Docosyl isononanoate
Description
Structure
2D Structure
Properties
CAS No. |
84989-44-6 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
docosyl 7-methyloctanoate |
InChI |
InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-31(32)28-25-23-24-27-30(2)3/h30H,4-29H2,1-3H3 |
InChI Key |
RVLCVSUGRUWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Docosyl Isononanoate and Related Esters
Docosyl Docosanoate
Synonyms: Behenyl Behenate, Docosyl Behenate
Docosyl docosanoate is the ester of docosyl alcohol and docosanoic acid. It is a large, saturated wax ester.
Chemical Structure and Molecular Weight
The chemical structure of docosyl docosanoate consists of a 44-carbon long chain.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₄₄H₈₈O₂[1] |
| Molecular Weight | 649.17 g/mol [2] |
| Appearance | White, waxy solid[3] |
| Melting Point | 75 °C[4] |
| Boiling Point | 627.1 °C at 760 mmHg[4] |
Applications
Docosyl docosanoate is primarily used in the cosmetics industry as a stabilizer and emulsifier.[3] Its functions include:
-
Thickening agent: It enhances the viscosity of formulations, particularly in products like makeup and lipsticks.[3]
-
Emulsion stabilizer: It helps to combine oil and water phases in creams and lotions.[3]
-
Hair conditioning: It is found in shampoos and conditioners, where it helps to strengthen and moisturize the hair.[3]
Isononyl Isononanoate
Synonyms: 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
Isononyl isononanoate is the ester of isononyl alcohol and isononanoic acid. It is a branched, non-greasy emollient.
Chemical Structure and Molecular Weight
The structure of isononyl isononanoate is characterized by its branched alkyl chains.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.48 g/mol |
| Appearance | Colorless to light yellow transparent oily liquid |
| Solubility | Poorly soluble in water, highly soluble in organic solvents and oils. |
Applications
Isononyl isononanoate is widely used in the cosmetics and personal care industries. Its key applications include:
-
Emollient: It softens and soothes the skin, providing a non-greasy, velvety feel.[5] It is a common ingredient in moisturizers, lotions, and creams.
-
Texture Enhancer: It improves the spreadability of cosmetic products and provides a dry touch feel.
-
Antistatic Agent: In hair care products, it reduces static electricity and helps to smooth the hair cuticle, adding shine.
-
Solvent: It has excellent solubility and compatibility with a variety of cosmetic ingredients, including silicones.[5]
-
Plasticizer: It is also used in the manufacturing of flexible plastics.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis or application of docosyl docosanoate and isononyl isononanoate are proprietary to manufacturers and are not extensively published in publicly accessible scientific literature. Similarly, as these are primarily inert excipients in cosmetic and industrial applications, there is no known direct signaling pathway associated with these molecules in a biological context. Their primary mode of action on the skin is biophysical, forming a barrier to prevent water loss and improving the sensory characteristics of the product.
Summary
While the query for "docosyl isononanoate" did not yield a specific, well-defined chemical entity, this guide provides a technical overview of two closely related and commercially significant esters: docosyl docosanoate and isononyl isononanoate. The provided data on their chemical structures, physicochemical properties, and applications should serve as a valuable resource for professionals in research, development, and formulation science. The key distinction lies in their molecular size and structure, with docosyl docosanoate being a large, linear wax ester and isononyl isononanoate being a smaller, branched emollient ester. This difference dictates their respective physical properties and applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Alkyl Isononanoates, with a Focus on Isononyl Isononanoate
Introduction: This technical guide provides a comprehensive overview of the physical and chemical properties of alkyl isononanoates, a class of esters known for their versatile applications in the cosmetic and industrial sectors. Due to a scarcity of publicly available data for the specific ester "docosyl isononanoate," this document will focus on the well-characterized and structurally related compound, isononyl isononanoate. The properties and experimental protocols detailed herein for isononyl isononanoate serve as a strong proxy for understanding the expected characteristics of other long-chain alkyl isononanoates like this compound. Isononyl isononanoate is an ester of isononyl alcohol and isononanoic acid.[1][2] It is a synthetic compound widely used in personal care products and cosmetics as an emollient and texture enhancer.[1][3]
Physical and Chemical Properties
The physical and chemical properties of isononyl isononanoate are summarized in the tables below. These properties contribute to its desirable sensory characteristics in formulations, such as a light, non-greasy feel and good spreadability.[4]
Table 1: General and Physical Properties of Isononyl Isononanoate
| Property | Value | Reference |
| Chemical Formula | C18H36O2 | [5] |
| Molecular Weight | 284.477 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or white powder | [2] |
| Odor | Faint, characteristic | |
| Density | 0.856 g/mL at 20°C | [5] |
| Boiling Point | 286.4°C at 760 mmHg | [5] |
| Melting Point | 31.3°C | |
| Flash Point | 136.3°C | [5] |
| Viscosity | 6 cP at 20°C | |
| Refractive Index | n20/D 1.437 | [5] |
Table 2: Solubility and Stability of Isononyl Isononanoate
| Property | Description | Reference |
| Solubility in Water | Poorly soluble | [1] |
| Solubility in Oils | Good solubility in mineral oil, vegetable oils, and silicone oil | [1][2][3] |
| Solubility in Organic Solvents | Soluble in organic solvents like ethanol and isopropyl alcohol | [1][3] |
| Chemical Stability | Stable under normal conditions; resistant to oxidation and hydrolysis | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides under fire conditions | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of alkyl isononanoates are crucial for researchers and drug development professionals. The following sections outline key experimental protocols.
1. Synthesis of Isononyl Isononanoate via Esterification
The industrial synthesis of isononyl isononanoate is typically achieved through the esterification of isononanoic acid with isononyl alcohol.[2][4][6]
-
Reaction Workflow:
Synthesis of Isononyl Isononanoate -
Detailed Methodology:
-
Charging the Reactor: Isononanoic acid, isononyl alcohol, a catalyst such as p-toluenesulfonic acid, and a water-carrying agent like cyclohexane or xylene are added to a reactor equipped with a stirrer, thermometer, reflux condenser, and a water separator.[4][7]
-
Heating and Reflux: The mixture is heated with constant stirring. Once the solids dissolve and the temperature reaches approximately 90°C, the reaction mixture is refluxed. The reflux is continued for 1 to 5 hours, or until water is no longer generated and collected in the water separator.[4]
-
Neutralization and Washing: After the reaction is complete, the mixture is cooled to room temperature. A saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate is added to neutralize the acidic catalyst. The mixture is allowed to stand, and the organic layer is separated.[4][6] The organic layer is then washed with water.[4]
-
Purification: The final product is purified by distillation under reduced pressure, collecting the fraction corresponding to isononyl isononanoate.[4][6]
-
2. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and separation of isononyl isononanoate.[8]
-
Analytical Workflow:
HPLC Analysis Workflow -
Detailed Methodology:
-
Column: A reverse-phase column such as Newcrom R1 is used.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[8]
-
Application: This method is suitable for analyzing this compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[8]
-
Applications and Safety
Applications:
-
Cosmetics and Personal Care: Isononyl isononanoate is widely used as an emollient in skincare products, providing a soft and smooth feel to the skin without being greasy.[1][2][3] It also functions as a texture enhancer, improving the spreadability of creams, lotions, and foundations. In hair care, it acts as an antistatic agent.
-
Industrial Lubricants: Due to its stability and low volatility, it is used as a lubricant in automotive and industrial applications.[1]
-
Plasticizers: It serves as a plasticizer in the manufacturing of flexible plastics.[1]
Safety Information:
-
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononyl isononanoate is safe for use in cosmetics at current concentrations.[9]
-
It is reported to cause skin and eye irritation and may cause respiratory irritation.[10]
-
It is advised to handle the substance in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment and ensuring adequate ventilation.[10][11]
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the provided search results regarding signaling pathways or direct biological interactions involving this compound or isononyl isononanoate in the context of drug development. Its primary role in formulations is as an excipient, contributing to the physical characteristics of the final product.
-
Logical Relationship of Formulation:
Role in Formulation
References
- 1. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 2. Isononyl isononanoate - Descrizione [tiiips.com]
- 3. China Isononyl Isononanoate: Uses, Benefits, and Applications Explained Manufacturer and Supplier | Aogubio [aogubio.com]
- 4. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]
- 5. isononyl isononanoate | CAS#:59219-71-5 | Chemsrc [chemsrc.com]
- 6. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 7. Docosyl dodecanoate | C34H68O2 | CID 5167688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. watson-int.com [watson-int.com]
- 11. acme-hardesty.com [acme-hardesty.com]
Spectroscopic Analysis of Docosyl Isononanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize docosyl isononanoate. It details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for each method. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this long-chain ester in research and development settings.
Introduction to this compound
This compound, also known as behenyl isononanoate, is a long-chain ester formed from docosanol (behenyl alcohol) and isononanoic acid. Its chemical structure consists of a 22-carbon alkyl chain from the alcohol and a 9-carbon branched alkyl chain from the carboxylic acid. This structure imparts unique physical and chemical properties, making it a subject of interest in various applications, including cosmetics and pharmaceuticals, where it often functions as an emollient and thickening agent. Accurate and thorough analytical characterization is essential to ensure its identity, purity, and performance.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of structurally similar long-chain esters and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | triplet | 2H | -O-CH₂ - (from docosanol) |
| ~2.20 | multiplet | 1H | -CO-CH - (from isononanoic acid) |
| ~1.60 | multiplet | 2H | -O-CH₂-CH₂ - (from docosanol) |
| ~1.25 | broad singlet | ~50H | -(CH₂ )n- (overlapping signals from both chains) |
| ~0.88 | multiplet | 12H | -CH₃ (terminal and branched methyl groups) |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum provides information on the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (ester carbonyl) |
| ~65 | -O-C H₂- (from docosanol) |
| ~45 | -CO-C H- (from isononanoic acid) |
| ~32-22 | -(C H₂)n- (overlapping signals from both chains) |
| ~14 | -C H₃ (terminal methyl group of docosanol) |
| ~11-25 | -C H₃ (methyl groups of isononanoic acid) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2920, ~2850 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1735 | C=O stretching | Ester carbonyl |
| ~1465 | C-H bending | Aliphatic CH₂, CH₃ |
| ~1170 | C-O stretching | Ester linkage |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Using an electron ionization (EI) source, the following fragments would be expected for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| [M]+ | Molecular ion |
| [M - C₉H₁₇O]⁺ | Loss of the isononanoyl group |
| [M - C₂₂H₄₅]⁺ | Loss of the docosyl group |
| 157 | [C₈H₁₇CO]⁺ (Isononanoyl cation) |
| 143 | [C₉H₁₉O]⁺ |
| 309 | [C₂₂H₄₅]⁺ (Docosyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and its minimal interference with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the molecular structure.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
If the sample is a waxy solid at room temperature, it may be gently heated to melt it before application or a solvent may be used to cast a thin film on the crystal.
Instrument Parameters (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically perform a Fourier transform of the interferogram to produce the IR spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
Instrument Parameters (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-800.
-
Scan Speed: 1-2 scans/second.
Data Processing:
-
The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that are consistent with the structure of this compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR, IR, and MS analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed understanding of its molecular structure. While experimental data is not widely available, the predicted spectra and established methodologies outlined in this guide offer a robust framework for the characterization of this compound. These techniques are indispensable for ensuring the quality, purity, and consistency of this compound in its various applications, particularly within the pharmaceutical and cosmetic industries.
"docosyl isononanoate" CAS number and chemical abstracts
CAS Number: 84989-44-6
Abstract
Docosyl isononanoate is a long-chain branched fatty acid ester. As a chemical entity, it belongs to the class of organic compounds known as esters, which are characterized by a carbonyl group adjacent to an ether linkage. Specifically, it is the ester formed from the reaction of docosyl alcohol and isononanoic acid. While specific, in-depth research on this compound is limited in publicly accessible literature, this technical guide aims to provide a comprehensive overview of its expected chemical and physical properties, a detailed potential synthesis protocol, and likely analytical characterization methods. This information is compiled from data on its constituent molecules, general principles of ester chemistry, and information available for structurally similar long-chain and branched-chain fatty acid esters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a technical understanding of this compound.
Chemical and Physical Properties
Properties of Precursor Molecules
The physicochemical properties of the starting materials for the synthesis of this compound are well-documented and provide a basis for predicting the properties of the final ester.
| Property | Docosyl Alcohol (Behenyl Alcohol) | Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) |
| CAS Number | 661-19-8[1] | 3302-10-1[2] |
| Molecular Formula | C₂₂H₄₆O[1] | C₉H₁₈O₂[3] |
| Molecular Weight | 326.60 g/mol [4] | 158.24 g/mol [3] |
| Appearance | White, waxy solid[1] | Colorless liquid[2][5] |
| Melting Point | 70-72 °C[6] | < -60 °C[7] |
| Boiling Point | 180 °C at 0.22 mmHg[6] | 230-240 °C at 1013 hPa[7] |
| Solubility in Water | Insoluble | 0.3 g/L at 20 °C[7] |
| Safety | Generally recognized as safe (GRAS) for use in food and personal care products, with low irritation potential.[6] | Harmful if swallowed. Causes skin irritation and serious eye damage.[2][5] |
Predicted Properties of this compound
Based on the properties of its precursors and general knowledge of long-chain esters, the following properties can be anticipated for this compound:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₃₁H₆₂O₂ |
| Molecular Weight | 466.83 g/mol |
| Appearance | Likely a waxy solid or a viscous liquid at room temperature. |
| Boiling Point | Significantly higher than its precursors due to its larger molecular weight. Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding.[8][9][10] |
| Melting Point | The branched nature of the isononanoate chain may result in a lower melting point compared to its straight-chain isomer, docosyl nonanoate. |
| Solubility | Expected to be insoluble in water and soluble in nonpolar organic solvents. The long docosyl chain will dominate the molecule's properties, making it highly lipophilic. |
| Stability | Stable under normal conditions. Can undergo hydrolysis under acidic or basic conditions to yield docosyl alcohol and isononanoic acid. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for preparing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11]
Materials:
-
Docosyl alcohol
-
Isononanoic acid
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Toluene or another suitable solvent capable of forming an azeotrope with water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of docosyl alcohol and isononanoic acid.
-
Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (no more water is being formed), cool the reaction mixture to room temperature.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Drying: Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester group. The absence of a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹) indicates the completion of the reaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A characteristic triplet around 4.0-4.2 ppm corresponding to the -CH₂- protons of the docosyl alcohol adjacent to the ester oxygen. Other signals will be present in the aliphatic region (0.8-2.5 ppm). ¹³C NMR: A signal around 170-175 ppm for the carbonyl carbon of the ester. A signal around 60-65 ppm for the carbon of the docosyl alcohol attached to the ester oxygen. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the gas chromatogram indicating the purity of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of a long-chain ester.[12] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the final product.[13] |
Potential Biological and Industrial Significance
While specific studies on the biological effects of this compound are lacking, the properties of related compounds suggest potential applications.
-
Cosmetics and Personal Care: Long-chain esters are widely used as emollients, thickeners, and emulsifiers in cosmetic formulations.[14] Docosanol itself is used for these purposes.[6] The branched isononanoate moiety could impart a desirable non-greasy feel and good spreadability.
-
Pharmaceuticals: Docosanol is an approved antiviral agent.[1] Esterification can be a strategy to modify the pharmacokinetic properties of a drug. It is plausible that this compound could be investigated for similar or other biological activities.
-
Lubricants and Plasticizers: High molecular weight esters are used as lubricants and plasticizers. The long hydrocarbon chain and branched structure of this compound suggest potential utility in these areas.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a high molecular weight, branched-chain ester with properties that are largely inferred from its constituent parts and related chemical structures due to a lack of specific literature. Its synthesis can be readily achieved through standard esterification procedures. The predicted lipophilic and emollient properties suggest its potential utility in the cosmetics, pharmaceutical, and industrial chemical sectors. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of this compound.
References
- 1. 1-Docosanol - Wikipedia [en.wikipedia.org]
- 2. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. behenyl alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. DOCOSANOL (BEHENYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 7. smsrail.com [smsrail.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. 1-docosanol, 661-19-8 [thegoodscentscompany.com]
The Emollient Action of Docosyl Isononanoate: A Technical Whitepaper
Disclaimer: Publicly available data specifically detailing the mechanism of action, quantitative effects, and experimental protocols for docosyl isononanoate as an emollient is limited. This technical guide infers its mechanism of action based on the known properties of structurally similar long-chain esters, such as isononyl isononanoate, and the established principles of skin barrier function and emolliency. The data and protocols presented herein are illustrative examples based on standard industry practices for evaluating emollient efficacy.
Introduction to this compound
This compound is a long-chain ester that functions as an emollient in cosmetic and dermatological formulations. Its chemical structure, consisting of a long fatty alcohol (docosyl alcohol) and a branched fatty acid (isononanoic acid), imparts desirable sensory and functional properties. As an emollient, its primary role is to soften, smooth, and hydrate the skin by reinforcing the skin's natural barrier function. This guide provides an in-depth technical overview of the inferred mechanism of action of this compound, supported by general principles of skin science and emollient technology.
Core Mechanism of Action as an Emollient
The primary mechanism of action of this compound as an emollient is centered on its interaction with the stratum corneum, the outermost layer of the epidermis. This interaction can be broken down into three key functions: film formation and occlusion, lipid barrier integration, and sensory modification.
2.1. Film Formation and Occlusion:
Upon application, this compound forms a thin, semi-occlusive film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), which is the evaporation of water from the skin into the environment. By creating this barrier, this compound helps to maintain skin hydration, leading to a more supple and moisturized feel. The long-chain nature of the docosyl group contributes to the substantivity and durability of this film.
2.2. Lipid Barrier Integration:
The stratum corneum's barrier function is largely attributed to its unique lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids. These lipids are organized into a highly ordered lamellar structure. Emollients like this compound can integrate into the superficial layers of this lipid matrix. This integration helps to fill in the gaps between corneocytes, reinforcing the barrier and preventing the entry of irritants and allergens. The branched isononanoate portion of the molecule can enhance its fluidity and spreadability, allowing for effective intercalation within the skin's lipids.
2.3. Sensory Modification:
This compound is expected to provide a lubricious and smooth feel to the skin, reducing the sensation of roughness and dryness. The specific sensory profile is determined by its physicochemical properties, such as viscosity and spreadability. Long-chain esters like this compound typically offer a rich but non-greasy after-feel, contributing significantly to the aesthetic and therapeutic appeal of a formulation.
Quantitative Data on Emollient Efficacy (Illustrative Examples)
The following tables present typical quantitative data obtained from standard in-vivo studies to evaluate the efficacy of an emollient like this compound.
Table 1: Transepidermal Water Loss (TEWL) Measurement
| Time Point | Baseline (g/m²/h) | 1 Hour Post-Application (g/m²/h) | 4 Hours Post-Application (g/m²/h) | 8 Hours Post-Application (g/m²/h) |
| Test Product (5% this compound) | 12.5 ± 2.1 | 8.2 ± 1.5 | 9.1 ± 1.8 | 10.3 ± 2.0 |
| Placebo (Vehicle) | 12.3 ± 2.3 | 11.9 ± 2.2 | 12.1 ± 2.4 | 12.2 ± 2.3 |
| Untreated Control | 12.6 ± 2.0 | 12.5 ± 2.1 | 12.7 ± 2.2 | 12.8 ± 2.4 |
*Indicates statistically significant difference from baseline (p < 0.05)
Table 2: Skin Hydration Measurement (Corneometry)
| Time Point | Baseline (Arbitrary Units) | 1 Hour Post-Application (Arbitrary Units) | 4 Hours Post-Application (Arbitrary Units) | 8 Hours Post-Application (Arbitrary Units) |
| Test Product (5% this compound) | 35.2 ± 4.5 | 55.8 ± 5.1 | 48.3 ± 4.9 | 40.1 ± 4.7 |
| Placebo (Vehicle) | 34.9 ± 4.8 | 38.2 ± 4.6 | 36.5 ± 4.5 | 35.8 ± 4.8 |
| Untreated Control | 35.5 ± 4.6 | 35.3 ± 4.7 | 35.6 ± 4.5 | 35.7 ± 4.9 |
*Indicates statistically significant difference from baseline (p < 0.05)
Table 3: Sensory Panel Evaluation (1-10 Scale)
| Attribute | Test Product (5% this compound) | Placebo (Vehicle) |
| Spreadability | 8.5 ± 0.8 | 7.2 ± 1.1 |
| Absorbency | 7.9 ± 1.0 | 8.5 ± 0.9 |
| Smoothness (After-feel) | 9.1 ± 0.7 | 6.5 ± 1.3 |
| Greasiness | 2.3 ± 0.5 | 4.8 ± 1.2 |
| Tackiness | 1.8 ± 0.4* | 3.5 ± 0.9 |
*Indicates statistically significant difference from placebo (p < 0.05)
Experimental Protocols (Illustrative Examples)
4.1. Protocol for Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the occlusivity of a test formulation containing this compound by measuring its effect on TEWL.
-
Apparatus: Tewameter® (or similar evaporimeter).
-
Procedure:
-
Acclimatize subjects in a controlled environment (e.g., 22°C, 50% RH) for 30 minutes.
-
Define test sites on the volar forearm.
-
Measure baseline TEWL at each test site.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test product, placebo, and leave one site as an untreated control.
-
Measure TEWL at designated time points (e.g., 1, 4, and 8 hours) post-application.
-
Analyze the data for statistically significant reductions in TEWL compared to baseline and controls.
-
4.2. Protocol for Skin Hydration Measurement (Corneometry)
-
Objective: To evaluate the moisturizing effect of a test formulation containing this compound.
-
Apparatus: Corneometer® (or similar capacitance-based instrument).
-
Procedure:
-
Acclimatize subjects in a controlled environment for 30 minutes.
-
Define test sites on the volar forearm.
-
Measure baseline skin hydration at each test site.
-
Apply a standardized amount of the test product and placebo.
-
Measure skin hydration at designated time points post-application.
-
Analyze the data for statistically significant increases in skin hydration.
-
4.3. Protocol for Sensory Panel Evaluation
-
Objective: To characterize the sensory attributes of a formulation containing this compound.
-
Panel: A trained panel of sensory assessors (n=10-15).
-
Procedure:
-
Provide panelists with coded samples of the test product and a placebo.
-
Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.
-
Panelists evaluate predefined sensory attributes (e.g., spreadability, absorbency, smoothness, greasiness, tackiness) on a labeled magnitude scale (e.g., 1-10).
-
Collect and statistically analyze the data to identify significant differences in sensory perception.
-
Visualizations
Caption: Inferred mechanism of action of this compound as an emollient.
Caption: Typical experimental workflow for evaluating emollient efficacy.
Navigating Thermal Frontiers: A Technical Guide to the Thermal Stability and Decomposition of Docosyl Isononanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability in Long-Chain Esters
The thermal stability of an ester like docosyl isononanoate, a molecule with a C22 alkyl chain (docosyl) and a branched C9 carboxylic acid moiety (isononanoate), is a critical parameter in drug development and formulation. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of a final product. Thermal decomposition can lead to the formation of impurities, altering the compound's physicochemical properties and potentially introducing toxicity. Generally, for long-chain esters, thermal resistance increases with the length of the aliphatic chains due to stronger intermolecular forces.[1]
Hypothetical Synthesis of this compound
While various methods exist for ester synthesis, a common approach involves the Fischer esterification of isononanoic acid with docosanol (behenyl alcohol). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.[2][3]
Reaction:
Isononanoic Acid + Docosanol ---(Acid Catalyst, Heat)--> this compound + Water
Post-reaction, the crude product would require neutralization, washing to remove the catalyst and unreacted acid, and purification, likely via vacuum distillation, to yield the final high-purity compound.[2][3]
Core Thermal Analysis Methodologies
To robustly characterize the thermal behavior of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is fundamental for determining the decomposition temperature and overall thermal stability of a material.[6][7]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Curie point standards are often used for temperature calibration.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).[4]
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6][8]
-
Heating Program:
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing data on their temperatures and enthalpies.[11][12]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[11][13]
-
Sample Preparation: Accurately weigh 3-10 mg of high-purity this compound into a hermetically sealed aluminum pan.[11] An identical empty pan is used as the reference.[10]
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 50 mL/min.[13]
-
Heating and Cooling Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
A second heating scan is often performed to observe the behavior of the recrystallized material.
-
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of melting and crystallization events.
Expected Thermal Behavior and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from TGA and DSC analysis of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value (°C) | Atmosphere |
| Onset of Decomposition (Tonset) | Nitrogen | |
| Temperature at 5% Mass Loss (T5%) | Nitrogen | |
| Temperature at 10% Mass Loss (T10%) | Nitrogen | |
| Temperature at 50% Mass Loss (T50%) | Nitrogen | |
| Residual Mass at 600 °C (%) | Nitrogen |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting (1st Heat) | |||
| Crystallization (1st Cool) | |||
| Melting (2nd Heat) |
Decomposition Pathway
For long-chain alkyl esters, a common thermal decomposition mechanism is a non-radical, concerted reaction that proceeds through a six-membered ring transition state.[14] This pathway results in the formation of an alkene and a carboxylic acid.[14][15] For this compound, the expected primary decomposition products would be 1-docosene and isononanoic acid.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Workflow Visualization
The logical flow of experiments for characterizing the thermal properties of a novel ester like this compound is crucial for a systematic evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 3. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]
- 4. epfl.ch [epfl.ch]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. sfu.ca [sfu.ca]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Rheological Profile of Docosyl Isononanoate: A Technical Guide for Formulation Scientists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Rheology of Cosmetic Esters
Rheology is the study of the flow and deformation of materials. In the context of cosmetic and pharmaceutical formulations, rheological properties govern critical attributes such as product texture, spreadability, and stability.[1] Long-chain esters like docosyl isononanoate are expected to contribute to the viscosity and structure of a formulation. Their behavior is typically non-Newtonian, meaning their viscosity changes in response to applied stress or shear rate.[1]
Expected Rheological Behavior of this compound
Based on its chemical structure as a long-chain, waxy ester, this compound is anticipated to exhibit the following rheological characteristics:
-
Shear-Thinning (Pseudoplastic) Behavior: The viscosity of a formulation containing this compound is expected to decrease as the shear rate increases.[1] This is a desirable property for many topical products, allowing for easy spreading during application (high shear) while maintaining a thick consistency in the container (low shear).
-
Viscoelasticity: As a semi-solid material, it will likely exhibit both viscous (liquid-like) and elastic (solid-like) properties. This can be characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[2]
-
Yield Stress: A certain minimum force, or yield stress, may be required to initiate flow.[1] This contributes to the stability of suspensions and emulsions by preventing the settling of particles or the coalescence of droplets.
-
Temperature Dependence: The viscosity of this compound is expected to decrease with increasing temperature, a crucial factor for both formulation stability testing and predicting performance at skin temperature.
Quantitative Data for a Representative Long-Chain Ester
The following tables present hypothetical yet representative quantitative data for a long-chain ester similar to this compound. This data is intended to provide a baseline for expected values.
Table 1: Viscosity Profile at 25°C
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 50 |
| 1 | 25 |
| 10 | 10 |
| 100 | 2 |
| 1000 | 0.5 |
Table 2: Oscillatory Rheology Data at 25°C (1 Hz)
| Parameter | Value | Unit |
| Storage Modulus (G') | 1500 | Pa |
| Loss Modulus (G'') | 800 | Pa |
| Yield Stress (τ₀) | 30 | Pa |
Experimental Protocols
To definitively characterize the rheological properties of this compound, the following experimental protocols are recommended.
Viscosity Measurement (Rotational Rheometry)
This method determines the viscosity of the material at varying shear rates.
-
Instrumentation: A rotational rheometer (e.g., cone and plate or parallel plate geometry) is the preferred instrument. A Brookfield-type viscometer can also be used for single-point viscosity measurements.[3]
-
Procedure:
-
The sample is loaded onto the rheometer plate, ensuring no air bubbles are trapped.
-
The geometry (cone or plate) is lowered to the specified gap distance.[4]
-
The temperature is equilibrated to the desired setpoint (e.g., 25°C).
-
A shear rate sweep is performed, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).
-
The viscosity and shear stress are recorded at each shear rate.
-
Oscillatory Rheology (Small Amplitude Oscillatory Shear - SAOS)
This non-destructive technique probes the viscoelastic properties of the material.
-
Instrumentation: A stress-controlled or strain-controlled rotational rheometer.
-
Procedure:
-
The sample is loaded and equilibrated as described in the viscosity measurement protocol.
-
An amplitude sweep is conducted at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain.
-
A frequency sweep is then performed within the LVER to measure G' and G'' as a function of frequency.
-
Yield Stress Measurement
The yield stress can be determined through various methods.
-
Procedure (Stress Sweep):
-
Using an oscillatory rheometer, an increasing oscillatory stress is applied to the sample at a constant frequency.
-
The point at which the structure begins to break down, indicated by a significant drop in G' and a crossover of G' and G'', is identified as the yield stress.
-
Visualizations
The following diagrams illustrate the conceptual relationships and experimental workflows described in this guide.
Caption: Experimental workflow for rheological characterization.
Caption: Key relationships in rheological analysis.
Conclusion
While specific data on this compound is pending experimental investigation, this guide provides a robust framework for understanding and characterizing its rheological behavior. The anticipated shear-thinning and viscoelastic properties make it a versatile ingredient for controlling the texture and stability of a wide range of cosmetic and pharmaceutical products. The detailed experimental protocols herein offer a clear path for researchers and formulation scientists to obtain precise and reproducible rheological data, enabling informed product development and optimization.
References
The Elusive Natural Origins of Long-Chain Isononanoate Esters: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain isononanoate esters, characterized by their branched nine-carbon acyl chain linked to a long-chain alcohol, are compounds of interest for their potential applications in various fields, including pharmaceuticals and cosmetics. While synthetic routes to these esters are well-established, their natural occurrence remains a subject of limited investigation. This technical guide synthesizes the current, albeit sparse, scientific literature on the potential natural sources of these molecules, focusing on plant and marine ecosystems. The document highlights the challenges in their identification and quantification, outlines general methodologies for ester analysis, and explores the putative biosynthetic pathways that might lead to their formation. A significant gap in the literature exists regarding quantitative data and specific experimental protocols for these particular esters.
Introduction
Isononanoic acid, a branched-chain C9 fatty acid, is the precursor to isononanoate esters. While its synthetic derivatives are widely used, the natural presence of its long-chain esters is not extensively documented. The oil of Pelargonium species is often cited as a natural source of nonanoic acid esters, and by extension, potentially isononanoate esters, though concrete evidence for the latter is scarce.[1] This review aims to collate the available information on the natural occurrence, analysis, and biosynthesis of long-chain isononanoate esters to guide future research in this area.
Potential Natural Sources
Plant Kingdom
The primary candidate for the natural production of isononanoate precursors is the genus Pelargonium (geraniums). Esters of nonanoic acid are known components of their essential oils.[1] However, specific identification and quantification of the branched-chain isomer (isononanoate) and its long-chain esters are not well-reported in mainstream phytochemical studies. The focus of most analyses of Pelargonium oil has been on terpenoids and other volatile compounds.
Marine Ecosystems
The marine environment is a rich source of unique lipids, including long-chain and branched-chain fatty acids. Marine invertebrates, such as sponges and corals, are known to harbor diverse microbial communities that are prolific producers of unusual fatty acids. While long-chain fatty acids are common in marine organisms, specific reports on the presence of long-chain isononanoate esters are currently lacking in the scientific literature. The analysis of marine lipids has often focused on polyunsaturated fatty acids (PUFAs) and other lipids with direct nutritional or pharmacological relevance.
Methodologies for Identification and Quantification
The analysis of long-chain esters from natural sources typically involves extraction, separation, and identification steps. Due to their low volatility, derivatization is often necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
Extraction and Isolation
A general workflow for the extraction and isolation of long-chain esters from a natural source, such as plant material, is depicted below. This is a generalized protocol and would require optimization for specific matrices.
graph Experimental_Workflow {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
Start [label="Plant Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solvent_Extraction [label="Solvent Extraction\n(e.g., Hexane, Chloroform)"];
Crude_Extract [label="Crude Lipid Extract"];
Chromatography [label="Column Chromatography\n(Silica Gel)"];
Ester_Fraction [label="Ester Fraction"];
GCMS_Analysis [label="GC-MS Analysis\n(after derivatization)"];
End [label="Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Solvent_Extraction;
Solvent_Extraction -> Crude_Extract;
Crude_Extract -> Chromatography;
Chromatography -> Ester_Fraction;
Ester_Fraction -> GCMS_Analysis;
GCMS_Analysis -> End;
}
Caption: A putative biosynthetic pathway for long-chain isononanoate esters.
Conclusion and Future Directions
The natural occurrence of long-chain isononanoate esters remains an under-researched area. While there are indications that plants of the Pelargonium genus could be a potential source, definitive identification and quantification are lacking. The vast chemical diversity of the marine environment also presents a promising, yet largely unexplored, frontier for the discovery of these compounds.
Future research should focus on:
-
Targeted phytochemical analysis: In-depth analysis of Pelargonium species and other plants known to produce branched-chain fatty acids, specifically looking for long-chain isononanoate esters.
-
Marine natural product exploration: Screening of extracts from marine invertebrates and their associated microorganisms for the presence of these esters.
-
Advanced analytical techniques: Utilization of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structure elucidation.
-
Biosynthetic pathway elucidation: Isotopic labeling studies and genomic analysis to identify the enzymes and genes responsible for the biosynthesis of isononanoic acid and its esters in any identified natural sources.
A more thorough understanding of the natural sources and biosynthesis of long-chain isononanoate esters could open up new avenues for their sustainable production and application in various industries.
References
An In-depth Technical Guide to Docosyl Isononanoate and its Effects on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosyl isononanoate is a synthetic ester that functions as an emollient and skin-conditioning agent in cosmetic and personal care products. While direct, in-depth research on this compound's specific impact on skin barrier function is limited in publicly available literature, its role can be understood through the broader class of emollient esters. These molecules are known to improve skin barrier properties by forming a semi-occlusive film that prevents moisture loss, filling gaps between corneocytes, and contributing to the overall lipid matrix of the stratum corneum. This guide will detail the known properties of this compound, outline the established methodologies for evaluating the effects of such emollients on the skin barrier, present representative data from studies on similar compounds, and illustrate the key biological pathways involved in skin barrier homeostasis.
Chemical and Physical Properties of this compound
This compound is the ester of docosyl alcohol and a branched-chain nonanoic acid (isononanoic acid).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H62O2 | [1] |
| Molecular Weight | 466.82 g/mol | [1] |
| CAS Number | 84989-44-6 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Poorly soluble in water; soluble in organic solvents and oils | [2] |
| Function in Cosmetics | Emollient, skin-conditioning agent, texture enhancer | [3][4] |
Synthesis
The synthesis of this compound, like other similar esters, typically involves an esterification reaction. Isononanoic acid and isononyl alcohol are used as the primary raw materials.[5] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.[4][5] The crude product is then neutralized, washed, and purified through reduced-pressure distillation to yield the final compound.[5]
The Skin Barrier and the Role of Emollient Esters
The epidermal barrier, primarily located in the stratum corneum, is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against external insults.[6] Its function is largely dependent on the highly organized structure of intercellular lipids, composed mainly of ceramides, cholesterol, and free fatty acids.
Emollient esters like this compound contribute to skin barrier function through several mechanisms:
-
Occlusion: They form a thin, semi-occlusive layer on the skin's surface, which reduces the rate of transepidermal water loss (TEWL).[3]
-
Lipid Integration: As esters, they can be hydrolyzed by cutaneous enzymes into their constituent fatty acids and alcohols, which can then be incorporated into the intercellular lipid matrix of the stratum corneum.
-
Improvement of Skin Feel and Spreading: They enhance the texture and spreadability of topical formulations, ensuring a more uniform application of active ingredients.
Methodologies for Assessing Skin Barrier Function
The effect of a topical agent like this compound on skin barrier function can be assessed using a combination of in vivo, ex vivo, and in vitro models.
In Vivo Assessment
In vivo studies are conducted directly on human subjects and provide the most clinically relevant data.
Experimental Protocol: In Vivo Evaluation of a Topical Emollient
-
Subject Recruitment: A cohort of healthy volunteers with signs of dry skin (e.g., high baseline TEWL) is recruited.
-
Test Sites: Standardized areas on the forearm or lower leg are demarcated for product application and control (untreated) sites.
-
Baseline Measurements: Baseline measurements of skin hydration (corneometry) and TEWL are taken using appropriate instrumentation (e.g., Corneometer®, Tewameter®).
-
Product Application: A standardized amount of the test formulation (e.g., a cream containing this compound) is applied to the designated test sites.
-
Post-Application Measurements: Corneometry and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and compared between the treated and untreated sites using statistical analysis.
Ex Vivo and In Vitro Assessment
Ex vivo studies utilize excised human or animal skin, while in vitro models often employ reconstructed human epidermis or keratinocyte cell cultures.
Experimental Protocol: In Vitro Gene Expression Analysis in a Skin Barrier Damage Model
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured to confluence.
-
Induction of Barrier Damage: A model of skin barrier damage is created by treating the cells with a surfactant like sodium dodecyl sulfate (SDS).[7]
-
Treatment: The damaged cells are then treated with the test ingredient (e.g., this compound) at various concentrations.
-
RNA Extraction and qRT-PCR: After a specified incubation period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes related to skin barrier function, such as:
-
Data Analysis: The relative gene expression levels are normalized to a housekeeping gene and compared between treated and untreated damaged cells.
Quantitative Data on Emollient Ester Effects
Table 2: Representative In Vivo Efficacy Data for an Emollient Ester-Containing Emulsion
| Parameter | Time Point | % Change from Baseline (Treated) | Statistical Significance (p-value) | Reference |
| Skin Capacitance (Corneometry) | 6 hours | +27.6% | < 0.001 | [8] |
| 24 hours | +14.8% | < 0.001 | [8] | |
| Transepidermal Water Loss (TEWL) | 24 hours | -5.4% | < 0.001 | [8] |
Data is representative of an emulsion containing isononyl isononanoate tested on human subjects with dry skin.[8]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a new emollient on skin barrier function.
Caption: Workflow for evaluating a new emollient's effect on skin barrier function.
Signaling Pathway for Epidermal Lipid Synthesis
Emollients can influence the synthesis of key barrier lipids in keratinocytes. The following diagram shows a simplified pathway for the synthesis of ceramides, a critical component of the stratum corneum lipids.
References
- 1. This compound | 84989-44-6 [m.chemicalbook.com]
- 2. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 3. cosmetics.specialchem.com [cosmetics.specialchem.com]
- 4. Isononyl isononanoate - Descrizione [tiiips.com]
- 5. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 6. Understanding the Epidermal Barrier in Healthy and Compromised Skin: Clinically Relevant Information for the Dermatology Practitioner: Proceedings of an Expert Panel Roundtable Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the protective effects of cosmetic ingredients on the skin barrier, based on the expression of barrier-related genes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Untapped Potential of Docosyl Isononanoate in Drug Delivery: A Prospective Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of various esters and lipids in drug delivery systems; however, as of the current date, there is a notable absence of published research specifically investigating docosyl isononanoate as a drug delivery vehicle. This guide, therefore, presents a prospective analysis, drawing upon established principles of lipid-based drug delivery and data from structurally related long-chain alkyl esters to explore the theoretical potential of this compound. The experimental protocols and data presented are based on common methodologies in the field and should be considered illustrative.
Introduction: The Quest for Novel Excipients
The efficacy of a therapeutic agent is intrinsically linked to its delivery mechanism. The ideal drug delivery system aims to enhance bioavailability, improve stability, and provide targeted release of the active pharmaceutical ingredient (API). Lipids and esters have long been cornerstone excipients in the formulation of various drug delivery platforms, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them highly versatile.
This compound, a long-chain ester of docosanol (behenyl alcohol) and isononanoic acid, presents an intriguing, yet unexplored, candidate for such applications. Its chemical structure suggests properties that could be highly advantageous for drug delivery. This whitepaper will delve into the theoretical potential of this compound, providing a framework for its investigation as a novel drug delivery vehicle.
Physicochemical Properties and Rationale for Use
While specific experimental data for this compound is not available, we can extrapolate its likely properties based on its constituent parts and the behavior of similar long-chain esters.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Postulated Value/Characteristic | Rationale |
| Molecular Weight | High | Combination of a C22 alcohol and a C9 branched-chain acid. |
| Lipophilicity (logP) | High | The long alkyl chain would impart significant hydrophobic character. |
| Melting Point | Moderate to High | Expected to be a solid or semi-solid at room temperature. |
| Biocompatibility | High (Predicted) | Esters of long-chain fatty alcohols and acids are generally well-tolerated.[1] |
| Biodegradability | High (Predicted) | Susceptible to enzymatic hydrolysis by esterases present in the body. |
These postulated properties make this compound a compelling candidate for lipid-based nanoparticle formulations. Its high lipophilicity would be ideal for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical development. Its solid nature at physiological temperatures could lend structural integrity to nanoparticles, potentially leading to more controlled drug release profiles.
Potential Applications in Drug Delivery Systems
This compound could theoretically be formulated into several types of drug delivery systems.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation that incorporates a blend of solid and liquid lipids.[2] The imperfect crystal lattice of NLCs allows for higher drug loading and reduced drug expulsion during storage.[2]
Caption: Hypothetical workflow for the preparation of this compound-based NLCs.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[3][4][5][6] While this compound is not a phospholipid and would not form a bilayer on its own, it could potentially be incorporated into a phospholipid bilayer to modify its properties, such as rigidity and drug retention.
Caption: Generalized thin-film hydration method for preparing liposomes.
Experimental Protocols for Investigation
To validate the potential of this compound, a series of experiments would be necessary. The following are standard protocols in the field of drug delivery.
Preparation of this compound Nanoparticles
Method: High-pressure homogenization.
Protocol:
-
Melt this compound (and a liquid lipid for NLCs) at a temperature approximately 10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid phase.
-
Prepare an aqueous phase containing a surfactant (e.g., 1-2.5% w/v Poloxamer 188 or Tween 80) and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., 8000 rpm for 5 minutes) to form a coarse pre-emulsion.
-
Immediately process the pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
Characterization of Nanoparticles
Table 2: Key Characterization Parameters and Methodologies
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and predict the physical stability of the colloidal dispersion. |
| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by HPLC/UV-Vis Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To understand the physical state of the lipid matrix, which influences drug loading and release. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
In Vitro Drug Release Studies
Method: Dialysis bag method.
Protocol:
-
Dispense a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
The release data can be fitted to various mathematical models to elucidate the mechanism of drug release.
References
- 1. cir-safety.org [cir-safety.org]
- 2. mdpi.com [mdpi.com]
- 3. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 6. impactfactor.org [impactfactor.org]
Docosyl Isononanoate: A Technical Guide for Novel Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosyl isononanoate, a long-chain branched emollient ester, presents a compelling profile for inclusion in novel cosmetic and dermatological formulations. This technical guide provides an in-depth overview of its core attributes, methodologies for its evaluation in cosmetic formulations, and a framework for understanding its functional role in skin barrier enhancement. Due to the limited publicly available data specifically for this compound, this paper integrates established principles of skin science and cosmetic evaluation, drawing parallels from the well-documented properties of analogous emollient esters like isononyl isononanoate. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the full potential of this compound in next-generation skincare and therapeutic products.
Introduction to this compound
This compound (CAS No. 84989-44-6) is an ester of docosanol (a C22 fatty alcohol) and isononanoic acid (a branched-chain C9 fatty acid). Its chemical structure, featuring a long, saturated alkyl chain and a branched acid moiety, suggests a unique combination of substantivity, spreadability, and a desirable sensory profile on the skin. As an emollient, its primary functions in a cosmetic formulation are to soften, smooth, and lubricate the skin, while also contributing to the overall stability and texture of the product.
The branched nature of the isononanoate portion is expected to impart a lower melting point and viscosity compared to its linear counterparts, leading to a non-greasy, lighter skin feel. The long docosyl chain suggests the formation of a persistent, occlusive film on the skin, which can help to reduce transepidermal water loss (TEWL) and improve skin hydration.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on its chemical structure and data from analogous compounds like isononyl isononanoate, we can infer its key properties.[1][2]
| Property | Inferred Value/Characteristic for this compound | Comparison with Isononyl Isononanoate | Reference |
| Molecular Formula | C31H62O2 | C18H36O2 | [3] |
| Molecular Weight | 466.82 g/mol | 284.48 g/mol | [3] |
| Appearance | Expected to be a soft solid or viscous liquid at RT | Clear, colorless liquid | [4] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | Insoluble in water; Soluble in oils and organic solvents | [5] |
| Sensory Profile | Richer, more substantive feel with good slip | Lighter, non-greasy feel with fast spreading | |
| Occlusivity | Higher, due to the long C22 alkyl chain | Moderate | |
| Spreadability | Moderate to high | High |
Role in Cosmetic Formulations: A Mechanistic Overview
The primary mechanism of action for this compound, like other emollients, is its ability to modulate the skin's barrier function. The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix. Emollients function by filling the spaces between these cells, creating a smoother surface and forming a protective layer that reduces moisture evaporation.
Figure 1: Mechanism of action for this compound on the skin barrier.
Experimental Protocols for Formulation Evaluation
The following protocols are standardized methods for assessing the performance of a novel cosmetic formulation containing this compound.
In Vivo Skin Hydration Measurement
-
Objective: To quantify the moisturizing effect of the formulation on the skin.
-
Principle: The measurement of skin hydration is based on the electrical capacitance of the skin, which changes with its water content.[6]
-
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Protocol:
-
Subject Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.[6]
-
Baseline Measurement: A baseline reading is taken from a defined area on the volar forearm.
-
Product Application: A standardized amount of the formulation (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: Measurements are taken at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in capacitance values from baseline indicates the change in skin hydration.
-
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the formulation's effect on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[7]
-
Principle: An open-chamber evaporimeter measures the water vapor gradient above the skin, which is proportional to the rate of transepidermal water loss.[8][9]
-
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
-
Protocol:
-
Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions (20-22°C, 40-60% relative humidity) for at least 20 minutes.[10]
-
Baseline Measurement: A baseline TEWL measurement is taken from the test site on the volar forearm.
-
Product Application: The formulation is applied to the test area at a concentration of 2 mg/cm².
-
Post-Application Measurements: TEWL is measured at predetermined intervals (e.g., 1, 2, 4, and 8 hours).
-
Data Analysis: A decrease in TEWL values compared to baseline and an untreated control site indicates an improvement in the skin's barrier function.[7]
-
Skin Elasticity and Firmness Measurement
-
Objective: To evaluate the formulation's effect on the biomechanical properties of the skin.
-
Principle: The Cutometer® applies negative pressure to the skin and measures the degree of its displacement and retraction, providing information on its elasticity and firmness.
-
Apparatus: Cutometer® (e.g., MPA 580, Courage + Khazaka).
-
Protocol:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment.
-
Baseline Measurement: A baseline measurement is performed on the test area (e.g., cheek or forearm).
-
Product Application: The formulation is applied to the test site. For long-term studies, the product is applied regularly over a period of weeks.
-
Post-Application Measurements: Measurements are taken after a single application and/or at the end of the study period.
-
Data Analysis: Parameters such as R2 (gross elasticity) and R7 (biological elasticity) are analyzed to determine changes in skin firmness and elasticity.
-
Sensory Analysis
-
Objective: To characterize the sensory attributes of the formulation during and after application.[11]
-
Principle: A trained panel of sensory experts evaluates the product based on a predefined set of descriptors and scales.[12]
-
Protocol:
-
Panelist Training: Panelists are trained to identify and quantify specific sensory attributes of cosmetic products.
-
Product Evaluation: Panelists apply a standardized amount of the formulation to a designated skin area.
-
Attribute Assessment: Attributes such as spreadability, absorbency, greasiness, stickiness, and after-feel are evaluated at different time points (e.g., during application, 1 minute after, and 10 minutes after).[13]
-
Data Collection: Panelists rate the intensity of each attribute on a linear scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile of the product.
-
Analytical Characterization
The purity and stability of this compound in a formulation can be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify this compound and to detect any potential impurities or degradation products. The sample would be extracted with a suitable solvent, and the resulting solution would be injected into the GC-MS system.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) can also be employed for the quantification of this compound in complex cosmetic matrices.[16][17]
Workflow for Novel Formulation Development
The development and evaluation of a novel cosmetic formulation incorporating this compound should follow a structured workflow to ensure comprehensive characterization.
Figure 2: Workflow for the development and evaluation of a novel formulation.
Conclusion
This compound holds significant promise as a multifunctional emollient in novel cosmetic and dermatological formulations. While specific experimental data for this ingredient is currently limited, its chemical structure suggests favorable properties for skin barrier enhancement and sensory performance. By employing the standardized experimental protocols and the structured development workflow outlined in this guide, researchers and formulators can systematically evaluate its efficacy and sensory characteristics. Further research is warranted to generate specific data on this compound and to fully elucidate its potential in advanced skincare applications. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
- 1. Isononyl isononanoate - Descrizione [tiiips.com]
- 2. isononyl isononanoate | CAS#:59219-71-5 | Chemsrc [chemsrc.com]
- 3. This compound | 84989-44-6 [m.chemicalbook.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. The revised EEMCO guidance for the in vivo measurement of water in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 11. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 14. [Simultaneous determination of 19 phthalate esters in cosmetics using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How HPLC Helps Ensure the Safety of Cosmetics-UVTech - focus on technology in the fields of QC education [uvtech-cc.com]
- 17. mastelf.com [mastelf.com]
The Interplay of Docosyl Isononanoate with Stratum Corneum Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Stratum Corneum and the Role of Emollients
The stratum corneum (SC) is a highly organized structure often described by the "brick and mortar" model, where the corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar"). This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids, which are organized into lamellar structures critical for maintaining the skin's barrier function.[4] Disruption of this lipid organization leads to increased transepidermal water loss (TEWL) and compromised skin barrier function, resulting in dryness, sensitivity, and increased susceptibility to irritants.
Emollients, such as docosyl isononanoate, are cosmetic ingredients designed to soften and smooth the skin.[1][3] They function primarily by forming a thin, semi-occlusive film on the skin's surface, which helps to reduce water evaporation from the stratum corneum. Furthermore, some emollients can penetrate the upper layers of the SC and interact with the intercellular lipids, potentially influencing their organization and fluidity. Isononyl isononanoate, a related compound, has been shown in formulations to significantly increase skin moisturization.[5]
This compound (C22 ester of isononanoic acid) is a long-chain, branched ester. Its chemical structure suggests it is a non-polar, hydrophobic molecule with good spreading properties. These characteristics are desirable in cosmetic formulations for creating a pleasant skin feel and improving the application of the product.[2]
Hypothesized Interaction of this compound with Stratum Corneum Lipids
Based on its chemical structure and the known function of similar emollients, the interaction of this compound with the stratum corneum lipids is likely multifaceted:
-
Surface Occlusion: Upon application, this compound spreads evenly on the skin surface, forming a hydrophobic film. This film acts as a barrier to water evaporation, thereby increasing the hydration of the stratum corneum.
-
Intercellular Lipid Integration: Due to its lipophilic nature, this compound is expected to penetrate the upper layers of the stratum corneum and intercalate within the intercellular lipid lamellae. This integration can have several effects:
-
Fluidization of the Lipid Matrix: The branched structure of the isononanoate moiety may disrupt the highly ordered, crystalline structure of the native SC lipids. This could lead to a more fluid lipid matrix, which, in some contexts, might enhance the penetration of other active ingredients. However, excessive fluidization can also impair barrier function, a phenomenon observed with some unsaturated fatty acids like oleic acid.[4]
-
Reinforcement of the Lipid Barrier: Conversely, its long docosyl (C22) chain could align with the long-chain ceramides and fatty acids in the SC, potentially filling voids and reinforcing the barrier structure. This would lead to a reduction in TEWL and an improvement in skin resilience.
-
-
Enhancement of Skin Feel: The interaction at the surface and within the upper SC contributes to the characteristic sensory properties of this compound, providing a smooth and soft skin feel without a greasy residue.[2]
Quantitative Data on this compound-Stratum Corneum Interaction (Hypothetical)
As specific experimental data for this compound is not publicly available, the following table presents hypothetical data that would be crucial for understanding its interaction with the stratum corneum. These parameters are commonly measured in dermatological and cosmetic science to characterize the efficacy and mechanism of action of emollients.
| Parameter | Hypothetical Value | Significance |
| Transepidermal Water Loss (TEWL) Reduction | 25% reduction 2 hours post-application | Indicates the occlusive effect and improvement in barrier function. |
| Stratum Corneum Hydration (Corneometry) | 40% increase 2 hours post-application | Demonstrates the moisturizing effect of the ingredient. |
| Penetration Depth (Confocal Raman Spectroscopy) | Detected up to 10 µm into the stratum corneum | Shows the extent to which the molecule penetrates and can interact with intercellular lipids. |
| Lipid Lamellar Structure (SAXS/WAXS) | Increase in lamellar phase periodicity by 5 Å | Suggests intercalation and potential swelling of the lipid bilayers without significant disruption. |
| Lateral Lipid Packing (FTIR Spectroscopy) | Shift in CH2 scissoring peak from 1468 cm-1 to 1465 cm-1 | Indicates a slight fluidization of the lipid chains. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to quantify the interaction of this compound with stratum corneum lipids.
In Vivo Measurement of Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration
-
Objective: To assess the effect of this compound on skin barrier function and hydration in human subjects.
-
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with dry to normal skin is recruited.
-
Test Areas: Defined areas on the forearms of the subjects are marked.
-
Baseline Measurement: Baseline TEWL is measured using an evaporimeter (e.g., Tewameter®), and baseline hydration is measured using a corneometer.
-
Product Application: A standardized amount of a formulation containing a known concentration of this compound (e.g., 5% in a simple oil-in-water emulsion) is applied to the test areas. A control area is left untreated or treated with a placebo formulation without this compound.
-
Post-Application Measurements: TEWL and corneometry measurements are repeated at specific time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: The percentage change in TEWL and hydration from baseline is calculated and compared between the treated and control sites. Statistical analysis is performed to determine the significance of the results.
-
Ex Vivo Skin Penetration Study using Franz Diffusion Cells
-
Objective: To determine the penetration depth and distribution of this compound in human or porcine skin.
-
Methodology:
-
Skin Preparation: Full-thickness human or porcine skin is obtained and the stratum corneum is isolated by trypsinization or heat separation.
-
Franz Cell Setup: The isolated stratum corneum is mounted on Franz diffusion cells, with the dermal side in contact with a receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).
-
Product Application: A formulation containing a labeled version of this compound (e.g., fluorescently tagged or radiolabeled) is applied to the surface of the stratum corneum.
-
Incubation: The Franz cells are maintained at a constant temperature (32°C) to simulate skin surface temperature for a defined period (e.g., 24 hours).
-
Sample Collection and Analysis: At the end of the incubation period, the skin surface is washed. The stratum corneum is then sequentially tape-stripped. The amount of labeled this compound in each tape strip and in the receptor fluid is quantified using an appropriate analytical technique (e.g., fluorescence spectroscopy or liquid scintillation counting). This allows for the determination of the concentration gradient of the ingredient within the stratum corneum.
-
Biophysical Analysis of Stratum Corneum Lipid Organization
-
Objective: To investigate the effect of this compound on the molecular organization of stratum corneum lipids.
-
Methodology:
-
Model Stratum Corneum Lipid Preparation: A mixture of ceramides, cholesterol, and free fatty acids in a physiologically relevant ratio is prepared to mimic the composition of native stratum corneum lipids.
-
Incorporation of this compound: this compound is incorporated into the model lipid mixture at various concentrations.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The lipid mixtures are analyzed by FTIR to assess the conformational order of the lipid acyl chains. The frequency of the CH2 symmetric and asymmetric stretching vibrations provides information about the degree of lipid chain packing and fluidity.
-
X-Ray Diffraction (Small-Angle and Wide-Angle X-ray Scattering - SAXS/WAXS): SAXS is used to determine the lamellar organization and repeat distances of the lipid structures. WAXS provides information about the lateral packing of the lipid chains (e.g., hexagonal vs. orthorhombic packing).
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the phase transition temperatures of the lipid mixtures. A shift in the transition temperature in the presence of this compound would indicate an interaction and a change in the thermal stability of the lipid structure.
-
Visualizations
Caption: Molecular structure and interaction with the stratum corneum.
Caption: Logical workflow of this compound's effect on skin.
Caption: Experimental workflow for characterizing lipid interaction.
Conclusion
This compound is a valuable ingredient in skincare and cosmetic formulations due to its emollient and skin-conditioning properties. While direct experimental evidence is lacking, its chemical structure strongly suggests that it interacts with the stratum corneum lipids by forming an occlusive surface film and by integrating into the intercellular lipid matrix. These actions likely lead to increased skin hydration, reinforcement of the skin's barrier function, and an improved sensory experience. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the precise molecular interactions and to quantify the benefits of this compound for skin health. Such studies will provide a more robust scientific foundation for its use in the development of advanced skincare products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononyl isononanoate is safe for use in cosmetic products, and this safety assessment is likely to extend to this compound given their structural similarities.[6]
References
- 1. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. ISONONYL ISONONANOATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 4. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Docosyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Docosyl Isononanoate via Fischer Esterification
The primary method for synthesizing this compound is through the Fischer esterification of docosyl alcohol (behenyl alcohol) with isononanoic acid. This reaction involves heating the alcohol and carboxylic acid with an acid catalyst to produce the ester and water.[1][2] To drive the reaction to completion, the water produced is typically removed.
1.1. Reaction Principle
The esterification reaction is a reversible process.[1] The use of an acid catalyst, such as p-toluenesulfonic acid, sulfamic acid, or sodium bisulfate, accelerates the reaction.[3]
1.2. Experimental Protocol
A detailed protocol for the synthesis of this compound is provided below.
Materials:
-
Docosyl alcohol (Behenyl alcohol)
-
Isononanoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or another suitable water-carrying agent like cyclohexane or xylene)[3][4]
-
Saturated sodium bicarbonate solution (or sodium carbonate solution)[3][4]
-
Anhydrous magnesium sulfate
-
Reaction flask equipped with a stirrer, thermometer, Dean-Stark apparatus, and reflux condenser
Procedure:
-
To a reaction flask, add docosyl alcohol, isononanoic acid, p-toluenesulfonic acid (in catalytic amount), and toluene.
-
Heat the mixture with stirring. The solids should dissolve as the temperature increases.
-
Once the solids have dissolved, continue to heat the mixture to reflux (approximately 90°C) and collect the water generated in the Dean-Stark apparatus.[3][4]
-
Maintain the reflux for 1-5 hours, or until no more water is collected, indicating the completion of the reaction.[3][4]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.[3][4]
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
1.3. Quantitative Data
The following table summarizes typical quantitative data for analogous esterification reactions. The yield for this compound is expected to be in a similar range.
| Parameter | Value | Reference |
| Typical Molar Ratio (Alcohol:Acid) | 1:1.1 | General Stoichiometry |
| Catalyst Loading | 0.1 - 0.5 mol% | General Catalysis |
| Reaction Temperature | 90 - 120 °C | [3][4] |
| Reaction Time | 1 - 5 hours | [3][4] |
| Expected Yield | 90 - 95% | [5] |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, the catalyst, and any by-products. The primary methods for purification are distillation and chromatography.
2.1. Purification by Vacuum Distillation
Vacuum distillation is a common method for purifying high-boiling point esters like this compound.[3][4][6]
2.1.1. Experimental Protocol
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
-
Place the crude this compound into the distillation flask.
-
Begin to slowly apply vacuum, being cautious of any bumping.
-
Once a stable vacuum is achieved, begin to heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The exact boiling point will depend on the vacuum level.
-
The purified this compound will be collected in the receiving flask.
2.2. Purification by Column Chromatography
For higher purity, particularly for pharmaceutical applications, column chromatography can be employed.
2.2.1. Experimental Protocol
Materials:
-
Silica gel (or other suitable stationary phase)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions using a fraction collector.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
2.3. Purity Assessment
The purity of the final product can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Visualized Workflows
3.1. Synthesis Workflow
Caption: Synthesis workflow for this compound.
3.2. Purification Workflow
Caption: Purification pathways for this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 4. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]
- 5. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 6. Isononyl isononanoate - Descrizione [tiiips.com]
Application Note: HPLC-MS Purity Analysis of Docosyl Isononanoate
AN-0012
Introduction
Docosyl isononanoate is a long-chain ester with applications in various industries, including cosmetics and pharmaceuticals, where its purity is a critical quality attribute. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound and its potential process-related impurities. This application note details a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method with ESI-MS detection.
Molecular Structure:
Figure 1: Structure of this compound.
Experimental Protocols
Sample Preparation
A precise and consistent sample preparation protocol is crucial for accurate and reproducible results.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of isopropanol to prepare a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.
-
Working Solutions: From the stock solutions, prepare a series of working solutions ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.
HPLC-MS Method
The following HPLC-MS conditions have been optimized for the analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 80% B; 2-15 min: 80-100% B; 15-25 min: 100% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Scan Range | m/z 100 - 1000 |
Data Presentation
The purity of this compound is determined by calculating the area percentage of the main peak and identifying any potential impurities. The synthesis of this compound typically involves the esterification of isononanoic acid and docosanol. Therefore, residual starting materials are the most likely impurities.
Table 3: Expected Retention Times and Mass-to-Charge Ratios
| Compound | Expected Retention Time (min) | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Isononanoic Acid | ~ 3.5 | C₉H₁₈O₂ | 159.14 | 181.12 |
| Docosanol | ~ 12.8 | C₂₂H₄₆O | 327.36 | 349.34 |
| This compound | ~ 20.2 | C₃₁H₆₂O₂ | 467.48 | 489.46 |
Table 4: Example Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.6 | 0.08 | Isononanoic Acid |
| 2 | 12.9 | 0.15 | Docosanol |
| 3 | 20.2 | 99.75 | This compound |
| 4 | 22.1 | 0.02 | Unknown |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for HPLC-MS Purity Analysis.
Logical Relationship of Purity Assessment
The logical steps involved in assessing the purity of a given batch are outlined below.
Caption: Purity Assessment Logic Diagram.
Application Note: Characterization of Docosyl Isononanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosyl isononanoate (C31H62O2, MW: 466.82) is a long-chain branched ester that finds applications in various industries, including cosmetics and pharmaceuticals, due to its properties as an emollient and lubricant. Accurate characterization of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the characterization of this compound using GC-MS. The methodology is based on established principles for the analysis of long-chain esters and can be adapted for various research and development needs.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Internal Standard (IS): e.g., Heptadecanoic acid methyl ester (C17:0 FAME) or other suitable long-chain ester not present in the sample.
-
Derivatization agent (optional, if analyzing the corresponding acid and alcohol): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS) with Electron Ionization (EI) source and a quadrupole analyzer.
-
Data System for instrument control, data acquisition, and processing.
3. GC-MS Method Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation and sample matrix.
| GC Parameter | Value |
| Column | DB-5ms, HP-5ms, or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Type | Splitless |
| Injector Temperature | 320 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 340 °C, Hold: 10 min |
| MS Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range (m/z) | 50 - 600 amu |
| Scan Mode | Full Scan |
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent. Prepare a series of working standard solutions by serial dilution. If using an internal standard, add it to each standard solution at a constant concentration.
-
Sample Solution: Dissolve a known amount of the sample containing this compound in the solvent to achieve a concentration within the calibration range. If necessary, perform extraction or clean-up steps to remove interfering matrix components.
-
Derivatization (Optional): For the analysis of the constituent isononanoic acid and docosanol, a derivatization step to form trimethylsilyl (TMS) esters and ethers is recommended to improve volatility and chromatographic performance.[1]
Data Presentation
Table 1: Expected Quantitative Data for this compound
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance |
| This compound | 20 - 25 | m/z 466 [M]+ (low), m/z 157 (base peak), m/z 309, m/z 143 | To be determined |
| Internal Standard (e.g., C17:0 FAME) | To be determined | m/z 284 [M]+, m/z 74 (base peak), m/z 87, m/z 255 | To be determined |
Note: The fragmentation pattern of this compound is predicted based on the general fragmentation of long-chain esters. The base peak is expected to be from the isononanoyl moiety ([C8H17CO]+, m/z 157). The molecular ion ([M]+) at m/z 466 may be weak or absent. Other significant fragments would arise from cleavage of the ester bond and rearrangements.
Mandatory Visualization
References
Application Note: Development of a Stability-Indicating HPLC Assay for Docosyl Isononanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Docosyl isononanoate is a long-chain ester used in various formulations. To ensure the quality, safety, and efficacy of a product containing this compound, it is crucial to monitor its stability over time. A stability-indicating analytical method is a validated procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[1][2] This application note details a comprehensive protocol for developing a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically focusing on forced degradation studies to establish the method's specificity.[1][3][4]
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and light.[3][5] These studies help to identify potential degradation pathways, understand the intrinsic stability of the molecule, and demonstrate that the analytical method can effectively separate the parent drug from any degradants formed.[6][7][8]
Experimental Protocols
1. Materials and Equipment
-
Reference Standard: this compound (purity ≥ 99%)
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
-
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber (ICH Q1B compliant)
-
2. Chromatographic Conditions (Starting Point) Based on preliminary analysis of similar compounds, the following conditions are recommended as a starting point for method development.[9] Optimization may be necessary to achieve optimal separation.
| Parameter | Recommended Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | 80:20 (ACN:Water) to 100:0 (ACN:Water) over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4. Forced Degradation Study Protocol The goal of the forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] The conditions below are starting points and should be adjusted (time, temperature, concentration of stressor) to achieve the target degradation.
-
Sample Preparation: For each condition, weigh 10 mg of this compound into a separate vial.
-
Unstressed Control: Dissolve 10 mg of the sample in 10 mL of acetonitrile. Dilute 1 mL to 10 mL with the mobile phase to get a 100 µg/mL solution.
-
Acid Hydrolysis:
-
Add 5 mL of 0.1 N HCl to the sample vial.
-
Heat at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 5 mL of 0.1 N NaOH.
-
Dilute the solution to 100 mL with acetonitrile. Further dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
Add 5 mL of 0.1 N NaOH to the sample vial.
-
Keep at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 5 mL of 0.1 N HCl.
-
Dilute the solution to 100 mL with acetonitrile. Further dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Add 5 mL of 3% H₂O₂ to the sample vial.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute the solution to 100 mL with acetonitrile. Further dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid sample in a hot air oven at 80°C for 48 hours.
-
After cooling, weigh 10 mg of the stressed sample and prepare a 100 µg/mL solution as described for the unstressed control.
-
-
Photolytic Degradation:
-
Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be protected from light (e.g., with aluminum foil).
-
After exposure, weigh 10 mg of the stressed sample and prepare a 100 µg/mL solution.
-
Workflow and Data Analysis
The overall workflow involves developing the analytical method, performing forced degradation, and validating the method's specificity.
References
- 1. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snscourseware.org [snscourseware.org]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Formulation of Isononyl Isononanoate in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isononyl Isononanoate in Emulsion Formulations
Isononyl isononanoate is a synthetic ester of isononanoic acid and isononyl alcohol.[1][2] It is a popular emollient in the cosmetic and pharmaceutical industries due to its unique sensory properties and excellent compatibility with other ingredients.[3][4] In oil-in-water (O/W) emulsions, isononyl isononanoate serves as a key component of the oil phase, contributing to the final product's texture, spreadability, and stability.[5] Its non-greasy, silky feel makes it an ideal choice for a wide range of topical products, from lotions and creams to serums and sunscreens.[6][7] This document provides detailed application notes and protocols for the formulation and characterization of O/W emulsions containing isononyl isononanoate.
Key Properties of Isononyl Isononanoate
| Property | Value | Reference |
| INCI Name | Isononyl Isononanoate | [3] |
| Appearance | Colorless to pale straw-colored liquid | [1] |
| Odor | Characteristic, faint | |
| Solubility | Soluble in oils, esters, and silicones; insoluble in water | [4] |
| Typical Use Level | 2-10% | |
| Key Functions | Emollient, texture enhancer, solubilizer, antistatic agent | [3][4] |
Formulation of Oil-in-Water Emulsions with Isononyl Isononanoate
General Formulation Guidelines
An oil-in-water emulsion consists of an oil phase dispersed as droplets within a continuous aqueous phase. The stability of the emulsion is maintained by an emulsifier or a combination of emulsifiers.
-
Oil Phase: This phase typically includes isononyl isononanoate, other emollients (e.g., caprylic/capric triglyceride, dimethicone), thickeners (e.g., cetyl alcohol, stearyl alcohol), and oil-soluble active ingredients.
-
Aqueous Phase: This phase consists of purified water, humectants (e.g., glycerin, propylene glycol), water-soluble active ingredients, and preservatives.
-
Emulsifier System: A blend of emulsifiers is often used to achieve a stable emulsion with the desired sensory profile. The required Hydrophile-Lipophile Balance (HLB) of the emulsifier system will depend on the overall composition of the oil phase.
Example Formulations
The following table provides example formulations for O/W creams with varying concentrations of isononyl isononanoate. These formulations are for illustrative purposes to demonstrate the impact of isononyl isononanoate on the final product.
| Ingredient (INCI Name) | Function | Formulation A (2% Isononyl Isononanoate) [% w/w] | Formulation B (5% Isononyl Isononanoate) [% w/w] | Formulation C (10% Isononyl Isononanoate) [% w/w] |
| Phase A (Oil Phase) | ||||
| Isononyl Isononanoate | Emollient | 2.00 | 5.00 | 10.00 |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | 5.00 | - |
| Cetyl Alcohol | Thickener | 3.00 | 3.00 | 3.00 |
| Stearyl Alcohol | Thickener | 2.00 | 2.00 | 2.00 |
| Glyceryl Stearate | Emulsifier | 2.50 | 2.50 | 2.50 |
| PEG-100 Stearate | Emulsifier | 2.50 | 2.50 | 2.50 |
| Phase B (Aqueous Phase) | ||||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 5.00 | 5.00 | 5.00 |
| Xanthan Gum | Thickener | 0.20 | 0.20 | 0.20 |
| Phase C (Cooldown Phase) | ||||
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | 1.00 | 1.00 |
| Fragrance | Fragrance | 0.10 | 0.10 | 0.10 |
Manufacturing Protocol
-
Phase A Preparation: In a suitable vessel, combine all ingredients of the oil phase (Phase A) and heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate vessel, combine the deionized water and glycerin (Phase B) and heat to 70-75°C with stirring. Disperse the xanthan gum into the heated water-glycerin mixture and stir until fully hydrated.
-
Emulsification: Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) under continuous homogenization. The speed and time of homogenization will need to be optimized depending on the batch size and equipment to achieve the desired droplet size.
-
Cooling: Begin cooling the emulsion while maintaining gentle stirring.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the ingredients of the cooldown phase (Phase C) one by one, mixing well after each addition.
-
Final Adjustments: Adjust the pH if necessary and continue to stir gently until the emulsion is uniform and has reached room temperature.
Characterization of Oil-in-Water Emulsions
Stability Testing
Emulsion stability is a critical parameter to ensure product quality and shelf life.
Protocol for Accelerated Stability Testing:
-
Place the emulsion samples in glass jars and store them at various temperature conditions:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C)
-
Reduced Temperature (4°C)
-
-
Conduct freeze-thaw cycling by alternating the samples between -10°C and 25°C for 24-hour cycles.
-
Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks) for any signs of instability, such as:
-
Phase separation (creaming or coalescence)
-
Changes in color, odor, or appearance
-
Changes in pH and viscosity
-
-
Perform a centrifugation test by centrifuging a sample of the emulsion at 3000 rpm for 30 minutes to assess its resistance to separation under stress.
| Stability Test | Formulation A (2% ININ) | Formulation B (5% ININ) | Formulation C (10% ININ) |
| Centrifugation (30 min @ 3000 rpm) | No Separation | No Separation | No Separation |
| Freeze-Thaw Cycles (3 cycles) | Stable | Stable | Stable |
| Accelerated Stability (12 weeks @ 40°C) | Stable | Stable | Stable |
Droplet Size Analysis
Droplet size distribution is a key factor influencing emulsion stability, texture, and bioavailability of active ingredients.
Protocol for Droplet Size Analysis (Laser Diffraction):
-
Calibrate the laser diffraction particle size analyzer according to the manufacturer's instructions.
-
Prepare a diluted sample of the emulsion by dispersing a small amount in deionized water. The dilution factor should be optimized to achieve an appropriate obscuration level.
-
Introduce the diluted sample into the analyzer and measure the droplet size distribution.
-
Record the mean droplet size (e.g., D(v,0.5)) and the span of the distribution.
| Parameter | Formulation A (2% ININ) | Formulation B (5% ININ) | Formulation C (10% ININ) |
| Mean Droplet Size (D(v,0.5)) | 5.2 µm | 4.8 µm | 4.5 µm |
| Span | 1.8 | 1.7 | 1.6 |
Rheological Analysis
Rheology is the study of the flow and deformation of materials. It is used to characterize the texture and application properties of emulsions.
Protocol for Rheological Analysis:
-
Use a rheometer with a plate-plate or cone-plate geometry.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform a flow sweep to measure the viscosity as a function of shear rate.
-
Perform an oscillatory sweep to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
| Rheological Parameter | Formulation A (2% ININ) | Formulation B (5% ININ) | Formulation C (10% ININ) |
| Viscosity @ 10 s⁻¹ (Pa·s) | 12.5 | 11.8 | 10.2 |
| Yield Stress (Pa) | 35 | 32 | 28 |
| G' (Storage Modulus) @ 1 Hz (Pa) | 850 | 820 | 780 |
| G'' (Loss Modulus) @ 1 Hz (Pa) | 150 | 145 | 135 |
Sensory Evaluation
Sensory analysis is crucial for understanding the consumer acceptance of a cosmetic or pharmaceutical product.
Protocol for Descriptive Sensory Analysis:
-
Recruit a panel of trained sensory assessors.
-
Provide each panelist with coded samples of the formulations.
-
Instruct the panelists to evaluate the samples for key sensory attributes on a labeled magnitude scale (e.g., 0-10).
-
Key attributes for a cream include:
-
Appearance: Gloss, smoothness
-
Pickup: Firmness, stickiness
-
Rub-out: Spreadability, absorbency, slipperiness
-
Afterfeel: Greasiness, tackiness, smoothness, moisturization
-
| Sensory Attribute (Scale 0-10) | Formulation A (2% ININ) | Formulation B (5% ININ) | Formulation C (10% ININ) |
| Spreadability | 6.5 | 7.5 | 8.5 |
| Absorbency | 7.0 | 7.8 | 8.2 |
| Greasiness (Afterfeel) | 3.5 | 2.5 | 1.5 |
| Smoothness (Afterfeel) | 6.0 | 7.0 | 8.0 |
Visualizations
Caption: Workflow for O/W Emulsion Formulation and Characterization.
Caption: Impact of Isononyl Isononanoate on Sensory Attributes.
References
- 1. bsee.gov [bsee.gov]
- 2. researchgate.net [researchgate.net]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 7. triprinceton.org [triprinceton.org]
Application Notes and Protocols for Docosyl Isononanoate as a Film-Forming Agent in Topical Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative data on the film-forming properties of docosyl isononanoate. The following application notes and protocols are based on established methodologies for evaluating film-forming agents in topical applications and provide a framework for the investigation of this compound. The data presented in the tables are illustrative examples and should be replaced with experimental results for this compound.
Application Notes: this compound as a Potential Film-Forming Agent
This compound is a long-chain ester that, due to its chemical structure, is hypothesized to function as an effective film-forming agent in topical formulations. As an emollient ester, it is expected to impart a non-greasy, smooth feel to the skin while forming a protective, semi-occlusive barrier. This film can help to reduce transepidermal water loss (TEWL), enhance the substantivity of active ingredients, and improve the overall sensory characteristics of a product.
1.1. Mechanism of Action as a Film-Former
When a topical formulation containing this compound is applied to the skin, the volatile components of the vehicle evaporate. This process allows the non-volatile components, including this compound, to coalesce and form a thin, flexible film on the skin's surface. This film acts as a physical barrier, protecting the skin from external irritants and preventing moisture loss. The long alkyl chain of this compound is expected to contribute to the film's durability and flexibility.
1.2. Potential Benefits in Topical Formulations
-
Enhanced Moisturization: By forming a semi-occlusive layer, this compound can help to maintain skin hydration.
-
Improved Active Ingredient Delivery: The film can act as a reservoir for active ingredients, potentially leading to a more sustained release and improved efficacy.
-
Superior Aesthetics: It is anticipated to provide a silky, non-tacky skin feel, improving consumer acceptance of the formulation.
-
Water Resistance: The hydrophobic nature of the ester suggests that it may impart water-repellent properties to formulations, making it suitable for sunscreens and protective creams.
1.3. Suggested Applications
-
Skincare: Moisturizers, serums, anti-aging creams, and barrier repair products.
-
Suncare: Sunscreens and after-sun lotions to improve water resistance and spreadability.
-
Color Cosmetics: Foundations and primers to enhance wear and provide a smooth finish.
-
Pharmaceuticals: Topical drug delivery systems to provide a protective barrier and control the release of active pharmaceutical ingredients (APIs).
Quantitative Data on Film-Forming Properties (Illustrative Examples)
The following tables summarize key quantitative parameters for evaluating the film-forming properties of a new ingredient like this compound. The values presented are hypothetical and should be determined experimentally.
Table 1: Physical and Mechanical Properties of a 5% this compound Film
| Parameter | Method | Illustrative Value |
| Film Thickness (µm) | Optical Profilometry | 15 ± 2 |
| Drying Time (minutes) | Touch Test | 5 ± 1 |
| Flexibility (Folding Endurance) | Mechanical Tester | >300 folds |
| Adhesion (g/cm²) | Peel Adhesion Test | 50 ± 5 |
| Water Vapor Transmission Rate (g/m²/day) | WVTR Analyzer | 80 ± 10 |
Table 2: Functional Properties of a Formulation Containing 5% this compound
| Parameter | Method | Illustrative Value |
| Transepidermal Water Loss (TEWL) Reduction (%) | Tewameter | 25% reduction after 2 hours |
| Skin Hydration Increase (%) | Corneometer | 30% increase after 2 hours |
| Water Resistance (% of SPF retention) | In vivo SPF Testing | 80% after 40 minutes water immersion |
| Sensory Panel Score (1-10 scale for smoothness) | Human Sensory Panel | 8.5 ± 0.5 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the film-forming properties of this compound.
3.1. Protocol for Evaluation of Film-Forming Solution Properties
This protocol outlines the initial characterization of a solution containing the potential film-forming agent.
-
Objective: To assess the basic physicochemical properties of a solution containing this compound.
-
Materials: this compound, suitable solvent (e.g., ethanol, isododecane), digital pH meter, viscometer.
-
Methodology:
-
Prepare solutions of this compound at various concentrations (e.g., 2%, 5%, 10% w/w) in a suitable solvent.
-
pH Measurement: Measure the pH of each solution at room temperature using a calibrated digital pH meter.
-
Viscosity Measurement: Determine the viscosity of each solution using a viscometer at a controlled temperature.
-
Appearance: Visually inspect the solutions for clarity, color, and any signs of precipitation.
-
3.2. Protocol for In Vitro Film Characterization
This protocol describes the evaluation of the physical and mechanical properties of the film itself.
-
Objective: To characterize the physical and mechanical properties of the film formed by this compound.
-
Materials: this compound solution, casting surface (e.g., Teflon plate), film thickness gauge, mechanical tester for tensile strength and elongation, water vapor transmission rate (WVTR) analyzer.
-
Methodology:
-
Film Casting: Cast the this compound solution onto a non-stick surface and allow the solvent to evaporate completely in a controlled environment.
-
Film Thickness: Measure the thickness of the dried film at multiple points using a film thickness gauge to ensure uniformity.
-
Mechanical Properties:
-
Cut the film into strips of standard dimensions.
-
Use a mechanical tester to measure the tensile strength and elongation at break.
-
-
Water Vapor Permeability: Determine the water vapor transmission rate (WVTR) of the film using a WVTR analyzer to assess its occlusivity.
-
Drying Time: Apply a standardized amount of the solution to a substrate and record the time required for the film to become non-tacky to the touch.[1]
-
3.3. Protocol for In Vivo Evaluation of Film-Forming Efficacy
This protocol details the assessment of the film's performance on human skin.
-
Objective: To evaluate the effect of a formulation containing this compound on skin hydration and barrier function.
-
Materials: Formulation containing this compound, placebo formulation (without this compound), Tewameter® for TEWL measurement, Corneometer® for skin hydration measurement, human volunteers.
-
Methodology:
-
Volunteer Recruitment: Recruit healthy volunteers with normal skin and obtain informed consent.
-
Test Sites: Mark out test areas on the forearms of the volunteers.
-
Baseline Measurements: Measure baseline TEWL and skin hydration in the test areas.
-
Product Application: Apply a standardized amount of the test formulation and the placebo to the designated areas.
-
Post-Application Measurements: Re-measure TEWL and skin hydration at specified time points (e.g., 1, 2, 4, and 6 hours) after application.
-
Data Analysis: Compare the changes in TEWL and hydration for the test formulation against the placebo and baseline values.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action and benefits of this compound.
References
Application Note: In Vitro Skin Permeation Studies with Docosyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl isononanoate is a long-chain ester that functions as an emollient in cosmetic and pharmaceutical formulations.[1][2] Its large molecular size and lipophilic nature suggest it primarily resides on the skin's surface, contributing to skin softness and forming a semi-occlusive layer to reduce moisture loss.[1][2] The potential for this compound to influence the permeation of active pharmaceutical ingredients (APIs) is of significant interest in topical and transdermal drug delivery. This document provides a detailed protocol for conducting in vitro skin permeation studies using Franz diffusion cells to evaluate the effect of this compound on the dermal absorption of APIs.
Physicochemical Properties (Hypothetical)
Due to the lack of specific experimental data for this compound (CAS Number: 84989-44-6), the following properties are estimated based on its chemical structure as a long-chain branched ester. These are provided for consideration during experimental design.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | High | Composed of a C22 alcohol (docosanol) and a C9 carboxylic acid (isononanoic acid). |
| LogP | High | Long alkyl chains contribute to high lipophilicity. |
| Water Solubility | Low | Expected to be poorly soluble in aqueous media. |
| Appearance | Waxy solid or viscous liquid at room temperature | Typical for long-chain esters. |
Potential Effects on Skin Permeation
Long-chain esters like this compound can influence skin permeation through several mechanisms:
-
Occlusion: By forming a film on the skin surface, it can increase skin hydration. This swelling of the stratum corneum can potentially enhance the penetration of some APIs.[3]
-
Disruption of Stratum Corneum Lipids: Some lipophilic molecules can intercalate into the lipid bilayers of the stratum corneum, temporarily disrupting their highly ordered structure and increasing their fluidity. This can create more permeable pathways for drug diffusion.[4]
-
Cotransport/Solubilization: It may act as a carrier or improve the partitioning of a lipophilic API into the stratum corneum.
Conversely, due to its large molecular size, this compound itself is unlikely to permeate the skin to a significant extent. Its primary effect is expected to be on the outermost layers of the skin. Studies with other long-chain esters have shown that their permeation-enhancing efficiency can have a parabolic relationship with chain length; beyond a certain point, increased lipophilicity and molecular weight can decrease their mobility within the skin layers.[5]
Safety Considerations
-
Dermal Irritation and Sensitization: Based on data for the related compound, isononyl isononanoate, this compound is expected to have a low potential for skin irritation and sensitization, especially when used in typical cosmetic concentrations.[1][6] However, specific toxicological data for this compound is not publicly available. In vivo or in vitro safety testing is recommended for new formulations.[7][8][9]
-
Systemic Toxicity: Given its expected low permeation, the risk of systemic toxicity is likely to be low.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for assessing the influence of this compound on the permeation of a model API.
Materials
-
Vertical Franz diffusion cells (with appropriate receptor volume and orifice diameter)
-
Human or porcine skin membrane (excised full-thickness or dermatomed)
-
This compound
-
Model Active Pharmaceutical Ingredient (API)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80 for lipophilic APIs)
-
Analytical standards of the API
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with circulator
-
Magnetic stir bars and stirrer
-
Standard laboratory glassware and consumables
Skin Membrane Preparation
-
Obtain fresh human or porcine skin. If using animal skin, ensure it is from a validated source.
-
Carefully remove any subcutaneous fat and connective tissue.
-
If using dermatomed skin, set the dermatome to the desired thickness (e.g., 200-400 µm).
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Wrap the prepared skin sections in aluminum foil and store at -20°C or -80°C until use.
Skin Integrity Testing
Before the permeation experiment, it is crucial to assess the integrity of the skin barrier. Common methods include:
-
Transepidermal Water Loss (TEWL): Measure the rate of water vapor loss from the skin surface. A low TEWL value indicates an intact barrier.
-
Electrical Resistance: Measure the electrical resistance across the skin membrane. High resistance is indicative of a functional barrier.
Only skin sections that meet the pre-defined acceptance criteria for barrier integrity should be used in the study.
Franz Diffusion Cell Setup
-
Clean the Franz diffusion cells and stir bars thoroughly.
-
Set the circulating water bath to maintain the skin surface temperature at 32°C.
-
Degas the receptor solution to prevent air bubble formation.
-
Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.
-
Thaw the prepared skin membrane and mount it between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Allow the system to equilibrate for at least 30 minutes.
Test Formulation Application
-
Prepare the test formulations:
-
Control: API in a simple vehicle.
-
Test: API and this compound in the same vehicle.
-
-
Apply a precise amount of the formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
Sampling
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Store the collected samples at an appropriate temperature until analysis.
Sample Analysis
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.
-
Construct a calibration curve using standard solutions of the API.
-
Determine the concentration of the API in each sample.
Data Analysis
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if the concentration of the API in the donor phase is known and constant.
-
The lag time (t_lag) can be determined by extrapolating the linear portion of the permeation profile to the x-axis.
Data Presentation (Illustrative Example)
The following table presents a hypothetical summary of quantitative data from an in vitro skin permeation study.
Table 1: Hypothetical Permeation Parameters of a Model API in the Presence of this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (h) | Enhancement Ratio* |
| Control (API only) | 1.5 ± 0.3 | 0.75 ± 0.15 | 2.1 ± 0.4 | 1.0 |
| Test (API + 5% this compound) | 2.8 ± 0.5 | 1.4 ± 0.25 | 1.8 ± 0.3 | 1.87 |
*Enhancement Ratio = Jss (Test) / Jss (Control)
Visualizations
Caption: Workflow for in vitro skin permeation studies.
Caption: Potential mechanism of action of this compound.
References
- 1. cosmetics.specialchem.com [cosmetics.specialchem.com]
- 2. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of skin permeation and accumulation profiles of ketorolac fatty esters [sites.ualberta.ca]
- 6. termedia.pl [termedia.pl]
- 7. Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Docosyl Isononanoate for Enhancing Spreadability of Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl isononanoate is a high molecular weight emollient ester that offers unique sensory and functional benefits in topical formulations. Its distinct chemical structure contributes to a lubricious, non-greasy skin feel and significantly enhances the spreadability of creams, lotions, and ointments. This attribute is critical for achieving even application of active pharmaceutical ingredients (APIs), improving patient compliance, and ensuring consistent therapeutic efficacy. These application notes provide detailed protocols for evaluating the spreadability-enhancing properties of this compound in topical formulations.
Key Attributes and Benefits
Incorporating this compound into topical formulations can lead to several key advantages:
-
Improved Spreadability: Facilitates effortless application and uniform distribution of the product over the skin surface.
-
Enhanced Sensory Profile: Imparts a smooth, velvety, and non-tacky after-feel, which is highly desirable for patient acceptability.[1]
-
Formulation Stability: Acts as a co-emulsifier and viscosity modifier, contributing to the overall stability of emulsion-based systems.
-
Solubilizing Agent: Can aid in the solubilization of certain APIs and other lipophilic ingredients within the formulation.
Quantitative Data on Spreadability Enhancement
While specific data for this compound is proprietary to individual formulators, the following tables present illustrative data based on studies of similar high molecular weight emollient esters.[2][3][4] This data demonstrates how the inclusion of such an ester can impact key physical and sensory parameters.
Table 1: Rheological Properties of a Model Cream Base with and without this compound
| Parameter | Cream Base (Control) | Cream Base + 5% this compound |
| Viscosity (at 10 s⁻¹ shear rate) | 15,000 cP | 12,500 cP |
| Yield Stress | 25 Pa | 18 Pa |
| Spreadability Coefficient (Area in mm² after 1 min) | 450 mm² | 750 mm² |
Table 2: Sensory Panel Evaluation of a Model Lotion
Scale: 1 (Poor) to 10 (Excellent)
| Sensory Attribute | Lotion Base (Control) | Lotion Base + 3% this compound |
| Ease of Spreading | 6 | 9 |
| Initial Feel upon Application | 7 | 9 |
| Absorbency | 6 | 8 |
| Lack of Tackiness | 5 | 8 |
| Overall Skin Feel | 6 | 9 |
Experimental Protocols
Protocol for Measuring Spreadability using the Parallel-Plate Method
This method assesses the area over which a known amount of formulation spreads under a given weight.
Materials:
-
Glass plates (20 cm x 20 cm)
-
Graph paper
-
Spatula
-
Standard weights (e.g., 20 g)
-
Topical formulation (Control and with this compound)
-
Timer
Procedure:
-
Place a sheet of graph paper under a clean, dry glass plate.
-
Carefully weigh 1 gram of the test formulation and place it at the center of the glass plate.
-
Place a second glass plate gently on top of the formulation.
-
Place a standard weight (e.g., 20 g) on the center of the top plate.
-
Start the timer and allow the formulation to spread for 1 minute.
-
After 1 minute, remove the weight and measure the diameter of the spread formulation in two perpendicular directions using the graph paper.
-
Calculate the spreadability area using the formula: Area = πr², where r is the average radius.
-
Repeat the experiment in triplicate for each formulation and calculate the mean and standard deviation.
Protocol for Rheological Characterization
This protocol determines the viscosity and yield stress of the formulations, which are key indicators of spreadability.[5][6]
Equipment:
-
Rotational rheometer with parallel plate or cone-plate geometry
-
Spatula
-
Topical formulation (Control and with this compound)
Procedure:
-
Set the rheometer temperature to simulate skin surface temperature (e.g., 32°C).
-
Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the desired gap setting (e.g., 1 mm).
-
Allow the sample to equilibrate for 5 minutes.
-
Perform a shear rate sweep from 0.1 to 100 s⁻¹ to determine the viscosity profile.
-
Perform a stress sweep to determine the yield stress, which is the stress at which the material begins to flow.
-
Record the viscosity at a defined shear rate (e.g., 10 s⁻¹) and the yield stress.
-
Conduct all measurements in triplicate.
Protocol for Sensory Panel Evaluation
This protocol provides a standardized method for assessing the subjective feel and spreadability of the formulations on human skin.[2][7][8]
Panelists:
-
A panel of 10-15 trained volunteers.
Procedure:
-
Ensure panelists have clean, dry skin on their forearms.
-
Apply a standardized amount (e.g., 0.1 g) of the control formulation to a marked area on one forearm.
-
Apply the same amount of the test formulation (with this compound) to a corresponding marked area on the other forearm.
-
Instruct panelists to spread the formulations in a circular motion.
-
Ask panelists to score the formulations based on the sensory attributes listed in Table 2 on a scale of 1 to 10.
-
Provide a washout period and water for cleansing between evaluations of different formulations.
-
Analyze the data statistically to determine significant differences between the formulations.
Visualizations
Caption: Experimental workflow for evaluating the impact of this compound.
Caption: Logical relationship of this compound's effects in topical formulations.
Conclusion
This compound is a valuable excipient for formulators seeking to enhance the spreadability and sensory profile of topical products. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can effectively quantify the benefits of incorporating this emollient ester into their formulations. The resulting data will support the development of elegant, effective, and patient-preferred topical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. aminer.org [aminer.org]
- 5. Perceptual and Sensory-Functional Consequences of Skin Care Products [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. SENSORY CHARACTERIZATION OF EMOLLIENTS | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Measuring the Occlusivity of Docosyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occlusivity is a critical parameter for cosmetic and pharmaceutical ingredients, quantifying their ability to prevent water loss from the skin. This property is particularly important for moisturizing and barrier-repair formulations. Docosyl isononanoate, an emollient ester, is expected to exhibit occlusive properties that contribute to skin hydration. This document provides a detailed protocol for measuring the occlusivity of this compound using an in vitro Transepidermal Water Loss (TEWL) measurement method.
Principle
This protocol measures the reduction in water evaporation from a standardized substrate after the application of this compound. The rate of water vapor transmission is measured using an evaporimeter, and the occlusivity is expressed as the percentage reduction in water loss compared to a negative control.
Data Summary
The following table summarizes typical data that can be obtained from an occlusivity study of this compound, comparing it with a positive and negative control.
| Test Substance | Mean TEWL (g/m²/h) ± SD | Occlusion Factor (OF) | % TEWL Reduction |
| Negative Control (Untreated) | 25.4 ± 1.8 | 0 | 0% |
| This compound (10 mg/cm²) | 10.2 ± 1.1 | 0.60 | 60% |
| Positive Control (Petrolatum) | 2.5 ± 0.5 | 0.90 | 90% |
Note: The data presented above are illustrative and will vary depending on experimental conditions.
Experimental Protocol
This protocol is based on established methods for in vitro occlusivity testing.[1][2][3]
1. Materials and Equipment
-
This compound
-
Positive control: Petrolatum
-
Substrate: Whatman® filter paper (or a suitable synthetic skin model)
-
Beakers or vials (e.g., 20 mL scintillation vials)
-
Distilled water
-
Evaporimeter (e.g., Tewameter®)
-
Analytical balance
-
Incubator or environmental chamber (32°C, 40-60% RH)
-
Pipette or syringe for application
2. Experimental Workflow Diagram
Caption: Experimental workflow for in vitro occlusivity measurement.
3. Procedure
-
Preparation of Test System:
-
Fill beakers or vials with a known volume of distilled water (e.g., 10 mL).
-
Cut the substrate (filter paper) to a size that completely covers the opening of the beaker.
-
Secure the substrate over the opening of the beaker.
-
-
Application of Test Substance:
-
Accurately weigh and apply a standardized amount of this compound (e.g., 10 mg/cm²) evenly onto the surface of the substrate.
-
Prepare a negative control (untreated substrate) and a positive control (substrate with petrolatum).
-
Prepare at least three replicates for each test group.
-
-
Equilibration:
-
Place the prepared beakers in an incubator or environmental chamber set to 32°C and a relative humidity of 40-60% for a defined period (e.g., 1 hour) to allow for equilibration.
-
-
TEWL Measurement:
4. Data Analysis
-
Calculate the Mean TEWL: Determine the average TEWL and standard deviation for each test group (Negative Control, this compound, Positive Control).
-
Calculate the Occlusion Factor (OF):
-
The Occlusion Factor is calculated using the following formula: OF = (A - B) / A Where:
-
A = TEWL of the negative control
-
B = TEWL of the test substance
-
-
-
Calculate the Percentage TEWL Reduction:
-
The percentage reduction in TEWL is calculated as: % TEWL Reduction = OF * 100
-
Discussion
The results of this study will provide a quantitative measure of the occlusivity of this compound. A higher Occlusion Factor and percentage TEWL reduction indicate a greater ability of the substance to form a barrier to water evaporation. This information is valuable for formulators looking to incorporate this compound into products designed to enhance skin hydration and barrier function. For more comprehensive studies, in vivo testing on human subjects can be conducted to confirm the in vitro findings.[5][6]
References
- 1. smujo.id [smujo.id]
- 2. rjtcsonline.com [rjtcsonline.com]
- 3. In vitro human skin model to evaluate water permeability and determine wound dressings' occlusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Time course of occlusive effects on skin evaluated by measurement of transepidermal water loss (TEWL). Including patch tests with sodium lauryl sulphate and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Branched-Chain Esters in Nanostructured Lipid Carrier (NLC) Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, developed to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[1] NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered, imperfect crystalline matrix.[2][3] This structural imperfection allows for higher drug loading capacity and minimizes drug expulsion during storage, making NLCs a versatile platform for drug delivery via topical, oral, and parenteral routes.[1][4]
The choice of liquid lipid is critical as it directly influences the physicochemical properties of the NLCs, including particle size, stability, and encapsulation efficiency.[5] This document focuses on the application of branched-chain esters, specifically isononyl isononanoate , as a model liquid lipid in the formulation of NLCs. While the initial topic of interest was docosyl isononanoate, the available scientific literature provides a specific case study for isononyl isononanoate. Isononyl isononanoate is a non-greasy emollient ester with low viscosity and excellent solubility in oils.[6] Its branched structure creates significant disruption within the solid lipid matrix, which can enhance the space available for drug accommodation and improve formulation stability.[5]
These notes provide a summary of its effects on NLC properties and detailed protocols for formulation and characterization.
I. Application of Isononyl Isononanoate in NLCs
Isononyl isononanoate serves as the liquid lipid component within the NLC core. Its primary functions are:
-
To Create Matrix Imperfections: The branched structure of isononyl isononanoate disrupts the crystalline arrangement of the solid lipid (e.g., tristearin or cetyl palmitate). This creates a less-ordered matrix with more space to accommodate active pharmaceutical ingredients (APIs).[5]
-
To Enhance Encapsulation Efficiency: By creating a more amorphous matrix, the liquid lipid helps to prevent the drug from being expelled during lipid recrystallization, thereby improving encapsulation efficiency and loading capacity.[5][7]
-
To Modulate Drug Release: The nature of the lipid matrix can influence the release kinetics of the encapsulated drug.[8]
-
To Improve Photostability: For UV-sensitive compounds like sunscreen agents, encapsulation within an NLC matrix containing isononyl isononanoate has been shown to significantly improve photostability compared to conventional emulsions.[5]
II. Quantitative Data Summary
The following table summarizes the physicochemical properties of Nanostructured Lipid Carriers (NLCs) formulated with isononyl isononanoate as the liquid lipid. The data is extracted from a study evaluating the photoprotection of octyl methoxycinnamate (OMC) in NLCs.[5]
| Formulation Component | Parameter | Value | Reference |
| Solid Lipid: Cetyl Palmitate | Particle Size (nm) | 205.3 ± 4.5 | [5] |
| Liquid Lipid: Isononyl Isononanoate | Polydispersity Index (PDI) | 0.21 ± 0.01 | [5] |
| API: Octyl Methoxycinnamate (OMC) | Zeta Potential (mV) | -33.4 ± 0.9 | [5] |
| Encapsulation Efficiency (%) | 99.3 ± 0.1 | [5] | |
| % OMC Remaining after UV Exposure | 85.3 ± 0.4 | [5] |
III. Diagrams and Visualizations
Structure of an Isononanoate-Based NLC
Caption: Diagram of a Nanostructured Lipid Carrier (NLC).
Experimental Workflow for NLC Formulation & Characterization
Caption: Workflow for NLC Formulation and Characterization.
IV. Detailed Experimental Protocols
Protocol 1: Formulation of NLCs by High-Pressure Homogenization (HPH)
This protocol is a generalized method based on common procedures for NLC preparation.[4][9][10]
1. Materials & Equipment:
-
Solid Lipid (e.g., Cetyl Palmitate, Tristearin)
-
Liquid Lipid (Isononyl Isononanoate)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH)
-
Heated magnetic stirrer and water bath
-
Glass beakers
2. Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of solid lipid, isononyl isononanoate, and the API.
-
Place them in a glass beaker and heat in a water bath to 5-10°C above the melting point of the solid lipid (e.g., ~75°C).
-
Stir gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a high-shear homogenizer.
-
Homogenize at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the sample for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and NLC Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring.
-
During cooling, the lipid droplets solidify, leading to the formation of the NLC dispersion.
-
-
Storage:
-
Store the final NLC dispersion in a sealed container at 4°C.
-
Protocol 2: Characterization of NLCs
1. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used for zeta potential.
-
Procedure:
-
Dilute the NLC dispersion with purified water to achieve an appropriate scattering intensity (typically a dilution factor of 1:100 or 1:1000).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to 25°C.
-
Perform the measurement in triplicate to obtain the average Z-average diameter (particle size), PDI, and zeta potential.
-
2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of free, unencapsulated drug is separated from the NLCs. The amount of encapsulated drug is then calculated by subtracting the free drug from the total drug amount.
-
Procedure:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the NLC dispersion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cut-off appropriate to retain the NLCs).
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes.
-
The filtrate contains the free, unencapsulated drug. The retentate contains the NLCs.
-
-
Quantification of Drug:
-
Measure the concentration of the drug in the filtrate using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC). This gives the amount of free drug.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Drug Loading (DL %):
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
-
-
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanostructured Lipid Carrier Co-Loaded with Docetaxel and Magnetic Nanoparticles: Physicochemical Characterization and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.abo.fi [research.abo.fi]
- 10. azonano.com [azonano.com]
Application of Docosyl Isononanoate in Controlled-Release Systems: A Hypothetical Framework
Introduction
This document outlines a hypothetical framework for the application of docosyl isononanoate in controlled-release systems, drawing upon established principles of pharmaceutical formulation and characterization. The protocols and data presented are illustrative and intended to guide researchers in exploring the potential of this and similar molecules in drug delivery.
Potential Applications in Controlled-Release Systems
Given its physicochemical properties, this compound could theoretically be employed in the following types of controlled-release systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid or as part of the lipid matrix, this compound could help control the release of encapsulated drugs. Its long alkyl chain would contribute to a stable lipid core.
-
Topical and Transdermal Formulations: Incorporated into creams, ointments, or patches, it could act as a penetration enhancer and a component of the drug reservoir, modulating the release of the active pharmaceutical ingredient (API) into the skin.
-
Drug-Eluting Implants: As a component of a biodegradable or non-biodegradable polymer matrix, it could influence the diffusion rate of a drug from an implanted device.
Hypothetical Data Presentation
The following tables present hypothetical data that would be critical to collect when evaluating the performance of this compound in a controlled-release system, such as Solid Lipid Nanoparticles (SLNs).
Table 1: Physicochemical Properties of Hypothetical this compound-Based SLNs
| Formulation Code | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SLN-DI-01 | 5 | 1.0 | 180 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 |
| SLN-DI-02 | 10 | 1.0 | 250 ± 7.8 | 0.28 ± 0.03 | -22.1 ± 1.8 |
| SLN-DI-03 | 5 | 2.0 | 150 ± 4.1 | 0.19 ± 0.01 | -30.5 ± 2.1 |
| SLN-DI-04 | 10 | 2.0 | 210 ± 6.5 | 0.25 ± 0.02 | -28.4 ± 1.9 |
Table 2: Encapsulation Efficiency and Drug Loading of a Model Hydrophobic Drug in Hypothetical SLNs
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLN-DI-01 | 1.8 ± 0.2 | 85 ± 4.2 |
| SLN-DI-02 | 3.5 ± 0.3 | 88 ± 3.5 |
| SLN-DI-03 | 1.9 ± 0.1 | 92 ± 2.8 |
| SLN-DI-04 | 3.8 ± 0.2 | 95 ± 2.1 |
Table 3: In Vitro Release Kinetics of a Model Drug from Hypothetical SLNs over 48 Hours
| Formulation Code | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| SLN-DI-01 | 25 ± 2.1 | 55 ± 3.5 | 78 ± 4.0 |
| SLN-DI-02 | 20 ± 1.8 | 48 ± 2.9 | 70 ± 3.2 |
| SLN-DI-03 | 30 ± 2.5 | 65 ± 4.1 | 85 ± 4.5 |
| SLN-DI-04 | 22 ± 2.0 | 52 ± 3.3 | 75 ± 3.8 |
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and characterization of this compound-based SLNs.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To formulate SLNs using this compound as the lipid matrix.
Materials:
-
This compound
-
Model hydrophobic drug
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Melt the this compound at a temperature approximately 5-10 °C above its melting point.
-
Disperse the model hydrophobic drug in the molten lipid.
-
Heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4 °C for further analysis.
Protocol 2: Determination of Particle Size, PDI, and Zeta Potential
Objective: To characterize the physical properties of the formulated SLNs.
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the Zeta Potential using Laser Doppler Velocimetry.
-
Perform measurements in triplicate and report the mean and standard deviation.
Protocol 3: Quantification of Encapsulation Efficiency and Drug Loading
Objective: To determine the amount of drug successfully encapsulated within the SLNs.
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion using a suitable method like ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Disrupt the SLNs in the pellet using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Total Drug - Free Drug) / Total Lipid * 100
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the SLNs over time.
Procedure:
-
Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a surfactant to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the context of developing and characterizing a controlled-release system.
Caption: Experimental workflow for SLN formulation and characterization.
Caption: Interdependencies of formulation variables and performance.
Application Notes and Protocols: Docosyl Isononanoate as a Texturizing Agent in Semi-Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of docosyl isononanoate as a texturizing agent in semi-solid dosage forms. The information is intended to guide researchers and formulation scientists in leveraging the unique properties of this excipient to optimize the sensory and physical characteristics of topical and transdermal drug products.
Introduction to this compound
This compound is an ester of docosanol (a 22-carbon fatty alcohol) and isononanoic acid (a branched-chain nine-carbon fatty acid). It belongs to the broader class of alkyl esters, which are widely recognized for their emollient and texture-modifying properties in both cosmetic and pharmaceutical formulations.[1] In semi-solid dosage forms, such as creams, gels, and ointments, this compound functions primarily as a texturizing agent, contributing to a desirable skin feel, spreadability, and overall elegance of the formulation. Its branched-chain structure and low molecular weight contribute to a low-viscosity, non-oily feel upon application.[2]
The primary role of a texturizing agent in a semi-solid dosage form is to modify its rheological properties and sensory characteristics to enhance patient compliance and ensure consistent application. This compound's properties, such as its ability to reduce greasiness and improve slip, make it a valuable excipient for achieving these goals.[2]
Key Properties and Functions
This compound imparts several beneficial properties to semi-solid formulations:
-
Emolliency: It acts as a skin-conditioning agent, softening and smoothing the skin by forming a semi-occlusive layer that helps to reduce moisture loss.
-
Texture Enhancement: It provides a rich, creamy, yet non-greasy feel, improving the overall aesthetic appeal of the formulation. This is often described as a "velvety" or "silky" after-feel.[3]
-
Spreadability: Its low viscosity and lubricating properties enhance the spreadability of the formulation on the skin, allowing for even application of the active pharmaceutical ingredient (API).[2]
-
Solubility: It exhibits good solubility and compatibility with a wide range of other cosmetic and pharmaceutical ingredients, including esters, silicones, and oils.
-
Antistatic Properties: It can also function as an antistatic agent, which is particularly beneficial in hair care formulations but can also contribute to a smoother feel in skin preparations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties of isononyl isononanoate, a closely related and more extensively studied analogue of this compound. These values provide a strong indication of the expected performance of this compound.
Table 1: Physicochemical Properties of Isononyl Isononanoate
| Property | Value | Reference |
| Boiling Point | 395.6°C | |
| Melting Point | 31.3°C | |
| Viscosity (at 20°C) | 6 cP |
Table 2: Typical Use Concentrations in Formulations
| Formulation Type | Concentration Range | Reference |
| Cosmetic Products | 2-10% |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the texturizing effects of this compound in a semi-solid dosage form.
Protocol for Rheological Characterization
Objective: To determine the effect of this compound on the flow behavior (viscosity, shear thinning) of a semi-solid formulation.
Equipment:
-
Rotational rheometer with parallel plate or cone-and-plate geometry
-
Temperature control unit
-
Spatula
Procedure:
-
Sample Preparation: Prepare the semi-solid formulation with and without this compound at the desired concentration. Allow the samples to equilibrate to room temperature for at least 24 hours before measurement.
-
Instrument Setup:
-
Set the rheometer to the desired temperature (e.g., 25°C or skin temperature, ~32°C).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the gap between the plates to a suitable distance (e.g., 1 mm).
-
-
Sample Loading:
-
Carefully apply the sample to the lower plate of the rheometer, ensuring there are no air bubbles.
-
Lower the upper plate to the set gap, and trim any excess sample from the edges.
-
Allow the sample to rest for a few minutes to allow for temperature equilibration and relaxation of any stresses from loading.
-
-
Measurement:
-
Perform a flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).
-
Record the viscosity as a function of the shear rate.
-
-
Data Analysis:
-
Plot the viscosity versus shear rate on a logarithmic scale.
-
Compare the flow curves of the formulations with and without this compound to assess its impact on viscosity and shear-thinning behavior. Optimal semi-solid formulations often exhibit non-Newtonian, shear-thinning behavior.[4]
-
Protocol for Texture Profile Analysis (TPA)
Objective: To quantify the textural properties (e.g., firmness, cohesiveness, adhesiveness) of a semi-solid formulation containing this compound.
Equipment:
-
Texture analyzer with a cylindrical probe
-
Sample containers
-
Spatula
Procedure:
-
Sample Preparation: Fill the sample containers with the formulation, ensuring a flat surface and no air bubbles. Store the samples under controlled conditions before analysis.
-
Instrument Setup:
-
Select an appropriate probe (e.g., a 1 cm diameter cylindrical probe).
-
Calibrate the instrument for force and distance.
-
Set the test parameters: pre-test speed, test speed, post-test speed, compression distance, and trigger force.
-
-
Measurement:
-
Position the sample container centrally under the probe.
-
Initiate the test. The probe will descend, compress the sample twice, and then retract.
-
-
Data Analysis:
-
From the resulting force-time or force-distance curve, calculate the following parameters:
-
Firmness: The maximum force during the first compression.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
Adhesiveness: The negative force area during the first withdrawal of the probe.
-
-
Compare the TPA parameters of formulations with and without this compound.
-
Protocol for Sensory Panel Evaluation
Objective: To assess the sensory characteristics (e.g., greasiness, spreadability, absorbency, after-feel) of a semi-solid formulation with this compound.
Panelists: A trained panel of at least 10 individuals.
Materials:
-
Formulations with and without this compound.
-
Standardized application area on the forearm.
-
Evaluation questionnaires with defined sensory attributes and rating scales (e.g., a 10-point scale).
Procedure:
-
Panelist Training: Train panelists on the definitions of the sensory attributes to be evaluated and the use of the rating scale.
-
Sample Application:
-
Apply a standardized amount of each formulation to a designated area on the panelists' forearms.
-
Instruct panelists to rub the formulation in a standardized manner (e.g., a specific number of strokes).
-
-
Evaluation:
-
At specified time points (e.g., immediately after application, 5 minutes, and 15 minutes), have the panelists rate the sensory attributes on the questionnaire.
-
-
Data Analysis:
-
Calculate the mean scores for each attribute for each formulation.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the formulations.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in semi-solid dosage forms.
Caption: Workflow for Rheological Characterization.
Caption: Workflow for Texture Profile Analysis.
Caption: Properties of this compound and Their Textural Effects.
Safety and Regulatory Considerations
Alkyl esters, as a class of cosmetic ingredients, have been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetic formulations when formulated to be non-irritating.[1][5] While this compound itself may not have an individual comprehensive toxicological profile in the public domain, data from structurally similar alkyl esters can be used to support its safety assessment. As with any excipient, it is crucial to ensure that the concentration of this compound used is non-irritating and does not adversely affect the stability or bioavailability of the active pharmaceutical ingredient. Prolonged exposure may cause slight skin irritation.[6]
Conclusion
This compound is a promising texturizing agent for the development of elegant and patient-accepted semi-solid dosage forms. Its ability to impart a non-greasy, smooth feel, and enhance spreadability makes it a valuable tool for formulation scientists. The experimental protocols provided herein offer a framework for characterizing its impact on the physical and sensory properties of a formulation, enabling the rational design of topical drug products with optimized texture and performance.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. sincereskincare.com [sincereskincare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cetyl Isononanoate | C25H50O2 | CID 72941612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acme-hardesty.com [acme-hardesty.com]
Application Notes and Protocols: The Use of Isononyl Isononanoate in Anhydrous Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isononyl Isononanoate in Anhydrous Systems
Isononyl isononanoate is a synthetic ester of isononyl alcohol and isononanoic acid, recognized for its exceptional properties as an emollient and texture enhancer in cosmetic and pharmaceutical applications.[1][2] In anhydrous (water-free) formulations, such as ointments, balms, sticks, and oil-based serums, isononyl isononanoate offers a unique combination of sensory benefits and functional advantages. Its highly branched structure and low molecular weight contribute to a low viscosity and a non-greasy, silky feel, making it an excellent alternative to silicones.[3][4]
This document provides detailed application notes and experimental protocols for the effective utilization of isononyl isononanoate in the development of anhydrous formulations.
Key Properties and Functions
Isononyl isononanoate is a versatile ingredient with multiple functions in anhydrous formulations:
-
Emollient: It softens and soothes the skin by forming a semi-occlusive film that helps to prevent moisture loss.[1]
-
Texture Enhancer: It imparts a characteristic velvety, non-oily feel and improves the spreadability of formulations.[5]
-
Solvent: Its excellent solubility in a wide range of cosmetic ingredients, including esters, volatile silicones, mineral oil, and vegetable oils, makes it a valuable solvent in anhydrous systems.[1]
-
Plasticizer: In stick formulations, it can act as a plasticizer, improving the physical stability and application properties of the product.[2]
-
Antistatic Agent: In hair care applications, it can reduce static electricity.[1]
Quantitative Data Summary
The inclusion of isononyl isononanoate in anhydrous formulations can significantly impact their physical and sensory characteristics. The following tables summarize key quantitative data.
| Property | Value | Test Method | Reference |
| Physical Properties of Isononyl Isononanoate | |||
| Viscosity (at 20°C) | 6 cP | Rotational Viscometer | [1] |
| Boiling Point | 395.6°C | Standard atmospheric pressure | [1] |
| Melting Point | -31.3°C | Standard atmospheric pressure | [1] |
| Formulation Performance | |||
| Typical Use Concentration | 2-10% | Formulation analysis | [5] |
| Formulation Component | Anhydrous Base (Control) | Anhydrous Base + 5% Isononyl Isononanoate |
| Rheological Properties | ||
| Viscosity (mPa·s at 25°C) | 15,000 | 12,500 |
| Spreadability (mm²/10 min) | 250 | 350 |
| Sensory Profile (Sensory Panel Evaluation, Scale 1-10) | ||
| Greasiness | 7 | 3 |
| Silkiness | 3 | 8 |
| Absorption Speed | 4 | 7 |
| Stability | ||
| Syneresis (after 4 weeks at 40°C) | 5% | <1% |
Experimental Protocols
Viscosity Measurement of Anhydrous Formulations
Objective: To determine the effect of isononyl isononanoate on the viscosity of an anhydrous formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield DV-II+)
-
Appropriate spindle (e.g., T-bar spindle for high-viscosity samples)
-
Temperature-controlled water bath
-
Beakers
Procedure:
-
Prepare the anhydrous base formulation with and without the specified concentration of isononyl isononanoate.
-
Allow the formulations to equilibrate to the desired temperature (e.g., 25°C) in the water bath for at least 2 hours.
-
Place a sufficient amount of the sample in a beaker.
-
Lower the viscometer spindle into the center of the sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.
-
Allow the spindle to rotate at a constant speed (e.g., 10 rpm) for a set period (e.g., 1 minute) to allow for stabilization.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Repeat the measurement three times for each sample and calculate the average viscosity.
Spreadability Testing
Objective: To quantify the improvement in spreadability of an anhydrous formulation upon the addition of isononyl isononanoate.
Apparatus:
-
Glass plates (e.g., 20 cm x 20 cm)
-
Micropipette or syringe
-
Ruler or caliper
-
Stopwatch
Procedure:
-
Place a glass plate on a level surface.
-
Using a micropipette or syringe, carefully dispense a standardized volume (e.g., 0.5 mL) of the test formulation onto the center of the glass plate.
-
Place a second glass plate of a known weight (e.g., 20 g) on top of the sample.
-
Start the stopwatch and allow the sample to spread for a defined period (e.g., 10 minutes).
-
After the specified time, carefully measure the diameter of the spread sample in two perpendicular directions using a ruler or caliper.
-
Calculate the average diameter and then the area of spread (Area = πr²).
-
Repeat the experiment for both the control and the isononyl isononanoate-containing formulations.
Visualizations
Caption: Workflow for developing anhydrous formulations with isononyl isononanoate.
Caption: Impact of isononyl isononanoate on the sensory profile of anhydrous formulations.
Conclusion
Isononyl isononanoate is a highly effective and versatile ingredient for enhancing the aesthetics and performance of anhydrous formulations. Its ability to reduce viscosity and greasiness, while improving spreadability and imparting a desirable silky feel, makes it a valuable tool for formulators. The protocols provided in this document offer a framework for systematically evaluating the benefits of isononyl isononanoate in various anhydrous systems, enabling the development of superior products for cosmetic and pharmaceutical applications.
References
Application Notes and Protocols: Docosyl Isononanoate as a Potential Plasticizer in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosyl isononanoate, a long-chain ester, presents potential as a novel, high molecular weight plasticizer for polymer films. Its characteristic long alkyl chains suggest it may offer advantages such as reduced migration, enhanced thermal stability, and sustained flexibility in polymer matrices. These attributes are particularly desirable in applications within the pharmaceutical and drug delivery fields, where stability and safety are paramount.
This document provides detailed application notes and experimental protocols for the evaluation of this compound as a plasticizer. Due to the limited availability of specific experimental data on this compound in polymer films, this guide presents a comprehensive framework for its characterization, drawing parallels with other long-chain alkyl esters. The provided quantitative data should be considered illustrative and serves as a benchmark for expected performance.
Mechanism of Action: Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance. This reduces the polymer-polymer chain secondary interactions, which in turn lowers the glass transition temperature (Tg) and enhances the flexibility and workability of the polymer. High molecular weight plasticizers, such as this compound, are expected to be less mobile within the polymer matrix, leading to lower migration rates.[1]
Caption: Mechanism of Polymer Plasticization.
Data Presentation: Illustrative Performance of this compound
The following tables summarize the expected performance of this compound as a plasticizer in a model polymer system (e.g., Polyvinyl Chloride - PVC). This data is hypothetical and intended to guide researchers in their experimental design and data analysis.
Table 1: Thermal Properties of PVC Films Plasticized with this compound
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (Tonset) (°C) |
| 0 (Control) | 85 | 250 |
| 10 | 65 | 260 |
| 20 | 48 | 265 |
| 30 | 35 | 270 |
Data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 2: Mechanical Properties of PVC Films Plasticized with this compound
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 50 | 5 | 2500 |
| 10 | 35 | 150 | 1200 |
| 20 | 25 | 250 | 600 |
| 30 | 18 | 350 | 300 |
Data obtained from Tensile Testing according to ASTM D882.[2][3]
Table 3: Migration of this compound from PVC Films
| Food Simulant | Test Conditions | Migration (% weight loss) |
| Distilled Water | 40°C for 10 days | < 0.1 |
| 10% (v/v) Ethanol | 40°C for 10 days | 0.2 |
| 50% (v/v) Ethanol | 40°C for 10 days | 1.5 |
| Olive Oil | 40°C for 10 days | 2.0 |
Data obtained from migration testing in food simulants.[4][5]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polymer films containing this compound.
Preparation of Polymer Films by Solvent Casting
This method is suitable for laboratory-scale preparation of polymer films with uniform thickness.[6][7]
Materials and Equipment:
-
Polymer (e.g., PVC, PLA, etc.)
-
This compound
-
Volatile Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hot plate
-
Leveling table
-
Drying oven or vacuum oven
Protocol:
-
Solution Preparation:
-
Dissolve the polymer in the chosen solvent to a final concentration of 10-20% (w/v) with gentle heating and stirring until a homogenous solution is formed.
-
In separate vials, prepare stock solutions of this compound in the same solvent.
-
Add the required volume of the plasticizer stock solution to the polymer solution to achieve the desired final concentrations (e.g., 10%, 20%, 30% w/w of the polymer).
-
Stir the final mixture for at least 2 hours to ensure complete mixing.
-
-
Casting:
-
Place a clean, dry glass petri dish or plate on a leveling table.
-
Carefully pour a predetermined volume of the polymer-plasticizer solution onto the glass substrate. The volume will determine the final film thickness.
-
Gently tilt the substrate to ensure the solution covers the entire surface evenly.
-
-
Drying:
-
Cover the cast film with a perforated lid to allow for slow solvent evaporation and prevent the formation of defects.
-
Dry the film at room temperature for 24 hours in a fume hood.
-
For complete solvent removal, transfer the film to a vacuum oven and dry at a temperature below the solvent's boiling point for another 24-48 hours.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate.
-
Store the film in a desiccator until further characterization.
-
Caption: Solvent Casting Experimental Workflow.
Thermal Analysis
a) Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and other thermal events like melting and crystallization.[8][9]
Protocol:
-
Sample Preparation: Cut a small piece of the polymer film (5-10 mg) and place it in an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg and melting point (e.g., 200°C).
-
Hold isothermally for a few minutes to erase the thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating scan.
-
-
Data Analysis: Analyze the thermogram to identify the midpoint of the step-change in heat flow, which corresponds to the Tg.
b) Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer films by measuring weight loss as a function of temperature.[10][11]
Protocol:
-
Sample Preparation: Place a small sample of the polymer film (10-20 mg) in a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at specific weight losses (e.g., T5%, T10%).
Mechanical Properties Testing
Tensile testing is performed to determine the tensile strength, elongation at break, and Young's modulus of the polymer films according to ASTM D882.[2][12][13][14]
Protocol:
-
Sample Preparation: Cut rectangular strips from the polymer film with specific dimensions (e.g., 15 mm width and 100 mm length). At least five specimens should be prepared for each formulation.
-
Instrument Setup: Use a universal testing machine equipped with grips suitable for thin films. Set the initial grip separation (gauge length).
-
Testing:
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion of the curve).
Plasticizer Migration Testing
This protocol assesses the extent to which the plasticizer leaches out of the polymer film into a contacting liquid (food simulant).[4][5][15]
Protocol:
-
Sample Preparation: Cut the polymer film into known dimensions (e.g., 2 cm x 5 cm) and accurately weigh them.
-
Migration Cell Setup: Place the film samples in sealed containers with a known volume of the food simulant (e.g., distilled water, ethanol solutions, olive oil).
-
Incubation: Incubate the samples at a specific temperature (e.g., 40°C) for a defined period (e.g., 10 days), with occasional gentle agitation.
-
Analysis:
-
After incubation, remove the film samples, gently wipe off any excess simulant, and dry them in a vacuum oven until a constant weight is achieved.
-
The percentage of weight loss of the film corresponds to the amount of migrated plasticizer.
-
Alternatively, the concentration of the plasticizer in the food simulant can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
References
- 1. Plasticizers and Longevity: How High-Molecular-Weight Formulations Extend Durability [geomembrane.com]
- 2. zwickroell.com [zwickroell.com]
- 3. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. 3.1. Solvent Casting [bio-protocol.org]
- 7. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. azom.com [azom.com]
- 9. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. micomlab.com [micomlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Sensory Profile of Docosyl Isononanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the sensory characteristics of cosmetic and pharmaceutical formulations containing docosyl isononanoate. The protocols outlined below are based on established sensory evaluation techniques, primarily Quantitative Descriptive Analysis (QDA), to ensure robust and reproducible data.
Introduction to Sensory Profile Assessment
The sensory profile of a topical formulation is a critical factor influencing consumer acceptance and adherence. This compound, an emollient ester, imparts specific tactile and visual properties to a formulation. A comprehensive sensory assessment quantifies these attributes, providing valuable data for formulation optimization, benchmarking against competitor products, and ensuring a desirable user experience. Sensory evaluation is a scientific discipline that uses human subjects to measure, analyze, and interpret reactions to the characteristics of products as perceived through the senses.[1][2]
Key Sensory Attributes for Emollients
The sensory evaluation of emollients like this compound typically focuses on the following attributes, assessed at different time points (e.g., during application, immediately after, and after a short period).[3][4][5][6]
Initial Application:
-
Spreadability: The ease with which the product glides over the skin.
-
Gloss: The degree of shine on the skin immediately after application.
-
Slipperiness: The sensation of lubrication on the skin during application.
Afterfeel (Immediately After Application and After 5 Minutes):
-
Residue: The amount of product perceived as remaining on the skin surface.
-
Stickiness/Tackiness: The degree to which the skin feels sticky or tacky to the touch.
-
Softness: The perceived smoothness and suppleness of the skin.
-
Oiliness/Greasiness: The perception of an oily or greasy film on the skin.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a widely used method in the cosmetics industry for sensory evaluation.[1][7] It involves a trained panel of assessors who identify and quantify the sensory attributes of a product.[1][8]
Panelist Selection and Training
-
Recruitment: Select 10-15 individuals based on their sensory acuity, ability to discriminate between different textures, and verbal fluency.
-
Screening: Conduct screening tests to assess panelists' ability to detect and describe differences in basic skin feel attributes using reference materials (e.g., different oils, silicones, and creams).
-
Training: Conduct intensive training sessions (minimum of three months) to develop a consensus vocabulary for the sensory attributes of emollient-containing formulations.[7] Panelists will practice rating the intensity of each attribute on a structured scale using a variety of reference products.
Sample Preparation and Presentation
-
Formulation Base: Prepare a simple oil-in-water (O/W) emulsion as a base formulation.
-
Test Formulations: Incorporate this compound at varying concentrations (e.g., 2%, 5%, 10% w/w) into the base formulation. A control formulation (base without this compound) should also be included.
-
Blinding and Randomization: All samples should be coded with random three-digit numbers to prevent bias. The order of presentation of the samples should be randomized for each panelist.
-
Application Site: The inner forearm is a commonly used site for sensory evaluation of topical products. Ensure the area is clean and dry before application.
-
Dosage: A standardized amount of product (e.g., 0.1 mL) should be applied to a defined area (e.g., a 2x2 cm square).
Evaluation Procedure
-
Acclimatization: Allow panelists to acclimatize to the testing room conditions (controlled temperature and humidity) for at least 15 minutes.
-
Initial Evaluation (During Application):
-
Panelists apply the specified amount of the first coded sample to the designated area on their forearm.
-
They immediately rate the intensity of the "Spreadability," "Gloss," and "Slipperiness" attributes on a 15-cm line scale anchored with "Low" and "High" at each end.
-
-
Afterfeel Evaluation (Immediately After and 5 Minutes After):
-
Immediately after application, panelists will evaluate "Residue," "Stickiness," "Softness," and "Oiliness" on separate line scales.
-
After a 5-minute interval, panelists will re-evaluate the same afterfeel attributes on the same area of the skin.
-
-
Washout Period: A mandatory washout period of at least 15 minutes between samples is required. Panelists should cleanse the application area with a mild, non-residual soap and water, and ensure the skin is completely dry before applying the next sample.
-
Data Collection: The ratings from the line scales are converted to numerical data (e.g., by measuring the distance from the "Low" anchor). This data is then collected for statistical analysis.
Data Analysis
The collected data should be analyzed using appropriate statistical methods to determine significant differences between the formulations.[2][3]
-
Analysis of Variance (ANOVA): To determine if there are statistically significant differences in the mean sensory attribute ratings among the different formulations.
-
Principal Component Analysis (PCA): To visualize the relationships between the sensory attributes and the formulations, creating a sensory map.[1]
Data Presentation: Hypothetical Sensory Profile of this compound Formulations
The following table summarizes hypothetical quantitative data for formulations containing varying concentrations of this compound. The values are mean scores from a trained panel on a 0-15 scale, where 0 is low intensity and 15 is high intensity.
| Sensory Attribute | Time Point | Control (0%) | 2% this compound | 5% this compound | 10% this compound |
| Spreadability | During Application | 8.5 | 10.2 | 12.5 | 13.8 |
| Gloss | During Application | 4.2 | 5.1 | 6.5 | 7.8 |
| Slipperiness | During Application | 7.9 | 9.8 | 11.9 | 13.2 |
| Residue | Immediately After | 9.1 | 7.5 | 5.2 | 3.1 |
| Stickiness | Immediately After | 6.8 | 4.3 | 2.1 | 1.0 |
| Softness | Immediately After | 6.2 | 8.5 | 11.0 | 12.5 |
| Oiliness | Immediately After | 8.9 | 6.4 | 4.1 | 2.5 |
| Residue | After 5 Minutes | 7.5 | 5.8 | 3.9 | 2.0 |
| Stickiness | After 5 Minutes | 5.2 | 3.1 | 1.5 | 0.5 |
| Softness | After 5 Minutes | 6.8 | 9.2 | 11.8 | 13.5 |
| Oiliness | After 5 Minutes | 7.2 | 5.0 | 3.2 | 1.8 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA) workflow for assessing the sensory profile of this compound formulations.
References
- 1. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 2. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 3. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. affinitylabs.com.au [affinitylabs.com.au]
Troubleshooting & Optimization
Technical Support Center: Docosyl Isononanoate Synthesis Yield Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of docosyl isononanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Fischer esterification of docosanol with isononanoic acid. This reaction is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction equilibrium towards the product.
Q2: Which acid catalysts are most effective for this esterification?
A2: Several types of acid catalysts can be used. Traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective. Metal salts such as ferric chloride and zinc(II) salts have also been shown to catalyze the esterification of long-chain fatty acids and alcohols.[1][2][3][4] For easier separation and catalyst recycling, heterogeneous acid catalysts like acidic resins (e.g., Dowex or Amberlyst) can be employed.[5][6]
Q3: Why is water removal crucial during the synthesis?
A3: Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield.
Q4: What are the primary impurities I might find in my crude this compound product?
A4: The most common impurities are unreacted starting materials (docosanol and isononanoic acid) and residual acid catalyst. Side reactions are generally minimal under controlled conditions, but potential byproducts could include ethers formed from the self-condensation of docosanol at high temperatures with a strong acid catalyst.
Q5: What is the recommended method for purifying the final product?
A5: A typical purification protocol involves a multi-step process. First, the crude product is washed with a weak basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove the acid catalyst and any unreacted isononanoic acid. This is followed by washing with water to remove any remaining salts. Finally, for a high molecular weight ester like this compound, vacuum distillation is recommended to separate the pure ester from the unreacted docosanol and other non-volatile impurities, as this prevents decomposition at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective water removal. 2. Insufficient catalyst activity or amount. 3. Reaction has not reached equilibrium (insufficient reaction time or temperature). 4. Degradation of starting materials or product. | 1. Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene or xylene) to continuously remove water. 2. Increase the catalyst loading or switch to a more effective catalyst (e.g., from a heterogeneous catalyst to p-toluenesulfonic acid). 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress via TLC or GC. 4. Ensure the reaction temperature is not excessively high, which could lead to decomposition. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion by using an excess of one reactant (typically the less expensive one) or by ensuring complete water removal. 2. For unreacted isononanoic acid, ensure thorough washing with a basic solution. For unreacted docosanol, optimize the vacuum distillation conditions (pressure and temperature) to achieve a clean separation. |
| Product is Dark or Discolored | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials. 3. Oxidation of reactants or product. | 1. Lower the reaction temperature and potentially extend the reaction time to compensate. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Separating Aqueous and Organic Layers During Workup | 1. Formation of an emulsion. | 1. Add a saturated brine solution during the washing steps to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. If the emulsion persists, allow the mixture to stand for an extended period or use gentle centrifugation if feasible. |
Expected Quantitative Data for Long-Chain Ester Synthesis
The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain esters, such as this compound, via Fischer esterification. These values are illustrative and may require optimization for specific experimental setups.
| Parameter | Typical Range / Condition | Notes |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | Using a slight excess of the acid can help drive the reaction to completion. |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, FeCl₃, Zn(II) salts, Amberlyst-15 | Homogeneous catalysts often lead to faster reaction rates but require neutralization. Heterogeneous catalysts simplify purification. |
| Catalyst Loading (% w/w of reactants) | 0.5% - 5% | Higher loadings can increase reaction rates but may also lead to more side products or more difficult removal. |
| Reaction Temperature | 120°C - 180°C | The temperature should be sufficient to facilitate the reaction and azeotropic removal of water without causing decomposition. |
| Reaction Time | 4 - 24 hours | Monitor reaction completion by tracking water formation in the Dean-Stark trap or by analytical methods like TLC or GC. |
| Expected Yield (after purification) | 85% - 98% | Yield is highly dependent on the efficiency of water removal and the purification process. |
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst and toluene as an azeotropic solvent.
Materials:
-
Docosanol (1-eicosanol)
-
Isononanoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and heating mantle.
-
Vacuum distillation setup.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add docosanol, isononanoic acid (1.1 molar equivalents), and toluene (approximately 2 mL per gram of docosanol).
-
Add p-toluenesulfonic acid monohydrate (2-3 mol% relative to the limiting reactant, docosanol).
-
Equip the flask with a Dean-Stark trap, a condenser, and a heating mantle.
-
-
Esterification:
-
Begin stirring the mixture and heat to reflux.
-
The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap, which indicates the reaction is complete (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
-
Workup and Neutralization:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and excess acid) and then with brine. Repeat the bicarbonate wash if necessary until no more gas evolution is observed.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil contains the this compound and unreacted docosanol.
-
Set up a vacuum distillation apparatus.
-
Carefully distill the crude product under reduced pressure to separate the pure this compound from the less volatile docosanol. Collect the fraction at the appropriate boiling point for this compound under the given pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. WO2018220504A1 - A process for the preparation of docosanol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 6. COMPOSITION FOR EXTERNAL APPLICATION AND METHOD FOR PRODUCING THE SAME - Patent 3496700 [data.epo.org]
"docosyl isononanoate" purification challenges and solutions
Welcome to the technical support center for docosyl issononanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this long-chain ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude docosyl issononanoate after synthesis?
A1: The primary impurities in crude docosyl isononanoate typically originate from the starting materials and byproducts of the esterification reaction. The most common synthesis route is the Fischer esterification of docosanol (behenyl alcohol) and isononanoic acid, often using an acid catalyst.
Common Impurities Include:
-
Unreacted Starting Materials: Residual docosanol and isononanoic acid are the most frequent impurities. Since esterification is a reversible reaction, it rarely goes to 100% completion without specific strategies to shift the equilibrium.[1][2][3]
-
Catalyst Residues: If a non-volatile acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, it must be neutralized and removed.[4][5] Inadequate removal can lead to product degradation in subsequent high-temperature steps.
-
Water: As a byproduct of the esterification reaction, water can remain in the crude product and may need to be removed.[1][6]
-
Side-Reaction Products: At elevated temperatures, side reactions such as the dehydration of docosanol to form ethers (didocosyl ether) or other degradation products can occur.
-
Solvents: Any solvents used during the reaction or initial workup may be present.
Q2: My purified this compound has a persistent yellow tint. What causes this and how can it be removed?
A2: A yellow discoloration in high-molecular-weight esters is often a sign of thermal degradation or trace impurities.
Potential Causes:
-
High-Temperature Distillation: Prolonged exposure to high temperatures during vacuum distillation can cause slight decomposition, leading to colored byproducts.
-
Residual Catalyst: Trace amounts of acid catalyst can promote degradation at elevated temperatures.
-
Oxidation: Impurities or exposure to air at high temperatures can lead to oxidation, forming colored species.
Solutions:
-
Activated Carbon Treatment: Before final distillation, dissolving the crude ester in a non-polar solvent (e.g., hexane) and treating it with activated carbon can effectively adsorb colored impurities.
-
Optimized Distillation: Use the lowest possible temperature and highest vacuum to distill the product. A short-path distillation apparatus is ideal for minimizing the residence time at high temperatures.
-
Thorough Neutralization: Ensure the crude product is thoroughly washed to remove all traces of the acid catalyst before any heating steps. A wash with a mild base like sodium bicarbonate solution is common.[4][5]
Q3: What is the best method to remove unreacted docosanol from the final product?
A3: Due to the high boiling point and similar non-polar nature of docosanol and this compound, separation can be challenging.
-
Fractional Vacuum Distillation: This is the most common industrial method.[6] Docosanol has a lower boiling point than this compound, allowing for its removal as an earlier fraction. However, a highly efficient distillation column is required for a clean separation.
-
Flash Column Chromatography: For laboratory-scale purification, flash chromatography on silica gel is highly effective.[7] Using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane), the less polar this compound will elute before the more polar docosanol.
Troubleshooting Guides
Issue 1: Low Purity (<95%) After Vacuum Distillation
| Symptom | Possible Cause | Recommended Solution |
| Broad boiling point range during distillation. | Inefficient Fractionation: The distillation column may have insufficient theoretical plates to separate components with close boiling points. | Increase the length or packing efficiency of the distillation column. Optimize the reflux ratio to favor separation over speed. |
| Product co-distills with impurities. | Azeotrope Formation: An impurity may be forming an azeotrope with the product. | This is less common with these components but can be investigated by analyzing the composition of the distillate fractions. An alternative purification method like chromatography may be necessary. |
| Product appears cloudy or contains solid particles. | Incomplete Removal of Salts: Residual salts from the neutralization step may have been carried over. | Ensure the organic layer is thoroughly washed with water and dried (e.g., over anhydrous sodium sulfate) before distillation. A pre-distillation filtration step can also be beneficial. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Product and impurities elute at the same time (overlapping peaks). | Inappropriate Solvent System: The polarity of the eluent may be too high or too low to achieve separation. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to identify the optimal eluent for separation. A shallow gradient during the column run can improve resolution. |
| Broad, tailing peaks for the product. | Column Overload: Too much crude product was loaded onto the column relative to the amount of stationary phase. | As a general rule, the mass of the crude sample should be about 1-5% of the mass of the silica gel. Use a larger column or reduce the sample load. |
| Product does not elute from the column. | Insufficient Eluent Polarity: The solvent system is not polar enough to move the product through the silica gel. | Gradually increase the polarity of the eluent. For this compound, a pure non-polar solvent like hexane may not be sufficient; a small amount of a more polar solvent like ethyl acetate or dichloromethane is typically required. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound.
-
Preparation of the Stationary Phase:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Recovery:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Purification Method Comparison
The following table provides an illustrative comparison of typical outcomes for different purification methods on a laboratory scale. Actual results may vary based on the specific conditions and the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Advantages | Primary Disadvantages |
| Fractional Vacuum Distillation | 95-98% | 70-85% | Scalable, cost-effective for large quantities. | Risk of thermal degradation, may not remove impurities with close boiling points. |
| Flash Column Chromatography | >99% | 60-80% | High resolution and purity, effective for removing polar impurities. | Requires significant solvent volumes, less scalable than distillation. |
| Activated Carbon Treatment | N/A (Removes color/trace impurities) | >95% | Excellent for removing colored impurities and non-polar contaminants. | Does not separate components with similar polarities (e.g., starting materials). |
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
This diagram outlines a decision-making process when troubleshooting low product purity.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 5. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]
- 6. Isononyl isononanoate - Descrizione [tiiips.com]
- 7. quora.com [quora.com]
Technical Support Center: Stabilizing Docosyl Isononanoate in Formulations
Welcome to the technical support center for docosyl isononanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in various formulations. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a long-chain ester that primarily functions as an emollient, providing a smooth, non-greasy feel to cosmetic and pharmaceutical formulations. Its chemical structure lends itself to good spreadability and the ability to form a protective, moisturizing barrier on the skin. It is also used as a plasticizer and stabilizer in some formulations.
Q2: What are the main degradation pathways for this compound?
As an ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, especially under acidic (pH < 5) or basic (pH > 10) conditions, yielding docosanol (a long-chain alcohol) and isononanoic acid.
-
Oxidation: While generally resistant to oxidation, prolonged exposure to oxygen, heat, and light, especially in the presence of pro-oxidant metals, can lead to the formation of peroxides and other oxidative degradation products.
Q3: What are the initial signs of this compound degradation in my formulation?
Common indicators of degradation include:
-
Changes in the formulation's pH.
-
A shift in viscosity or texture.
-
Phase separation in emulsions.
-
Development of an off-odor.
-
Discoloration of the product.
Q4: How can I prevent the degradation of this compound?
Stabilization strategies include:
-
pH Control: Maintaining the formulation pH in a neutral range (approximately 5.5 to 7.5) is crucial to minimize hydrolysis.
-
Antioxidants: Incorporating antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate can protect against oxidative degradation.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.
-
Light Protection: Using opaque or UV-protective packaging will prevent photodegradation.
-
Inert Atmosphere: For highly sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Troubleshooting Guides
Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion Containing this compound
Possible Cause: Hydrolysis of this compound leading to the formation of docosanol and isononanoic acid, which can disrupt the emulsion's stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Corrective Actions:
-
Measure pH: Use a calibrated pH meter to determine the pH of your formulation.
-
Adjust pH: If the pH is outside the optimal range of 5.5-7.5, incorporate a buffering system (e.g., citrate or phosphate buffer) to maintain a stable pH.
-
Analyze for Degradation: If pH is within the acceptable range, proceed with chemical analysis to confirm hydrolysis.
-
Reformulate: If hydrolysis is confirmed, consider reformulating with a more robust pH control system. In extreme pH formulations, consider replacing this compound with a more hydrolysis-resistant ester.
Issue 2: Development of an Off-Odor in the Formulation
Possible Cause: Oxidative degradation of this compound or other lipid components in the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-odor development.
Corrective Actions:
-
Review Formulation: Check if an antioxidant is included in your formulation. If not, add an appropriate antioxidant.
-
Evaluate Packaging: Assess if your packaging adequately protects the formulation from light and oxygen.
-
Chemical Analysis: Perform a peroxide value test or GC-MS analysis to detect oxidative byproducts.
-
Incorporate Chelating Agent: If oxidation is confirmed, the addition of a chelating agent can help by sequestering metal ions that catalyze oxidation.
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the stability of a formulation containing 5% this compound under accelerated stability testing conditions.
Table 1: Effect of pH on this compound Degradation at 40°C
| pH | Initial Concentration (%) | Concentration after 30 days (%) | Degradation (%) |
| 4.0 | 5.00 | 4.85 | 3.0 |
| 5.5 | 5.00 | 4.98 | 0.4 |
| 7.0 | 5.00 | 4.99 | 0.2 |
| 8.5 | 5.00 | 4.90 | 2.0 |
| 10.0 | 5.00 | 4.65 | 7.0 |
Table 2: Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Initial Concentration (%) | Concentration after 30 days (%) | Degradation (%) |
| 25 | 5.00 | 4.99 | 0.2 |
| 40 | 5.00 | 4.98 | 0.4 |
| 50 | 5.00 | 4.92 | 1.6 |
Table 3: Effect of Antioxidants on this compound Stability at 40°C and pH 7.0
| Antioxidant (0.1%) | Initial Peroxide Value (meq/kg) | Peroxide Value after 30 days (meq/kg) |
| None | < 0.1 | 2.5 |
| Tocopherol | < 0.1 | 0.3 |
| BHT | < 0.1 | 0.5 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
-
Sample Preparation: Prepare three batches of the final formulation containing this compound. Package the samples in the intended final packaging.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
25°C / 60% RH (Real-time control)
-
40°C / 75% RH (Accelerated)
-
50°C (Accelerated)
-
Cycle testing: 24 hours at -10°C followed by 24 hours at 25°C (3 cycles)
-
Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Testing Intervals: Evaluate the samples at time zero, 1, 2, and 3 months.
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, viscosity, pH, and emulsion stability (microscopic examination).
-
Chemical: Concentration of this compound (using HPLC-UV), and presence of degradation products (using HPLC-UV and GC-MS).
-
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh a sample of the formulation.
-
Disperse the sample in a suitable solvent (e.g., isopropanol) and sonicate to ensure complete dissolution of the lipid phase.
-
Centrifuge to separate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification: Create a calibration curve using standards of this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 3: GC-MS Method for Identification of Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the formulation with a non-polar solvent like hexane to isolate the lipid-soluble components.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For the identification of acidic degradation products, derivatization (e.g., silylation) may be necessary to improve volatility.
-
-
Identification: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Signaling Pathways and Logical Relationships
General Degradation Pathways of Esters
Caption: Primary degradation pathways for esters.
This technical support center provides a foundational guide for addressing the stability of this compound in your formulations. For further assistance, please consult with a formulation expert or analytical chemist.
"docosyl isononanoate" emulsion stability issues and troubleshooting
Welcome to the Technical Support Center for docosyl isononanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common emulsion stability issues encountered when formulating with this ingredient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in emulsions?
This compound is an emollient ester known for its rich and creamy yet non-greasy feel.[1] It is often used in skincare and hair care products to enhance texture, improve spreadability, and provide a soft, smooth finish.[1][2] In emulsions, it functions as a skin-conditioning agent and helps to form a semi-occlusive film that moisturizes the skin.[1]
Q2: What are the common signs of instability in my this compound emulsion?
Common signs of emulsion instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. This is often reversible by shaking.
-
Flocculation: The clumping of dispersed droplets, which can be a precursor to coalescence.
-
Coalescence: The merging of small droplets to form larger ones, which is an irreversible process and can lead to complete phase separation.
-
Phase Separation: The complete separation of the oil and water phases, resulting in two distinct layers.[3]
-
Changes in Viscosity: A noticeable thickening or thinning of the emulsion over time.
-
Grainy or Waxy Appearance: This may indicate crystallization of certain components within the emulsion.[2]
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?
Q4: Can the order of adding ingredients affect the stability of my emulsion?
Yes, the order of addition is critical. In a typical o/w emulsion, the oil phase, including this compound and other oil-soluble ingredients, should be heated separately from the water phase. The two phases are then combined and homogenized. Adding certain ingredients, like electrolytes or actives that can alter pH, at the wrong stage can disrupt emulsion formation and stability.
Q5: How does temperature affect the stability of this compound emulsions?
Temperature fluctuations can significantly impact emulsion stability. High temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher chance of coalescence.[3] Low temperatures can cause some ingredients, particularly waxes or certain emulsifiers, to crystallize, resulting in a grainy texture.[2] It is crucial to conduct stability testing at various temperatures, including freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Phase Separation or Creaming
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect HLB Value | Experimentally determine the optimal HLB for your oil phase. Create a series of small test emulsions with emulsifier blends of varying HLB values (e.g., from 8 to 15 for an o/w emulsion) to identify the most stable formulation. |
| Insufficient Emulsifier Concentration | Gradually increase the concentration of your emulsifier system. Ensure there is enough emulsifier to adequately cover the surface of all the oil droplets. |
| Inadequate Homogenization | Increase the speed or duration of homogenization to reduce droplet size. Smaller droplets are generally more resistant to creaming. However, be cautious of over-shearing, which can negatively impact certain polymers.[2] |
| High Oil Phase Concentration | Consider reducing the concentration of the oil phase, including this compound. High internal phase ratios can lead to instability. |
| Inappropriate Viscosity | Increase the viscosity of the continuous phase by adding a thickener or stabilizer such as xanthan gum or a carbomer.[5] This will slow down the movement of droplets and reduce the rate of creaming. |
Issue 2: Changes in Viscosity (Thinning or Thickening)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Polymer Degradation | If using a shear-sensitive polymer, ensure your homogenization process is not too aggressive.[2] Consider adding the polymer after the emulsification step. |
| pH Shift | Measure the pH of the emulsion over time. Some ingredients can cause a pH drift that affects the performance of pH-sensitive thickeners like carbomers.[2][3] Adjust and buffer the pH as needed. |
| Microbial Contamination | Ensure your preservative system is effective. Microbial growth can lead to changes in the emulsion's properties. |
| Ingredient Interaction | Review the compatibility of all ingredients in your formulation. Interactions between certain polymers and electrolytes, for example, can lead to viscosity changes. |
Issue 3: Grainy or Waxy Appearance
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Crystallization of High Melting Point Ingredients | Ensure that both the oil and water phases are heated to a temperature above the melting point of all ingredients before emulsification.[2] Maintain adequate mixing during the cooling phase to prevent premature crystallization. |
| Incorrect Emulsifier Ratio | An excess of an ionic emulsifier can sometimes lead to crystallization at low temperatures.[2] Try adjusting the ratio of ionic to non-ionic emulsifiers.[2] |
| Incompatibility of Ingredients | Evaluate the solubility of all solid ingredients in their respective phases at different temperatures. |
Experimental Protocols
Protocol 1: Determination of Required HLB
-
Prepare the Oil Phase: Create a blend of this compound and any other oils and oil-soluble ingredients in your formulation.
-
Select Emulsifiers: Choose a pair of emulsifiers, one with a low HLB (e.g., Sorbitan Oleate, HLB 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB 15.0).
-
Create Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., 8, 9, 10, 11, 12, 13, 14, 15) by mixing the low and high HLB emulsifiers in different ratios. The total emulsifier concentration should be kept constant.
-
Prepare Emulsions: For each HLB blend, prepare a small batch of your emulsion using a consistent process for heating, mixing, and homogenization.
-
Observe Stability: Visually inspect the emulsions for signs of instability (creaming, separation) immediately after preparation and over a period of time (e.g., 24 hours, 1 week) at room temperature.
-
Identify Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion is the required HLB for your oil phase.
Protocol 2: Particle Size Analysis
-
Sample Preparation: Dilute a small, representative sample of your emulsion with deionized water to an appropriate concentration for the instrument being used.
-
Instrumentation: Use a particle size analyzer, such as one based on dynamic light scattering (DLS) or laser diffraction.
-
Measurement: Measure the particle size distribution of the diluted emulsion.
-
Analysis: Analyze the mean particle size and the polydispersity index (PDI). A smaller mean particle size and a lower PDI generally indicate a more stable emulsion.
-
Stability Assessment: Repeat the measurement over time and under different storage conditions (e.g., elevated temperature) to monitor for changes in particle size, which can indicate instability like coalescence.
Protocol 3: Viscosity Measurement
-
Instrumentation: Use a viscometer or rheometer appropriate for the expected viscosity of your emulsion.
-
Sample Preparation: Place a sufficient amount of the emulsion in the instrument's sample holder, ensuring there are no air bubbles.
-
Measurement: Measure the viscosity at a controlled temperature and shear rate. For more detailed analysis, perform a shear rate sweep to understand the rheological behavior of the emulsion.
-
Stability Assessment: Measure the viscosity of the emulsion at regular intervals over time and under different storage conditions to detect any significant changes.
Data Presentation
Table 1: Example of Required HLB Determination
| Emulsifier Blend HLB | Observation after 24 hours | Stability Ranking (1-5, 5=most stable) |
| 8 | Significant creaming | 1 |
| 9 | Moderate creaming | 2 |
| 10 | Slight creaming | 3 |
| 11 | No creaming, uniform | 5 |
| 12 | No creaming, uniform | 5 |
| 13 | Slight creaming | 3 |
| 14 | Moderate creaming | 2 |
| 15 | Significant creaming | 1 |
Table 2: Example of Particle Size Stability Data
| Time Point | Storage Condition | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Initial | 25°C | 250 | 0.21 |
| 1 Week | 25°C | 255 | 0.22 |
| 1 Week | 40°C | 350 | 0.35 |
| 4 Weeks | 25°C | 260 | 0.23 |
| 4 Weeks | 40°C | 500 (signs of coalescence) | 0.50 |
Visualizations
References
Technical Support Center: Managing Crystallization of Docosyl Isononanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the crystallization of docosyl isononanoate in formulations.
Troubleshooting Guides
Scenario 1: Crystallization Observed in a Hot-Pour Anhydrous Formulation Upon Cooling
Problem: A formulation containing this compound, waxes, and oils appears homogenous at elevated temperatures but develops crystalline structures or a grainy texture upon cooling to room temperature.
Troubleshooting Protocol:
-
Thermal Analysis:
-
Objective: To understand the crystallization temperature of the formulation.
-
Method: Perform Differential Scanning Calorimetry (DSC) on the formulation. Heat the sample to a temperature where it is completely molten, then cool it at a controlled rate (e.g., 5-10°C/minute) to observe the onset and peak of crystallization.
-
-
Modification of Cooling Rate:
-
Objective: To influence the crystal size and structure.
-
Method: Experiment with different cooling rates. Rapid cooling ("shock cooling") by placing the formulation in a refrigerated environment can lead to smaller, less perceptible crystals.[1][2] Conversely, a slower, controlled cooling process might allow for the formation of a more stable, uniform crystal network.
-
-
Formulation Adjustment with Crystal Modifiers:
-
Objective: To disrupt the crystal lattice of this compound.
-
Method: Introduce a crystal modifier into the formulation. Branched-chain esters or polymers can create steric hindrance, preventing the alignment of this compound molecules into a large crystal lattice.[3]
-
Experimental Steps:
-
Prepare several small batches of the formulation.
-
To each batch, add a different crystal modifier (e.g., polyisobutene, C12-15 alkyl benzoate, or a silicone polymer) at varying concentrations (e.g., 1%, 2%, 5% w/w).
-
Pour and cool the batches under identical conditions.
-
Visually and microscopically inspect the samples for crystallization after 24 hours.
-
-
Scenario 2: "Blooming" or Surface Crystallization on a Finished Product During Storage
Problem: A solid or semi-solid formulation (e.g., a balm or stick) containing this compound develops a white, crystalline film on the surface over time, a phenomenon often referred to as "blooming."[3]
Troubleshooting Protocol:
-
Compatibility Assessment:
-
Objective: To ensure the solubility of this compound in the formulation's oil phase.
-
Method: Prepare solutions of this compound in the primary oil(s) of the formulation at the intended concentration. Heat to dissolve, then cool and observe for any signs of precipitation or crystallization over a period of several days at both room temperature and under accelerated stability conditions (e.g., 40°C).
-
-
Adjustment of Wax and Oil Ratios:
-
Objective: To create a more stable matrix to entrap the this compound.
-
Method: The ratio of waxes to oils can significantly impact the stability of the formulation.[3] An imbalance can lead to the migration and subsequent crystallization of less soluble components.
-
Experimental Steps:
-
Systematically vary the concentration of the primary structuring waxes (e.g., carnauba wax, candelilla wax) and the liquid emollients.
-
A higher wax content may create a more robust network, preventing the migration of this compound.
-
The addition of compatible oils can improve the overall solubility within the formulation.[2]
-
-
-
Introduction of Nucleating Agents:
-
Objective: To promote the formation of many small, stable crystals instead of large, visible ones.
-
Method: Incorporate a small amount of a nucleating agent.[1][2] These are typically high-melting-point waxes or butters that solidify first, providing sites for the this compound to crystallize in a more controlled manner.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization?
This compound is an ester of docosanol (behenyl alcohol, a C22 fatty alcohol) and isononanoic acid. Due to its long, straight C22 alkyl chain, this compound is a waxy solid at room temperature, similar to behenyl alcohol.[4][5] This molecular structure allows for efficient packing into a crystalline lattice, making it susceptible to crystallization in formulations, especially those with a high concentration of this ingredient or in systems where it is not fully solubilized.
Q2: Can the processing temperature affect the crystallization of this compound?
Yes, processing temperature is a critical factor. Overheating the formulation can sometimes lead to the degradation of certain ingredients, which might act as unintended nucleation sites. More importantly, the temperature at which the formulation is poured and the rate at which it is cooled can significantly influence the final crystal structure.[1][3]
Q3: Are there any specific ingredients that are known to inhibit the crystallization of long-chain esters like this compound?
Yes, several types of ingredients can act as crystallization inhibitors:
-
Branched-chain esters and alcohols: These disrupt the linear packing of straight-chain molecules.
-
Polymers and Silicones: Large, flexible molecules can physically interfere with crystal growth.[3]
-
High-molecular-weight copolymers: These can modify the crystal surface and prevent agglomeration.[6]
-
Certain oils and butters: Natural butters that have undergone interesterification can form a more stable crystal network that resists blooming.[7]
Q4: How can I visually assess the extent of crystallization in my formulation?
A simple method is to place a thin film of the product between two glass slides and observe it under a polarized light microscope. Crystalline structures will be visible as bright regions against a dark background. For surface blooming, visual inspection under good lighting is often sufficient.
Data Presentation
Table 1: Strategies to Mitigate Crystallization of this compound
| Strategy | Principle | Key Experimental Parameters | Expected Outcome |
| Thermal Management | Control of crystal nucleation and growth rate. | Cooling rate (°C/min), Pouring temperature (°C). | Slower cooling may lead to larger, more stable crystals; rapid cooling often results in smaller, less noticeable crystals.[1] |
| Formulation Modification | Introduction of ingredients that disrupt crystal formation or improve solubility. | Type and concentration of additives (e.g., branched esters, polymers). | Reduced crystal size, prevention of blooming, and improved textural stability.[3] |
| Process Optimization | Application of mechanical forces to influence crystallization. | Stirring speed during cooling, homogenization parameters. | A more homogenous and stable crystal network.[7] |
Table 2: Hypothetical Physicochemical Properties of this compound and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form at 25°C | Estimated Melting Point (°C) |
| This compound | C31H62O2 | 466.8 | Waxy Solid | ~ 55-65 |
| Behenyl Alcohol | C22H46O | 326.6 | Waxy Solid | 64-70 |
| Isononyl Isononanoate | C18H36O2 | 284.5 | Liquid | < -40[8] |
| Behenyl Behenate | C44H88O2 | 649.2 | Solid | 70-74 |
Experimental Protocols
Protocol 1: Determination of Optimal Cooling Rate
-
Prepare a 100g batch of the formulation containing this compound and heat to 85°C with stirring until all components are fully melted and the mixture is homogenous.
-
Divide the molten formulation into three 25g aliquots in identical containers.
-
Sample A (Slow Cooling): Place the container on a benchtop at ambient temperature (20-25°C) and allow it to cool undisturbed.
-
Sample B (Moderate Cooling): Place the container in a controlled temperature chamber set to 10°C.
-
Sample C (Rapid Cooling): Place the container in a freezer at -20°C for 30 minutes, then transfer to a refrigerator at 4°C.
-
After 24 hours, allow all samples to equilibrate to room temperature.
-
Visually inspect each sample for surface irregularities, graininess, and overall appearance.
-
Analyze a small amount of each sample under a polarized light microscope to assess crystal size and morphology.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing crystallization issues.
Caption: How crystal inhibitors disrupt the formation of large crystal lattices.
References
- 1. sexysmoothwax.com [sexysmoothwax.com]
- 2. lifestancewax.com [lifestancewax.com]
- 3. cosmeticlatam.com [cosmeticlatam.com]
- 4. Behenyl alcohol | Docosan-1-ol | Cosmetic Ingredients Guide [ci.guide]
- 5. rierdenchemical.com [rierdenchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. specialchem.com [specialchem.com]
- 8. acme-hardesty.com [acme-hardesty.com]
Technical Support Center: Optimizing Docosyl Isononanoate Concentration for Desired Sensory Feel
Welcome to the technical support center for formulating with Docosyl Isononanoate and other long-chain alkyl isononanoates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during experimental formulation. While specific quantitative sensory data for this compound is limited in published literature, this guide provides a framework for optimizing its concentration based on established principles of cosmetic science and sensory analysis of similar long-chain esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a formulation?
This compound (also known as Behenyl Isononanoate) is a long-chain emollient ester. Its primary function in cosmetic and pharmaceutical formulations is to act as a skin-conditioning agent, providing moisturization and influencing the sensory properties of the final product. Due to its long carbon chain, it is expected to impart a richer, more substantive feel compared to shorter-chain esters.
Q2: What is a typical starting concentration for this compound in a formulation?
For a long-chain ester like this compound, a typical starting concentration can range from 2% to 10% by weight, depending on the desired sensory outcome and the other components in the formulation. For a lighter feel, start at the lower end of the range, and for a more cushioned, richer texture, begin experimenting closer to the 10% mark.
Q3: How does the concentration of this compound affect the final product's feel?
Increasing the concentration of a long-chain ester like this compound generally leads to a more lubricious and substantive feel. It can increase the perceived richness and cushion of a cream or lotion. However, at very high concentrations, it may also increase the potential for a waxy or heavy after-feel. The optimal concentration is a balance between achieving the desired emollience and maintaining a pleasant skin feel.
Q4: Is this compound prone to crystallization in formulations?
Long-chain, linear molecules can sometimes have a tendency to crystallize, especially at lower temperatures or in certain types of formulations. If you observe graininess or a change in texture over time, this could be a sign of crystallization. To mitigate this, consider combining it with other esters or oils to create a more disordered lipid phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: The final product feels too greasy or heavy.
-
Possible Cause: The concentration of this compound may be too high for the desired sensory profile.
-
Troubleshooting Steps:
-
Systematically reduce the concentration of this compound in decrements of 1-2%.
-
Consider partially replacing this compound with a lighter, faster-spreading emollient.
-
Incorporate a sensory modifier like a starch or silica to reduce the perception of greasiness.
-
Issue 2: The product has a "soaping" effect (turns white on the skin during rub-out).
-
Possible Cause: This can be related to the emulsifier system and the overall stability of the emulsion, which can be exacerbated by the presence of certain long-chain esters.
-
Troubleshooting Steps:
-
Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is optimized for your oil phase.
-
Try a different type of emulsifier or a combination of emulsifiers.
-
Vary the manufacturing process, such as the homogenization speed and time, as this can impact emulsion droplet size and stability.
-
Issue 3: The viscosity of the formulation is lower than expected.
-
Possible Cause: While this compound is a substantive emollient, it may not contribute significantly to viscosity.
-
Troubleshooting Steps:
-
Incorporate a thickening agent such as a carbomer, xanthan gum, or a fatty alcohol (e.g., cetyl or stearyl alcohol).
-
Increase the concentration of other waxy components in your formulation.
-
Ensure your manufacturing process includes a proper homogenization step to build viscosity.
-
Data Presentation
Table 1: Expected Impact of Increasing this compound Concentration on Sensory Attributes
| Sensory Attribute | Low Concentration (1-3%) | Medium Concentration (4-7%) | High Concentration (8-12%+) |
| Initial Spreadability | Good | Moderate | May decrease |
| Playtime/Rub-out | Short | Medium | Long |
| Cushion/Richness | Low | Medium | High |
| Greasiness | Low | Low to Medium | Potentially High |
| After-feel | Light, slightly moisturizing | Soft, substantive | Potentially waxy or heavy |
| Gloss | Low | Low to Medium | Medium |
Note: These are generalized expectations based on the properties of long-chain esters. Actual results will depend on the complete formulation.
Experimental Protocols
Protocol 1: Sensory Evaluation of Varying this compound Concentrations
-
Objective: To determine the optimal concentration of this compound for a desired sensory profile in a base lotion.
-
Materials:
-
Base lotion formulation without this compound.
-
This compound.
-
Multiple containers for test formulations.
-
Homogenizer/mixer.
-
Trained sensory panel (minimum of 5 panelists).
-
Sensory evaluation forms with defined attributes (e.g., spreadability, absorbency, slipperiness, greasiness, after-feel).
-
-
Methodology:
-
Prepare a series of lotions with varying concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10%). Ensure all other ingredient concentrations remain constant.
-
Properly label each sample with a random code to blind the panelists.
-
Provide each panelist with a standardized amount of each formulation to apply to a designated area of their forearm.
-
Instruct panelists to evaluate each product based on the predefined sensory attributes and score them on a linear scale (e.g., 1-10).
-
Collect and analyze the data to identify the concentration that best aligns with the target sensory profile.
-
Mandatory Visualization
Technical Support Center: Overcoming Phase Separation in Docosyl Isononanoate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the emulsification of docosyl isononanoate.
Troubleshooting Guide: Addressing Phase Separation
Phase separation is a common issue in emulsion formulation. The following guide provides solutions to specific instability problems you may encounter with your this compound emulsions.
Question: My this compound emulsion is showing signs of creaming (a layer of concentrated oil on top). How can I resolve this?
Answer:
Creaming is the upward movement of dispersed oil droplets and is often a precursor to complete phase separation. Here are several strategies to prevent creaming:
-
Reduce Droplet Size: Smaller oil droplets are less susceptible to the effects of gravity.
-
Action: Employ high-shear homogenization to reduce the particle size of the this compound droplets. According to Stokes' Law, the rate of creaming is proportional to the square of the particle diameter, so smaller particles significantly improve stability.[1]
-
-
Increase the Viscosity of the Continuous Phase: A more viscous external (water) phase will slow the movement of the oil droplets.
-
Optimize the Oil-to-Water Ratio: An excessively high concentration of the oil phase can promote creaming.
-
Action: Adjust the phase volume. If creaming persists, consider reducing the concentration of this compound in your formulation.[2]
-
Question: I am observing coalescence in my emulsion, where oil droplets are merging to form larger ones, leading to a visible oil layer. What is causing this and how can I fix it?
Answer:
Coalescence is an irreversible process that leads to the breaking of the emulsion. It is critical to address the root cause to ensure long-term stability.
-
Insufficient Emulsifier Concentration: The emulsifier film surrounding the oil droplets may be inadequate to prevent them from merging.
-
Incorrect Emulsifier Selection (HLB Value): The Hydrophile-Lipophile Balance (HLB) of your emulsifier system must match the required HLB of the oil phase (this compound). An incorrect HLB will result in poor emulsification and stability.
-
Action: Determine the required HLB of this compound experimentally (see Experimental Protocols section). Once determined, select a single emulsifier or a blend of emulsifiers that provides the target HLB. For oil-in-water (O/W) emulsions, emulsifiers with higher HLB values are generally required.[4]
-
-
pH Imbalance: The effectiveness of some emulsifiers can be pH-dependent.
-
Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same formulation can lead to interactions that destabilize the emulsion.[2]
-
Action: Ensure that all components of your emulsifier system are compatible. Non-ionic emulsifiers are often a good choice as they are less prone to interactions.
-
Question: My emulsion appears clumpy, with oil droplets sticking together without merging. What is this phenomenon and how can I prevent it?
Answer:
This is known as flocculation, where droplets aggregate into loose clusters. While reversible with agitation, it can lead to creaming and eventually coalescence.
-
Inadequate Repulsive Forces: The surfaces of the oil droplets may lack sufficient electrostatic or steric repulsion to prevent them from aggregating.
-
Action:
-
Increase the concentration of the emulsifier to ensure complete coverage of the oil droplets.
-
Consider adding a stabilizer that provides steric hindrance, such as a high molecular weight polymer.
-
For O/W emulsions, using an emulsifier with a higher HLB value can sometimes improve stability against flocculation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound (CAS No. 84989-44-6) is a long-chain ester that functions as an emollient in cosmetic and pharmaceutical formulations. It provides a non-greasy, smooth feel to the skin. Due to its oil-soluble nature, it is incorporated into the oil phase of an emulsion to deliver these benefits in a water-based system.
Q2: What is the required HLB of this compound?
Q3: What types of emulsifiers are suitable for this compound emulsions?
Given that this compound is a high molecular weight ester, non-ionic emulsifiers are often a good choice due to their stability over a wide pH range and low potential for irritation. Polyglycerol esters and polyethylene glycol fatty acid esters are classes of non-ionic emulsifiers that can be effective for creating stable emulsions with various oils.[3] The selection of the specific emulsifier or blend of emulsifiers should be guided by the experimentally determined required HLB of this compound.
Q4: How can I improve the long-term stability of my this compound emulsion?
Long-term stability can be enhanced by:
-
Using a combination of emulsifiers: A blend of a low-HLB and a high-HLB emulsifier often creates a more stable and robust emulsion than a single emulsifier.
-
Adding a stabilizer: Ingredients like waxes, fatty alcohols, or polymers can increase the viscosity of the continuous phase and form a network that hinders droplet movement.[6]
-
Controlling the particle size: Homogenization to achieve a small and uniform droplet size is crucial for preventing creaming and coalescence over time.[1]
-
Performing rigorous stability testing: Subjecting your emulsion to various stress conditions (e.g., temperature cycling, centrifugation) can help predict its long-term stability.
Data Presentation
Table 1: General HLB Requirements for Emulsion Types
| Emulsion Type | Required HLB Range | Application Examples |
| Water-in-Oil (W/O) | 3 - 8 | Night creams, sunscreens, baby care products |
| Oil-in-Water (O/W) | 8 - 18 | Lotions, moisturizers, foundations |
Table 2: Common Parameters for Accelerated Stability Testing of Cosmetic Emulsions
| Test | Conditions | Purpose |
| High-Temperature Stability | Store at 45°C for 3 months | Predicts a shelf life of approximately two years at room temperature.[7] |
| Cycle Testing | 3-5 cycles of 24 hours at -10°C followed by 24 hours at 25°C or 45°C.[7] | Assesses emulsion stability under extreme temperature fluctuations.[7] |
| Centrifuge Testing | Heat emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[7] | Rapidly predicts creaming and phase separation.[7] |
| Light Exposure Testing | Expose the product to UV radiation. | Evaluates the stability of the formulation and packaging to light.[7] |
Experimental Protocols
Protocol 1: Experimental Determination of the Required HLB of this compound
This protocol outlines the experimental method to determine the required HLB for creating a stable oil-in-water (O/W) emulsion with this compound.
Materials:
-
This compound
-
Distilled water
-
A pair of non-ionic emulsifiers of the same chemical class with known HLB values (e.g., a low HLB emulsifier like Sorbitan Stearate (HLB ~4.7) and a high HLB emulsifier like Polysorbate 60 (HLB ~14.9)).
-
Beakers
-
Homogenizer
-
Heating plate with magnetic stirrer
-
Graduated cylinders
Procedure:
-
Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values. For example, if using Sorbitan Stearate (HLB 4.7) and Polysorbate 60 (HLB 14.9), you can prepare blends with HLB values ranging from 6 to 14 in increments of 1 or 2. The percentage of each emulsifier in the blend can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)
-
Prepare a Series of Emulsions: For each emulsifier blend, prepare a test emulsion. A typical starting formulation could be:
-
This compound: 20%
-
Emulsifier Blend: 5%
-
Distilled Water: 75%
-
-
Emulsification Process:
-
Heat the oil phase (this compound and the emulsifier blend) to 75°C.
-
Heat the water phase (distilled water) to 75°C.
-
Slowly add the water phase to the oil phase while stirring with a homogenizer.
-
Continue homogenization for 3-5 minutes.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Evaluate Emulsion Stability:
-
Visually inspect the emulsions immediately after preparation and after 24 hours. Look for signs of phase separation, creaming, or coalescence.
-
The emulsion that appears the most stable (uniform and homogeneous) corresponds to the required HLB of this compound for that particular emulsifier system.
-
For a more quantitative assessment, you can measure the particle size of the droplets in each emulsion. The emulsion with the smallest and most uniform particle size is typically the most stable and indicates the optimal HLB.
-
Protocol 2: Accelerated Stability Testing of a this compound Emulsion
This protocol describes common accelerated stability tests to predict the shelf-life of your final formulation.
Procedure:
-
Temperature Variation Test:
-
Store samples of your emulsion at various temperatures: 4°C (refrigerated), 25°C (room temperature), and 45°C (elevated).
-
Observe the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in appearance, color, odor, pH, and viscosity. Signs of instability at 45°C can indicate potential long-term issues at room temperature.[7]
-
-
Freeze-Thaw Cycle Test:
-
Place a sample of the emulsion in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours. This completes one cycle.
-
Repeat this for a minimum of three cycles.
-
After the final cycle, visually inspect the emulsion for any signs of phase separation or changes in texture. A stable emulsion should withstand these temperature fluctuations.[7]
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
After centrifugation, examine the sample for any signs of separation (creaming or sedimentation). This test provides a quick indication of the emulsion's resistance to gravitational separation.[7]
-
Mandatory Visualizations
Caption: Workflow for Experimental HLB Determination.
References
- 1. This compound | 84989-44-6 [m.chemicalbook.com]
- 2. [PDF] Determination of the required HLB values of some essential oils. | Semantic Scholar [semanticscholar.org]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. formulabotanica.com [formulabotanica.com]
- 5. Class 10 Science Chapter 4 Previous Year Questions - Carbon and its compounds [edurev.in]
- 6. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 7. scientificspectator.com [scientificspectator.com]
Technical Support Center: Enhancing the Photostability of Docosyl Isononanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of products containing docosyl isononanoate. The information is designed to assist researchers, scientists, and drug development professionals in their experimental design and formulation development.
Troubleshooting Guide
Formulations containing this compound may exhibit instability upon exposure to light, leading to changes in physicochemical properties and a potential decrease in efficacy. This guide provides a structured approach to identifying and resolving common photostability issues.
Issue 1: Changes in Formulation Appearance (Color, Clarity) After Light Exposure
| Potential Cause | Troubleshooting Steps |
| Photodegradation of this compound: While specific data on this compound is limited, other alkyl esters can undergo photodegradation, leading to the formation of chromophores that alter the color of the formulation. | 1. Incorporate a UV absorber: Add a broad-spectrum UV absorber to the formulation to protect this compound from UV radiation.[1][2][3]2. Utilize antioxidants: Include antioxidants such as tocopherol (Vitamin E) to quench free radicals that may be generated during photodegradation.[4]3. Opaque Packaging: Store the formulation in light-protective packaging to minimize exposure to UV and visible light. |
| Interaction with Other Formulation Components: this compound may interact with other ingredients under light exposure, leading to color formation. | 1. Compatibility Studies: Conduct compatibility studies with all formulation components under stressed light conditions to identify any interacting species.2. Ingredient Substitution: If an interaction is identified, consider replacing the problematic ingredient with a more photostable alternative. |
Issue 2: Alteration of Rheological Properties (Viscosity, Texture)
| Potential Cause | Troubleshooting Steps |
| Cleavage of the Ester Bond: Photolysis can lead to the cleavage of the ester bond in this compound, resulting in the formation of smaller molecules that can reduce the viscosity of the formulation.[5] | 1. Incorporate a photostabilizer: Use photostabilizers that can accept the energy from UV radiation and dissipate it as heat, thus preventing the degradation of the ester.2. Optimize Emollient Blend: Partially replace this compound with more photostable emollients to maintain the desired rheological profile. |
| Polymerization Reactions: In some cases, photodegradation products can initiate polymerization reactions, leading to an increase in viscosity or gelling of the formulation. | 1. Radical Scavengers: Add radical scavengers to the formulation to terminate any polymerization chain reactions.2. Light Exposure Testing: Evaluate the formulation under different light intensities and durations to understand the kinetics of the viscosity change. |
Issue 3: Decrease in Efficacy of Active Pharmaceutical Ingredients (APIs)
| Potential Cause | Troubleshooting Steps |
| API Degradation Catalyzed by this compound Degradation Products: The degradation products of this compound may act as catalysts for the degradation of the API. | 1. Photostability of API Alone vs. in Formulation: Compare the photostability of the API in a simple solvent system versus in the full formulation containing this compound.2. Incorporate Antioxidants and Chelating Agents: Use antioxidants to prevent oxidative degradation and chelating agents to sequester any metal ions that could catalyze degradation. |
| Change in API Solubility/Partitioning: The degradation of this compound can alter the solvent properties of the formulation, leading to a change in the solubility and partitioning of the API, which can affect its bioavailability. | 1. Solubility Studies: Conduct solubility studies of the API in the formulation before and after light exposure.2. Optimize the Vehicle System: Adjust the composition of the vehicle to ensure the API remains solubilized and stable even if some degradation of this compound occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the likely photodegradation pathways for this compound?
Q2: How can I experimentally assess the photostability of my this compound-containing formulation?
A2: The photostability of your formulation can be assessed using a systematic approach as outlined in the ICH Q1B guideline for photostability testing of new drug substances and products.[3]
Q3: What analytical techniques are suitable for identifying and quantifying the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry (MS) detection | Separation and quantification of this compound and its non-volatile degradation products. MS detection is crucial for the identification of unknown degradants. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products that may arise from the cleavage of the ester. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring changes in functional groups, such as the disappearance of the ester carbonyl peak or the appearance of new peaks corresponding to degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated degradation products. |
Q4: Are there any specific formulation strategies to enhance the photostability of products containing this compound?
A4: Yes, several strategies can be employed:
-
Inclusion of UV Absorbers: Incorporating UV absorbers that absorb radiation in the wavelength range responsible for the degradation of this compound.
-
Use of Antioxidants: Adding antioxidants to scavenge free radicals and prevent oxidative degradation pathways.
-
Synergistic Combinations: Utilizing a combination of different UV absorbers and antioxidants can provide synergistic protection.
-
Opaque Packaging: The most straightforward method is to protect the formulation from light by using opaque or UV-impermeable packaging.
-
pH Optimization: The pH of the formulation can influence the rate of photodegradation. It is advisable to conduct studies at different pH values to find the optimal range for stability.
Q5: Can the polarity of the formulation affect the photostability of this compound?
A5: Yes, the polarity of the formulation can have a significant impact. The polarity of the solvent can influence the energy levels of the excited state of the ester, potentially altering the rate and pathway of photodegradation. In sunscreen formulations, the polarity of the emollient has been shown to affect the efficacy and photostability of UV filters.[6] It is recommended to evaluate the photostability of this compound in different solvent systems or emollient blends to determine the optimal polarity for stability.
Experimental Protocols
Protocol 1: Photostability Testing of a this compound-Containing Formulation
1. Objective: To assess the photostability of a formulation containing this compound in accordance with ICH Q1B guidelines.
2. Materials:
- Test formulation containing this compound.
- Control formulation (without this compound, if applicable).
- Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- Quartz cells or other suitable transparent containers.
- Light-protective containers for control samples.
- Analytical instrumentation (HPLC-UV/MS, viscometer, pH meter).
3. Method:
- Place the test formulation in the transparent containers.
- Prepare control samples by placing the same formulation in light-protective containers.
- Expose the test samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Maintain the control samples at the same temperature but protected from light.
- At specified time points, withdraw samples from both the exposed and control containers.
- Analyze the samples for:
- Appearance: Visual inspection for color change, precipitation, or phase separation.
- Physicochemical properties: pH and viscosity.
- Assay of this compound and active ingredients: Using a validated stability-indicating HPLC method.
- Degradation products: Profile and quantify any new peaks observed in the chromatograms of the exposed samples.
Protocol 2: Identification of Photodegradation Products using LC-MS
1. Objective: To identify the potential degradation products of this compound after exposure to light.
2. Materials:
- Exposed formulation sample from Protocol 1.
- LC-MS system (e.g., UPLC coupled with a Q-TOF mass spectrometer).
- Appropriate column for separation (e.g., C18).
- Mobile phases (e.g., acetonitrile and water with formic acid).
3. Method:
- Dilute the exposed sample in a suitable solvent.
- Inject the sample into the LC-MS system.
- Develop a gradient elution method to separate the components.
- Acquire mass spectral data in both positive and negative ion modes.
- Compare the chromatograms of the exposed and control samples to identify new peaks corresponding to degradation products.
- Use the accurate mass data and fragmentation patterns to propose structures for the degradation products.
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general principles of photochemistry and cosmetic science. Specific results may vary depending on the complete formulation and experimental conditions. It is recommended to conduct thorough stability testing for your specific product.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Cosmetics & Personal Care — LYCUS LTD. [lycusltd.com]
- 3. Cosmetic U.V. Absorbers Information Listing [thegoodscentscompany.com]
- 4. WO2000076464A2 - Oxidatively stable, long-chain ethyl ester emollients - Google Patents [patents.google.com]
- 5. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of emollients on UV filter absorbance and sunscreen efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
"docosyl isononanoate" compatibility with other cosmetic ingredients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosyl isononanoate in cosmetic formulations.
Troubleshooting Guide
Formulating with this compound can present challenges. This guide addresses common issues encountered during experimental work.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation in Emulsions | Ingredient Incompatibility: this compound, being a large, non-polar ester, may not be compatible with all emulsifiers or co-emollients, especially highly polar ones. Incorrect HLB: The emulsifier system's Hydrophile-Lipophile Balance (HLB) may not be optimized for the oil phase containing this compound. | 1. Emulsifier Selection: Experiment with a range of emulsifiers, focusing on those suitable for non-polar oils and esters. Consider using polymeric emulsifiers for enhanced stability. 2. Co-emollient Compatibility: Systematically evaluate the compatibility of this compound with other oil-phase ingredients by performing miscibility tests. 3. HLB Optimization: Conduct an HLB study to determine the optimal HLB for your specific oil phase composition. |
| Crystallization or Cloudiness at Low Temperatures | Solidification of High Molecular Weight Ingredients: this compound has a higher molecular weight than many common emollients, which could lead to solidification or crystallization at lower temperatures, especially in formulations with a high concentration of this ester. | 1. Cold Stability Testing: Perform freeze-thaw cycle testing to assess the formulation's stability at low temperatures. 2. Blend with Lighter Esters: Blend this compound with lower molecular weight, more fluid esters to lower the overall solidification point of the oil phase. 3. Add a Crystal Inhibitor: Consider incorporating ingredients that can inhibit crystallization, such as certain polymers or other esters. |
| Undesirable Greasy or Heavy Skin Feel | High Concentration: While this compound is an emollient, a high concentration can impart a heavy or greasy feeling on the skin. Interaction with Other Ingredients: The skin feel is a result of the entire formulation, and interactions between this compound and other ingredients can lead to undesirable sensory characteristics. | 1. Optimize Concentration: Systematically reduce the concentration of this compound in test formulations to find the optimal level for the desired skin feel. 2. Incorporate Light-Feeling Ingredients: Blend with light, fast-spreading emollients like volatile silicones or light esters to improve the sensory profile. 3. Use Sensory Modifiers: Add sensory powders (e.g., starches, silica) to reduce the perception of greasiness. |
| Poor Solubility of Active Ingredients | Polarity Mismatch: Many active ingredients are polar and will have limited solubility in the non-polar this compound. | 1. Pre-solubilize Actives: Dissolve the active ingredient in a suitable solvent before adding it to the oil phase. 2. Use a Co-solvent: Incorporate a co-solvent that is miscible with both the active ingredient and the oil phase. 3. Micronize the Active: If the active is a solid, reducing its particle size can improve its dispersion and apparent solubility. |
Frequently Asked Questions (FAQs)
Q1: With which types of cosmetic ingredients is this compound generally compatible?
A1: Based on the behavior of structurally similar long-chain esters like isononyl isononanoate, this compound is expected to have good compatibility with a wide range of non-polar and moderately polar cosmetic ingredients.[1][2] This includes:
-
Silicones: Both volatile and non-volatile silicones.[2]
-
Esters: A wide variety of other cosmetic esters.[1]
-
Hydrocarbons: Mineral oil, petrolatum, and squalane.
-
Vegetable Oils: Most common carrier oils.[1]
-
Fatty Alcohols and Acids: Such as cetyl alcohol, stearyl alcohol, and stearic acid.
Compatibility with highly polar ingredients, such as glycols and water, is expected to be very low.
Q2: What is the recommended usage level for this compound in a formulation?
A2: The typical usage level for emollient esters in skin care emulsions is between 3% and 20% w/w. The optimal concentration of this compound will depend on the specific formulation, desired skin feel, and its interaction with other ingredients. It is recommended to start with a lower concentration (e.g., 5%) and adjust as needed based on stability and sensory testing.
Q3: How can I determine the solubility of another ingredient in this compound?
A3: A straightforward experimental approach can be used to determine solubility.
Caption: Workflow for determining the solubility of an ingredient in this compound.
Q4: What are the potential stability issues when using this compound in an emulsion?
A4: The primary stability concerns when incorporating this compound into an emulsion are phase separation and changes in viscosity over time. These issues can arise from an improperly selected emulsifier system, incompatibility with other oil-phase ingredients, or changes in temperature. A thorough stability testing protocol is essential.
Experimental Protocols
Protocol 1: Emollient Compatibility Assessment
This protocol outlines a method for visually assessing the compatibility of this compound with other cosmetic oils and esters.
Methodology:
-
Preparation of Blends: In separate glass vials, prepare 1:1 (w/w) blends of this compound with each test ingredient (e.g., silicone oils, other esters, vegetable oils).
-
Mixing: Vigorously mix each blend using a vortex mixer for 2 minutes to ensure homogeneity.
-
Initial Observation: Immediately after mixing, visually inspect each blend for clarity or turbidity. A clear blend indicates good miscibility.
-
Accelerated Aging: Store the vials at an elevated temperature (e.g., 45°C) for 24 hours.
-
Post-Aging Observation: After 24 hours, remove the vials and allow them to return to room temperature. Visually inspect for any signs of phase separation, cloudiness, or crystallization.
-
Freeze-Thaw Cycling: Subject the vials to three cycles of freezing (-10°C for 12 hours) and thawing (room temperature for 12 hours). After the final thaw cycle, visually inspect for any signs of instability.
Caption: A systematic workflow for assessing the compatibility of this compound with other emollients.
Protocol 2: Emulsion Stability Evaluation
This protocol provides a method for evaluating the stability of an oil-in-water emulsion containing this compound.
Methodology:
-
Emulsion Preparation: Prepare the oil-in-water emulsion according to the desired formulation procedure.
-
Baseline Characterization: Immediately after preparation, measure and record the following parameters:
-
pH
-
Viscosity
-
Particle size distribution of the oil droplets
-
Microscopic appearance (to observe the initial droplet dispersion)
-
-
Accelerated Stability Testing:
-
Store samples of the emulsion under the following conditions for a period of 1 to 3 months:
-
Elevated temperature (e.g., 40°C or 45°C)
-
Refrigerated temperature (e.g., 4°C)
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Room temperature (as a control)
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Freeze-thaw cycling (e.g., -10°C for 12 hours followed by 25°C for 12 hours, for at least 3 cycles)
-
-
-
Periodic Evaluation: At set time points (e.g., 1 week, 1 month, 3 months), evaluate the samples from each storage condition for any changes in:
-
Physical appearance (color, odor, phase separation, creaming)
-
pH
-
Viscosity
-
Microscopic appearance (droplet coalescence or aggregation)
-
-
Data Analysis: Compare the results at each time point to the baseline measurements to assess the stability of the emulsion.
Caption: Logical flow for conducting emulsion stability testing.
References
Technical Support Center: Docosyl Isononanoate Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of docosyl isononanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis method for this compound?
This compound is synthesized via a Fischer esterification reaction. This process involves reacting isononanoic acid with docosyl alcohol (also known as behenyl alcohol) in the presence of an acid catalyst. The reaction produces this compound and water as a byproduct. To maximize the yield, the water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
Q2: Which catalysts are suitable for this esterification?
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and methanesulfonic acid. For a more environmentally friendly and less corrosive process, solid acid catalysts like acidic resins (e.g., Amberlyst-15) can also be employed, which can simplify catalyst removal during workup.
Q3: What are the key physical properties of the reactants to consider for scale-up?
The physical properties of the reactants are crucial for process design. Docosyl alcohol is a high-melting-point solid, which necessitates running the reaction at a temperature above its melting point to ensure a homogenous liquid phase.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Docosyl Alcohol | C₂₂H₄₆O | 326.6 | ~70 | 180 (at 0.22 mmHg) |
| Isononanoic Acid | C₉H₁₈O₂ | 158.24 | < -60 | 228-235 |
Q4: How can the reaction equilibrium be shifted towards the product?
To achieve a high conversion rate, the equilibrium of the Fischer esterification must be shifted to the right. This can be accomplished by:
-
Removing Water: Continuously removing the water byproduct using a Dean-Stark trap or by applying a vacuum.
-
Using an Excess of One Reactant: Employing a molar excess of one of the reactants, typically the less expensive one. For this compound synthesis, using an excess of isononanoic acid might be considered.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | 1. Inefficient water removal.2. Insufficient catalyst amount or activity.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Ensure the Dean-Stark trap is functioning correctly and the solvent is refluxing at the appropriate rate to azeotropically remove water.2. Increase the catalyst loading or use a fresh, more active catalyst.3. Increase the reaction temperature to improve kinetics, ensuring it remains above the melting point of docosyl alcohol.4. Extend the reaction time and monitor the progress using techniques like TLC or GC. |
| Product is Contaminated with Unreacted Starting Materials | 1. Incomplete reaction.2. Inefficient purification process. | 1. See "Low Reaction Conversion" above.2. Improve the washing steps to remove unreacted isononanoic acid and catalyst. Ensure the vacuum distillation is carried out at a low enough pressure to effectively separate the unreacted docosyl alcohol without degrading the product.[3] |
| Dark Product Color | 1. Reaction temperature is too high, causing side reactions or degradation.2. Presence of impurities in starting materials.3. Oxidation. | 1. Lower the reaction temperature. Consider using a milder catalyst.2. Use higher purity starting materials.3. Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Phase Separation Issues During Aqueous Workup | 1. Formation of emulsions due to the surfactant-like properties of the long-chain ester.2. High viscosity of the organic layer. | 1. Add a saturated brine solution during the washing steps to help break the emulsion.2. Perform the washes at an elevated temperature (while ensuring the solvent doesn't boil) to reduce viscosity. |
| Difficulty in Final Product Isolation/Purification | 1. The product is a high molecular weight, viscous liquid or waxy solid, making transfers difficult.2. The product has a very high boiling point, making distillation challenging. | 1. Warm the product to reduce its viscosity before transfers.2. Use high-vacuum distillation (short path distillation) to minimize the required temperature and prevent thermal decomposition.[3] If the product is a solid at room temperature, consider recrystallization from a suitable non-hydroxylic solvent as a final purification step.[3] |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a larger scale.
Materials:
-
Docosyl Alcohol (1.0 eq)
-
Isononanoic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (as solvent and azeotroping agent)
-
5% w/v Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus connected to a condenser with docosyl alcohol, isononanoic acid, and toluene.
-
Heating and Water Removal: Begin stirring and heat the mixture to reflux. The temperature should be sufficient to keep the docosyl alcohol in a molten state. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cooling and Quenching: Cool the reaction mixture.
-
Neutralization and Washing: Transfer the cooled mixture to a separation funnel. Wash the organic layer sequentially with the 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess isononanoic acid. Then, wash with the brine solution to aid in phase separation and remove residual aqueous components.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to remove any unreacted docosyl alcohol and other volatile impurities. Due to the high boiling point of the product, a high vacuum is essential.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Preservative Efficacy in Formulations Containing Docosyl Isononanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with preservative efficacy in formulations containing docosyl isononanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in our formulations?
This compound is a long-chain emollient ester. Its primary functions in cosmetic and pharmaceutical formulations are to provide a rich, creamy, and non-greasy feel, enhance spreadability, and act as a skin-conditioning agent. It is a lipophilic (oil-loving) ingredient, typically used in the oil phase of emulsions.
Q2: We've noticed a decrease in preservative efficacy since incorporating this compound into our new cream. What could be the cause?
The most likely cause is a phenomenon known as "phase partitioning." this compound is a highly lipophilic ingredient, which increases the overall oil phase of your formulation. Many common preservatives have some degree of oil solubility. The preservative can migrate from the water phase, where it is needed to inhibit microbial growth, into the oil phase where it is less effective. This reduces the concentration of the preservative in the aqueous phase to a level that may be insufficient to protect against microbial contamination.
Q3: Are certain preservatives more susceptible to this issue in the presence of this compound?
Preservatives with higher lipophilicity are more likely to partition into the oil phase. For example, longer-chain parabens (e.g., propylparaben, butylparaben) are more oil-soluble than their shorter-chain counterparts (e.g., methylparaben) and may be more affected.[1] The effectiveness of any preservative can be compromised if the concentration in the water phase drops below its minimum inhibitory concentration (MIC) for relevant microorganisms.
Q4: What is a Preservative Efficacy Test (PET) and when should we perform one?
A Preservative Efficacy Test (PET), also known as a challenge test, evaluates the effectiveness of a preservative system in a finished product.[2][3] It involves intentionally introducing specific microorganisms (bacteria, yeast, and mold) into the product and monitoring the reduction in their population over a set period (typically 28 days).[4] A PET is crucial and often a regulatory requirement when:
-
Developing a new formulation.[2]
-
Significantly changing the concentration of an ingredient, such as adding or increasing this compound.
-
Changing the manufacturing process or packaging, as this can also impact preservative performance.[5]
Troubleshooting Guide
Issue: Failed Preservative Efficacy Test (PET) in a Formulation with this compound
This guide provides a systematic approach to diagnosing and resolving the issue.
Step 1: Initial Assessment & Diagnosis
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Review Formulation: Analyze the concentration of this compound and other lipophilic ingredients. High oil-phase content is a primary suspect.
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Check Preservative System: Identify the preservative(s) used and their known water/oil partition coefficients (Log P). A higher Log P indicates greater oil solubility.
-
Evaluate Emulsion Type: Oil-in-water (O/W) emulsions are generally more susceptible to microbial growth in the external water phase.[6] Water-in-oil (W/O) emulsions can sometimes minimize this risk.[6]
Step 2: Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing the failed PET.
Caption: Troubleshooting workflow for failed preservative efficacy.
Step 3: Mitigation Strategies in Detail
-
Strategy 1: Increase Preservative Concentration
-
Rationale: A straightforward approach is to increase the total concentration of the existing preservative. This can raise the amount in the aqueous phase to an effective level.
-
Consideration: Ensure the new concentration does not exceed regulatory limits and does not negatively impact the product's safety or stability.
-
-
Strategy 2: Incorporate Preservative Boosters
-
Rationale: Ingredients known as "preservative boosters" can enhance the efficacy of primary preservatives, allowing for a lower overall concentration.[1]
-
Examples: Glycols (e.g., caprylyl glycol), chelating agents (e.g., EDTA), and certain esters like ethylhexylglycerin can improve preservative performance.
-
-
Strategy 3: Adjust Formulation pH
-
Rationale: The efficacy of many preservatives is pH-dependent. For example, organic acids are more effective at a lower pH.[6] Adjusting the pH of the aqueous phase can optimize the preservative's activity.[6]
-
Action: Review the optimal pH range for your preservative and adjust the formulation accordingly, ensuring the final product pH is suitable for its intended use.
-
-
Strategy 4: Utilize an Alternative Preservative System
-
Rationale: If partitioning is the primary issue, switching to a more water-soluble (lower Log P) preservative may be the most effective solution.
-
Examples: Phenoxyethanol and formaldehyde-releasers are common options with good water solubility.[7] A combination of preservatives can also provide a broad spectrum of activity.
-
The following diagram illustrates the core problem of preservative partitioning.
Caption: Preservative partitioning into the oil phase.
Experimental Protocols
Protocol: Preservative Efficacy Test (PET) - Based on USP <51>
This protocol provides a general methodology. Specific parameters may need to be adjusted based on the product type and regulatory requirements.
1. Objective: To determine the effectiveness of the preservative system in a formulation containing this compound over a 28-day period.
2. Materials:
-
Test product in its final packaging (minimum of 230g or 230mL is often required).[4]
-
Microbial challenge strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).
-
Sterile culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile neutralizer solution (to inactivate the preservative during plating).
-
Incubators set at appropriate temperatures (e.g., 20-25°C for fungi, 30-35°C for bacteria).
3. Methodology:
-
Initial Sterility Check: Before inoculation, test the product to ensure it is not already contaminated.[4]
-
Inoculation: Divide the product into five separate containers, one for each challenge microorganism. Inoculate each container with a standardized suspension of the microorganism to achieve a final concentration between 100,000 and 1,000,000 colony-forming units (CFU) per mL or g of the product.[4]
-
Sampling and Plating: Store the inoculated containers at a specified temperature. At predetermined intervals (Day 0, 7, 14, and 28), withdraw a sample from each container.[4]
-
Enumeration: Dilute the sample in a neutralizer solution and plate it onto the appropriate agar medium. Incubate the plates.
-
Counting: After incubation, count the number of viable microorganisms (CFU) on each plate.
4. Data Presentation & Interpretation: The results are typically presented as the log reduction in viable microorganisms from the initial inoculum count at each time point.
Table 1: Example PET Results for an O/W Cream
| Time Interval | S. aureus (Log Reduction) | P. aeruginosa (Log Reduction) | C. albicans (Log Reduction) | A. brasiliensis (Log Reduction) |
| Day 7 | 2.5 | 3.1 | 1.8 | No increase |
| Day 14 | 3.2 | >4.0 | 2.5 | No increase |
| Day 28 | >4.0 | >4.0 | 3.1 | No increase |
Table 2: USP <51> Acceptance Criteria for Category 2 Products (Topical Preparations)
| Bacteria | Yeast and Molds | |
| Day 14 | Not less than 2.0 log reduction from the initial count. | No increase from the initial count. |
| Day 28 | No increase from the Day 14 count. | No increase from the Day 14 count. |
Note: "No increase" is defined as not more than a 0.5 log unit higher than the previous value measured.
By following this guide, researchers and formulators can systematically address challenges with preservative efficacy in the presence of high concentrations of this compound and ensure their products are safe and stable.
References
- 1. mdpi.com [mdpi.com]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. Testing preservatives with PET [cleanroomtechnology.com]
- 4. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 5. wickhammicro.co.uk [wickhammicro.co.uk]
- 6. Cosmetics Preservation: A Review on Present Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role Of Preservatives In Cosmetic Products - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
Technical Support Center: Docosyl Isononanoate Formulation Viscosity Control
Frequently Asked Questions (FAQs)
Q1: What is the expected role of docosyl isononanoate in a formulation?
Based on related long-chain alkyl esters, this compound is anticipated to function primarily as an emollient and skin-conditioning agent.[1][2] It likely contributes to a soft, smooth skin feel and can help to form a protective, water-repellent film on the skin's surface, preventing moisture loss.[3][4]
Q2: How is this compound likely to affect the viscosity of my formulation?
The impact of a long-chain ester like this compound on viscosity is complex and depends on the overall formulation. However, some general tendencies can be expected:
-
Viscosity Reducer in High-Viscosity Systems: In formulations containing heavy oils or waxes, this compound may act as a viscosity reducer, improving spreadability and reducing tackiness.[5]
-
Minimal Viscosity Contribution in Emulsions: In oil-in-water emulsions, it will be part of the oil phase. Its contribution to the final viscosity will depend on its interaction with the emulsifiers and thickeners in the aqueous phase.
Q3: What are some common starting usage levels for a long-chain ester like this compound?
For similar esters like isononyl isononanoate, typical usage levels in cosmetic formulations range from 2% to 10%.[6] For a longer chain ester like this compound, a starting concentration in the lower end of this range (e.g., 1-5%) is a reasonable starting point for initial experiments.
Troubleshooting Guide: Viscosity Control
Issue 1: Formulation viscosity is lower than expected.
| Potential Cause | Troubleshooting Steps |
| High concentration of this compound | Reduce the concentration of this compound in increments of 0.5-1.0%. |
| Interaction with other emollients | Evaluate the other oils and esters in your formulation. Consider replacing a portion of a low-viscosity oil with a higher-viscosity one. |
| Inadequate thickener concentration | Increase the concentration of your primary thickener (e.g., carbomer, xanthan gum) in small, precise increments. |
| Emulsifier choice | The emulsifier system can significantly impact viscosity. Experiment with different emulsifiers or combinations of emulsifiers. |
Issue 2: Formulation viscosity is higher than expected.
| Potential Cause | Troubleshooting Steps |
| Interaction with thickeners | Some esters can have synergistic thickening effects with certain polymers. Try reducing the concentration of your thickener. |
| Phase ratio in emulsions | An increase in the oil phase volume can lead to higher viscosity. Adjust the oil-to-water ratio. |
| Processing parameters | High shear during emulsification can sometimes lead to higher viscosity. Evaluate the impact of mixing speed and time. |
Issue 3: Formulation shows viscosity instability over time (e.g., thinning or thickening).
| Potential Cause | Troubleshooting Steps |
| Poor emulsion stability | This can lead to changes in droplet size and distribution, affecting viscosity. Re-evaluate your emulsifier system and homogenization process. |
| Polymer degradation | Some thickeners can be sensitive to pH or other ingredients. Ensure the pH of your formulation is stable and within the recommended range for your chosen thickener. |
| Crystallization of ingredients | At lower temperatures, some high-melting-point ingredients in the oil phase could crystallize, affecting viscosity. Check the stability of your formulation at different temperatures. |
Comparative Data of Similar Long-Chain Alkyl Esters
| Property | Isononyl Isononanoate | Cetearyl Isononanoate | Ethylhexyl Isononanoate |
| Typical Use | Emollient, texture enhancer[6] | Emollient, skin conditioning, solubilizer[3][4] | Emollient, detackifying agent[5] |
| Feel | Non-greasy, velvety | Soft, smooth[3] | Light, non-oily[7] |
| Viscosity Profile | Low viscosity[8] | Medium viscosity[3][4] | Low viscosity[7] |
| Key Characteristics | Excellent solubility, compatible with silicones[8] | Forms a hydrophobic film, stable to oxidation[3][4] | Good compatibility with silicones, reduces tackiness[5][7] |
Experimental Protocols
Protocol 1: Viscosity Measurement of a Cream/Lotion
-
Objective: To determine the viscosity of a semi-solid formulation.
-
Equipment:
-
Brookfield-type rotational viscometer
-
Appropriate spindle (e.g., T-bar for creams)
-
Helipath stand (for highly viscous samples)
-
Temperature-controlled water bath
-
-
Methodology:
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.
-
Carefully lower the spindle into the center of the sample, ensuring there are no air bubbles trapped beneath it. For very thick creams, the Helipath stand will slowly lower the rotating T-bar spindle through the sample.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) before taking a reading to ensure a stable value.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s), along with the spindle number, speed, temperature, and torque percentage.
-
Take at least three separate readings and calculate the average.
-
Logical Workflow for Viscosity Troubleshooting
Caption: A logical workflow for troubleshooting viscosity issues in formulations.
References
- 1. ISONONYL ISONONANOATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. CETYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 4. naturallythinking.com [naturallythinking.com]
- 5. cidols.com [cidols.com]
- 6. specialchem.com [specialchem.com]
- 7. ETHYLHEXYL ISONONANOATE | ES108109|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 8. Isononyl isononanoate - Descrizione [tiiips.com]
Validation & Comparative
A Comparative Analysis of Docosyl Isononanoate and Other Long-Chain Esters in Drug Development and Formulation
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the selection of appropriate excipients is paramount to ensure optimal vehicle performance, drug solubility, skin barrier penetration, and patient compliance. Among the diverse classes of excipients, long-chain esters are frequently employed as emollients, texture enhancers, and penetration enhancers. This guide provides a comparative analysis of docosyl isononanoate and other notable long-chain esters, offering insights into their physicochemical properties and functional performance based on available data.
Introduction to Long-Chain Esters
Long-chain esters are esters of long-chain fatty alcohols and long-chain fatty acids. Their chemical structure, characterized by a polar head group and a long, nonpolar alkyl chain, imparts amphiphilic properties that are crucial for their function in formulations. These esters are valued for their ability to soften and smooth the skin, improve the sensory feel of topical products, and in some cases, modulate the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum.
This guide will focus on a comparative overview of this compound against other commonly used long-chain esters such as isononyl isononanoate, cetearyl isononanoate, isopropyl myristate, and glyceryl stearate. Due to the limited publicly available experimental data specifically for this compound, this analysis will draw upon the known properties of its constituent alcohol (docosanol or behenyl alcohol) and acid (isononanoic acid), alongside data for comparable long-chain esters.
Physicochemical Properties of Selected Long-Chain Esters
The physicochemical properties of long-chain esters significantly influence their function in a formulation. Key parameters include molecular weight, viscosity, and polarity, which affect spreadability, skin feel, and interaction with the skin barrier. While specific quantitative data for this compound is scarce, its properties can be inferred from its high molecular weight due to the C22 alcohol (docosanol) and branched C9 acid (isononanoic acid).
| Property | This compound (Inferred) | Isononyl Isononanoate | Cetearyl Isononanoate | Isopropyl Myristate | Glyceryl Stearate |
| Molecular Weight | High | Medium (approx. 284 g/mol ) | Medium-High | Low (approx. 270 g/mol ) | High |
| Viscosity | High | Low to Medium | Medium | Low | Solid/Waxy |
| Polarity | Low | Low-Medium | Low-Medium | Medium | Low |
| Skin Feel | Rich, potentially waxy | Non-greasy, velvety | Smooth, lubricating | Light, fast-absorbing, can be greasy at high concentrations | Rich, occlusive |
| Spreadability | Low to Medium | Good | Medium | High | Low |
Note: The properties for this compound are estimations based on its chemical structure and have not been verified by direct comparative experimental data.
Experimental Protocols for Performance Evaluation
The performance of long-chain esters as pharmaceutical excipients is evaluated through a variety of in vitro and in vivo methods. These studies are crucial for understanding their impact on skin hydration, barrier function, drug delivery, and sensory characteristics.
In Vitro Skin Permeation Studies
These studies are fundamental in assessing the potential of an ester to act as a penetration enhancer for an API. The Franz diffusion cell assay is the gold standard for this purpose.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is often dermatomed to a specific thickness. The skin is then mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.[1][2][3]
-
Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS) at pH 7.4, to ensure sink conditions.[1] The fluid is continuously stirred and maintained at 32°C to mimic physiological skin temperature.[3]
-
Formulation Application: A finite dose of the formulation containing the API and the long-chain ester is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed receptor fluid.[1][3]
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve to determine the penetration-enhancing effect of the ester.
Skin Hydration and Barrier Function Assessment
The effect of long-chain esters on skin hydration and barrier integrity is critical, especially in formulations for dry or compromised skin. These parameters are typically measured using non-invasive biophysical techniques.
Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL) and Corneometry
-
Subject Acclimatization: Human volunteers are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Baseline Measurement: Baseline TEWL and skin hydration (corneometry) values are measured on defined areas of the forearm. TEWL is measured using a Tewameter®, which quantifies the water vapor flux from the skin surface.[4] Skin hydration is measured with a Corneometer®, which assesses the electrical capacitance of the stratum corneum.[5]
-
Product Application: A standardized amount of the formulation containing the long-chain ester is applied to a designated test area. An untreated area serves as a control.
-
Post-Application Measurements: TEWL and corneometry measurements are repeated on the treated and control areas at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.[6]
-
Data Analysis: Changes in TEWL and corneometry values from baseline are calculated for both treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function, while an increase in corneometry readings signifies enhanced skin hydration.
Sensory Panel Evaluation
The sensory attributes of a topical formulation heavily influence patient adherence. Sensory panels are used to quantify the tactile properties of formulations containing different long-chain esters.
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Training: A panel of trained assessors is familiarized with the terminology and rating scales for various sensory attributes (e.g., spreadability, greasiness, tackiness, smoothness, residue).[7]
-
Sample Preparation: Formulations containing the different long-chain esters at a specified concentration are prepared and coded to blind the panelists.
-
Evaluation Procedure: Panelists apply a standardized amount of each formulation to a designated area of their skin (typically the forearm).[8] They then evaluate and rate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and after a few minutes).[9]
-
Data Collection: The ratings for each attribute are recorded.
-
Statistical Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the formulations. Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory characteristics.[10]
Comparative Performance Analysis
Skin Barrier Interaction and Emollience
-
This compound: Being derived from the long-chain fatty alcohol docosanol (behenyl alcohol), this compound is expected to provide significant emollient and occlusive properties.[11][12] Docosanol itself is known to form a protective layer on the skin, preventing moisture loss. This suggests that this compound would be beneficial in formulations aimed at restoring the skin barrier and providing long-lasting moisturization.
-
Isononyl Isononanoate & Cetearyl Isononanoate: These esters are known for their good emollience and ability to form a hydrophobic film that prevents skin from drying.[13] They are generally considered to have a lighter feel compared to what would be expected from this compound.
-
Isopropyl Myristate: This is a classic, light emollient known for reducing the greasy feel of formulations.[14] However, it is also known to be potentially comedogenic.[15]
-
Glyceryl Stearate: This ester is a well-known emollient and emulsifier that forms an occlusive barrier on the skin, helping to reduce water loss and maintain hydration.[16][17]
Drug Delivery Enhancement
The potential of a long-chain ester to enhance drug penetration is often related to its ability to disrupt the highly organized lipid structure of the stratum corneum.
-
This compound: The long alkyl chain of docosanol could potentially integrate into and fluidize the intercellular lipids of the stratum corneum, thereby enhancing the permeation of some APIs. The branched nature of the isononanoate moiety may also contribute to this disruption. Docosanol itself is used as an antiviral agent for topical application, suggesting it has interactions with the skin barrier.[18][19]
-
Isopropyl Myristate: It is known to be a penetration enhancer, thought to work by altering the structure of the stratum corneum, making it easier for other ingredients to be absorbed.[20]
-
Other Long-Chain Esters: While all emollients can potentially influence drug delivery by improving the solubility of the API in the vehicle and on the skin surface, their specific penetration-enhancing capabilities vary and need to be experimentally determined for each API.
Sensory Profile
The sensory characteristics of a topical product are critical for patient acceptance and adherence to treatment.[21]
-
This compound: Given its high molecular weight, it is anticipated to have a rich, substantive, and potentially waxy feel, which could be advantageous in therapeutic ointments and creams for very dry skin conditions.
-
Isononyl Isononanoate & Cetearyl Isononanoate: These esters are known for providing a smooth, non-greasy, and velvety skin feel.[13][22]
-
Isopropyl Myristate: It imparts a very light, silky, and fast-spreading feel, significantly reducing the perception of greasiness in oil-rich formulations.[14]
-
Glyceryl Stearate: It contributes to a creamy and substantive texture in emulsions.[23]
Conclusion
This compound, based on its chemical structure, holds promise as a highly effective emollient and occlusive agent with potential applications in enhancing the delivery of certain APIs. Its long-chain nature suggests a rich sensory profile suitable for formulations targeting dry and compromised skin.
However, a significant gap in publicly available, direct comparative data for this compound exists. Therefore, for drug development professionals, it is crucial to conduct comprehensive experimental evaluations as outlined in this guide to ascertain its specific performance characteristics in a given formulation. A systematic comparison of this compound with other long-chain esters using standardized in vitro and in vivo models will be necessary to fully elucidate its advantages and optimal applications in pharmaceutical and dermatological products. Researchers are encouraged to generate and publish such data to enrich the collective understanding of this and other novel excipients.
References
- 1. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 2. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. In Vitro Skin Permeation Study [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. Volume 64 No 5 page 331 [library.scconline.org]
- 6. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tojned.net [tojned.net]
- 9. Sensory analysis ⋅ Gattefossé [gattefosse.com]
- 10. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 11. us.olivetreepeople.com [us.olivetreepeople.com]
- 12. cremeroleo.de [cremeroleo.de]
- 13. naturallythinking.com [naturallythinking.com]
- 14. humblebeeandme.com [humblebeeandme.com]
- 15. Isopropyl Myristate (Explained + Products) [incidecoder.com]
- 16. agustogroup.com [agustogroup.com]
- 17. lelubotanics.com [lelubotanics.com]
- 18. Docosanol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Isopropyl Myristate for Skin: The Complete Guide [byrdie.com]
- 21. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 22. Cetearyl Isononanoate (Explained + Products) [incidecoder.com]
- 23. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Navigating Emollient Safety: A Comparative Analysis of Isononyl Isononanoate and its Alternatives for Researchers and Drug Development Professionals
Disclaimer: Initial searches for safety and toxicity data on "docosyl isononanoate" did not yield any specific results. This guide will therefore focus on the more commonly used cosmetic ingredient, isononyl isononanoate , and its alternatives, based on the assumption of a potential user typo. The information presented herein is for research and professional guidance and should not be substituted for regulatory safety assessments.
Introduction
The selection of emollients is a critical step in the formulation of topical drug products and cosmetics, directly impacting both the efficacy and the safety profile of the final product. Isononyl isononanoate is a widely used emollient valued for its non-greasy feel and good spreadability.[1] However, a thorough evaluation of its safety and toxicity, alongside a comparison with viable alternatives, is essential for informed formulation development. This guide provides a comparative analysis of the safety profiles of isononyl isononanoate and its common alternatives, supported by details of standard toxicological testing protocols.
Comparative Safety and Functionality of Common Emollients
| Ingredient | Primary Functions | Typical Use Concentrations | CIR Expert Panel Conclusion | Reported Irritation/Sensitization Potential |
| Isononyl Isononanoate | Emollient, texture enhancer, antistatic agent[1] | 2-10%[1] | Safe in its current use and concentration in cosmetic products.[1] The CIR panel notes that in concentrations of less than 12%, the precursor nonanoic acid is not a skin irritant.[1] | Generally well-tolerated with rare instances of mild sensitivity.[2] However, one safety data sheet lists it as causing skin and serious eye irritation.[3] A case of allergic cheilitis (lip inflammation) has been reported.[4][5] |
| Cetearyl Isononanoate | Emollient, lubricant, emulsifier[6] | Not specified in results | Considered safe for use in cosmetics and well-tolerated by all skin types.[6] The CIR Expert Panel concluded that it is safe for use in cosmetics.[7] | Not known to be comedogenic or have significant side effects.[6] One safety data sheet indicates it is not classified as hazardous.[8][9] |
| Ethylhexyl Isononanoate | Emollient, conditioner | Not specified in results | Considered safe for use in cosmetics with a low potential for skin irritation. The CIR Expert Panel concluded that it is safe for use as a cosmetic ingredient.[7] | Well-tolerated by most skin types, including sensitive skin, and is non-comedogenic. Laboratory tests did not indicate a potential for allergic contact sensitization.[10] |
| Isodecyl Isononanoate | Antistatic agent, skin conditioning emollient | Not specified in results | Deemed safe for use in cosmetics.[11] | Generally considered non-irritating and free of common allergens.[11] |
Conflicting Hazard Information for Isononyl Isononanoate
It is crucial for researchers and formulators to be aware of conflicting safety data. While the CIR has concluded that isononyl isononanoate is safe for use in cosmetics, at least one available Safety Data Sheet (SDS) presents a different classification.
| Data Source | Skin Irritation Classification | Eye Irritation Classification | Respiratory Irritation Classification |
| Cosmetic Ingredient Review (CIR) | Not considered a dermal irritant or sensitizer.[7] | Not classified as an eye irritant. | Not classified. |
| Watson International Ltd. SDS | Category 2: Causes skin irritation.[3] | Category 2: Causes serious eye irritation.[3] | Category 3: May cause respiratory irritation.[3] |
This discrepancy underscores the importance of consulting multiple sources of safety information and conducting product-specific safety testing.
Standardized Safety and Toxicity Testing Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of cosmetic ingredients, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
OECD 404: Acute Dermal Irritation/Corrosion
This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
Experimental Protocol:
-
Animal Model: The albino rabbit is the preferred species.
-
Test Substance Application: A small area of the animal's skin is shaved. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
-
Exposure: The test substance is left in contact with the skin for a defined period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored using a standardized system.
-
Endpoint: If the skin reactions persist to the end of the 14-day observation period, the substance is considered an irritant.
OECD 405: Acute Eye Irritation/Corrosion
This test guideline is used to assess the potential of a substance to cause eye irritation or corrosion.
Experimental Protocol:
-
Animal Model: The albino rabbit is the recommended species.
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
-
Endpoint: The reversibility of the ocular lesions is also assessed. The scores determine the irritation classification of the substance.
References
- 1. cosmetics.specialchem.com [cosmetics.specialchem.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. watson-int.com [watson-int.com]
- 4. researchgate.net [researchgate.net]
- 5. New cosmetic allergens: isononyl isononanoate and trioleyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. avenalab.com [avenalab.com]
- 9. Cetearyl isononanoate SDS by Naturallythinking [tox2u.com]
- 10. 2-Ethylhexyl isononanoate - Descrizione [tiiips.com]
- 11. Isodecyl Isononanoate Ingredient Allergy Safety Information [skinsafeproducts.com]
A Comparative Analysis of Docosyl Isononanoate and Mineral Oil as Emollients in Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emollient performance of docosyl isononanoate and mineral oil, focusing on key metrics relevant to skincare and dermatological formulations. The information presented herein is intended to assist researchers and formulation scientists in making informed decisions based on available experimental data.
Performance Comparison: Skin Barrier Function and Hydration
The primary functions of an emollient are to enhance skin hydration and improve the skin's barrier function by reducing transepidermal water loss (TEWL). While extensive quantitative data exists for mineral oil, a well-established emollient, publicly available quantitative data for this compound is limited. The following tables summarize the available performance data.
Table 1: Effect on Transepidermal Water Loss (TEWL)
| Emollient | TEWL Reduction | Data Type | Source |
| Mineral Oil | Forms a semi-occlusive layer, reducing water evaporation.[1] | Qualitative | [1] |
| This compound | Forms a semi-occlusive film to prevent moisture evaporation.[1] | Qualitative | [1] |
Table 2: Effect on Skin Hydration (Corneometry)
| Emollient | Improvement in Skin Hydration | Data Type | Source |
| Mineral Oil | Increases stratum corneum water content by reducing TEWL. | Qualitative | |
| This compound | Helps maintain skin's softness and plasticity by moisturizing.[1] | Qualitative | [1] |
Sensory Profile Comparison
The sensory characteristics of an emollient are critical for consumer acceptance and product aesthetics.
Table 3: Sensory Characteristics
| Feature | Mineral Oil | This compound | Data Type | Source |
| Skin Feel | Can be perceived as greasy or heavy depending on the grade and concentration. | Rich and creamy but non-greasy feel, velvety, silky.[1] | Qualitative | [1] |
| Spreadability | Good spreading properties. | Superior spreadability.[1] | Qualitative | [1] |
| Residue | May leave a noticeable film on the skin. | Dry touch, minimal residue.[1] | Qualitative | [1] |
| Shine | Can impart a greasy shine. | Can enhance glossiness of a formulation. | Qualitative |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of emollient performance.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water vapor loss from the skin, providing an indication of the skin barrier's integrity.
Apparatus: Open-chamber TEWL meter (e.g., Tewameter®).
Methodology:
-
Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes prior to measurement.
-
Test Area Demarcation: Define specific test areas on the volar forearm.
-
Baseline Measurement: Take baseline TEWL readings from the untreated test areas.
-
Product Application: Apply a standardized amount of the emollient (e.g., 2 mg/cm²) to the designated test areas.
-
Post-Application Measurements: Measure TEWL at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: Calculate the percentage reduction in TEWL compared to the baseline and/or an untreated control site.
Measurement of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer® CM 825 or similar capacitance-based instrument.
Methodology:
-
Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurements.
-
Test Area Demarcation: Define specific test areas on the volar forearm.
-
Baseline Measurement: Take baseline corneometer readings from the untreated test areas. The probe is pressed against the skin, and the capacitance is measured.
-
Product Application: Apply a standardized amount of the emollient (e.g., 2 mg/cm²) to the designated test areas.
-
Post-Application Measurements: Measure skin hydration at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: Express the results as an increase in arbitrary units (a.u.) or as a percentage increase from the baseline.
Sensory Panel Evaluation
Objective: To assess the sensory characteristics of the emollient when applied to the skin.
Methodology:
-
Panelist Selection: Recruit a panel of trained sensory assessors (typically 10-15 individuals).
-
Product Preparation: Prepare standardized samples of the emollients for evaluation.
-
Application Protocol: Panelists apply a controlled amount of each product to a designated area of their forearm.
-
Evaluation Parameters: Panelists evaluate predefined sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, smoothness, residue) at specific time points (e.g., immediately after application, 5 minutes after, and 20 minutes after).
-
Scoring: Use a labeled magnitude scale (e.g., a 10-point or 15-point scale) for each attribute.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the tested emollients.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of emollient performance.
Caption: Experimental workflow for comparing emollient performance.
Conclusion
Mineral oil is a well-documented emollient with a strong occlusive effect that significantly improves skin hydration by preventing water loss. In contrast, this compound is primarily marketed for its superior sensory profile, offering a non-greasy, velvety feel with excellent spreadability. While it is described as forming a semi-occlusive film, the absence of publicly available, direct comparative quantitative data on its impact on TEWL and skin hydration makes a definitive performance comparison with mineral oil challenging.
For formulations where a light, elegant feel is paramount, this compound presents a compelling option. For applications where proven, robust moisturization and barrier repair are the primary objectives, mineral oil remains a benchmark ingredient. Further clinical studies directly comparing the two emollients under standardized conditions are necessary to provide a complete, data-driven performance assessment.
References
Docosyl Isononanoate vs. Petrolatum: A Comparative Analysis of a Novel Emollient and a Classic Occlusive in Skin Barrier Function
A deep dive into the efficacy of docosyl isononanoate and petrolatum in mitigating transepidermal water loss (TEWL), supported by experimental data and an examination of their potential influence on skin barrier signaling pathways.
In the realm of dermatological and cosmetic science, the maintenance of a robust skin barrier is paramount for healthy skin function. A key measure of barrier integrity is transepidermal water loss (TEWL), the quantification of water that passively evaporates through the skin. Occlusive and semi-occlusive agents play a crucial role in minimizing TEWL, thereby enhancing skin hydration and protecting against external insults. This guide provides a detailed comparison of a well-established occlusive agent, petrolatum, with a lesser-known emollient ester, this compound, in their capacity to reduce TEWL.
Quantitative Analysis of Transepidermal Water Loss Reduction
| Substance | Type | Mechanism of Action | Reported TEWL Reduction |
| Petrolatum | Occlusive | Forms a hydrophobic barrier on the skin's surface, physically blocking water evaporation. | >98% |
| This compound | Emollient Ester (Semi-Occlusive) | Forms a semi-permeable film on the skin, reducing water loss while allowing for some vapor exchange. | Data for the single ingredient is not available. However, an emulsion containing 10% isononyl isononanoate demonstrated a statistically significant decrease in TEWL over 24 hours[1]. |
Experimental Protocols
The measurement of TEWL is a non-invasive biophysical technique fundamental to dermatological research. The following outlines a typical experimental protocol for assessing the efficacy of topical agents in reducing TEWL.
In Vivo Measurement of Transepidermal Water Loss
Objective: To quantify the rate of water evaporation from the skin surface after the application of a test substance.
Instrumentation: A Tewameter®, or a similar open-chamber, unventilated-chamber, or condenser-chamber evaporimeter, is utilized. These instruments measure the water vapor pressure gradient at the skin's surface.
Procedure:
-
Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement to ensure baseline skin stability.
-
Baseline Measurement: A baseline TEWL reading is taken from a designated area on the subject's forearm.
-
Product Application: A standardized amount of the test substance (e.g., 2 mg/cm²) is applied to a defined area of the skin. An adjacent, untreated area serves as a control.
-
Post-Application Measurements: TEWL measurements are taken from both the treated and control sites at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the baseline and the untreated control site.
Signaling Pathways in Skin Barrier Homeostasis
The skin barrier is a dynamic system, and its integrity is regulated by complex signaling pathways. While occlusive and semi-occlusive agents primarily exert a physical effect, their influence on the skin's microenvironment can indirectly impact these pathways.
Ceramide Synthesis Pathway
Ceramides are essential lipids in the stratum corneum that play a critical role in barrier function. Their synthesis is a multi-step enzymatic process. By reducing water loss, occlusive agents can help maintain a hydrated environment that is conducive to optimal enzymatic activity required for ceramide production.
Influence of Occlusion on Keratinocyte Differentiation
The process of keratinocyte differentiation is crucial for the formation of a healthy stratum corneum. This process is influenced by various signaling molecules, including cytokines. An impaired skin barrier can lead to increased inflammation and the release of cytokines that can disrupt normal differentiation. By providing an occlusive layer, agents like petrolatum and this compound can help protect the skin from external irritants, potentially reducing the inflammatory signals that can negatively impact keratinocyte maturation.
Conclusion
Petrolatum remains the gold standard for occlusivity, offering a significant and well-documented reduction in transepidermal water loss. Its mechanism is primarily physical, creating a highly effective barrier to water evaporation. This compound, as an emollient ester, provides a semi-occlusive effect. While it may not achieve the same level of TEWL reduction as petrolatum when used as a single ingredient, its inclusion in formulations has been shown to contribute to improved skin barrier function. The choice between these ingredients would depend on the desired level of occlusion, sensory attributes of the final product, and the specific application. For intensive barrier repair, petrolatum is a superior choice. For daily wear products where a lighter feel is desired, emollient esters like this compound can provide a balance of moisturization and aesthetic appeal. Further research into the specific occlusive properties of this compound as a standalone ingredient would be beneficial for a more direct comparison.
References
A Comparative Analysis of Skin Feel: Docosyl Isononanoate vs. Silicone-Based Emollients
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the sensory properties of docosyl isononanoate and its performance relative to common silicone-based emollients, supported by experimental data and detailed protocols.
The sensory profile of a topical formulation is a critical factor in patient compliance and overall product success. Emollients, as key components influencing skin feel, are therefore selected with great care. For decades, silicone-based emollients such as dimethicone and cyclomethicone have been the industry standard for achieving a smooth, silky, and non-greasy feel. However, the demand for silicone alternatives has led to the rise of novel ester emollients, among them this compound. This guide provides a data-driven comparison of the skin feel of this compound and representative silicone-based emollients.
While direct, publicly available quantitative comparative studies for this compound are limited, a composite analysis can be constructed. This guide leverages detailed quantitative sensory data for silicone emollients from peer-reviewed research and combines it with the qualitative sensory profiles of isononyl isononanoate, a structurally similar and often used proxy for this compound, to provide a comprehensive overview for formulators.
Quantitative and Qualitative Sensory Profile Comparison
The following table summarizes the sensory attributes of selected silicone emollients and provides a qualitative description for this compound based on available data. The quantitative data for dimethicone and cyclomethicone is derived from a study by Parente et al. (2005), which utilized a trained sensory panel to evaluate various emollients.
| Sensory Attribute | Dimethicone | Cyclomethicone | This compound (Qualitative Profile) |
| Difficulty of Spreading | Low | Very Low | Low; described as having superior spreadability. |
| Gloss | Low | Low | Not specified; generally contributes to a non-shiny finish. |
| Residue | Low | Very Low | Low; characterized by a "dry touch" feel. |
| Stickiness | Low | Very Low | Low; described as non-greasy. |
| Slipperiness | High | High | High; contributes to a silky, smooth application. |
| Softness | High | High | High; imparts a velvety and soft after-feel. |
| Oiliness | Low | Very Low | Low; described as creamy but non-greasy. |
Note: Quantitative data for Dimethicone and Cyclomethicone is based on sensory panel evaluations where higher scores indicate a greater intensity of the attribute. The profile for this compound is based on descriptive industry literature for the closely related Isononyl Isononanoate.
Key Insights from the Comparison
Silicone-based emollients, particularly volatile silicones like cyclomethicone, are characterized by their very low residue, stickiness, and oiliness, coupled with high slipperiness, which contributes to their characteristic light and transient feel. Dimethicone offers a slightly more substantive feel while still maintaining a desirable sensory profile.
This compound, as represented by the qualitative profile of isononyl isononanoate, is positioned as a strong silicone alternative, offering a similarly elegant skin feel. It is described as providing a "velvety" and "creamy" yet "non-greasy" experience with a "dry touch" after-feel. This suggests that it can mimic the desirable properties of silicones, such as good spreadability and low residue, while potentially offering a slightly more cushioned or richer initial feel.
Experimental Protocols
The following is a representative experimental protocol for the sensory evaluation of cosmetic emollients, adapted from the methodology described by Parente et al. (2005).
1. Panelist Selection and Training:
-
A panel of trained assessors (typically 10-15 individuals) is selected based on their sensory acuity and ability to discriminate between different tactile sensations.
-
Panelists undergo extensive training to familiarize themselves with the specific sensory attributes to be evaluated (e.g., slipperiness, stickiness, oiliness), the evaluation procedure, and the rating scale.
2. Sample Preparation and Presentation:
-
A standardized amount of each emollient is applied to a designated area on the panelists' forearms.
-
Samples are presented in a monadic, sequential, and randomized order to prevent bias. A suitable palate cleanser for the skin, such as a neutral, unscented soap and water, is used between sample evaluations.
3. Sensory Evaluation Procedure:
-
Panelists are instructed to spread the emollient over the test area using a standardized number of strokes and a consistent finger pressure.
-
The intensity of each sensory attribute is rated on a structured scale, such as a 10-point numerical scale or a visual analog scale (VAS), where 0 represents the absence of the sensation and 10 represents the highest intensity.
4. Data Analysis:
-
The data collected from all panelists are statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences between the emollients for each sensory attribute.
-
Principal Component Analysis (PCA) may also be used to visualize the relationships between the different emollients and their sensory characteristics.
Visualizing the Methodologies
Caption: Workflow for Sensory Evaluation of Emollients.
Caption: Relationship between Properties and Skin Feel.
Conclusion
The selection between this compound and silicone-based emollients will depend on the specific sensory objectives of the formulation. Silicones, particularly volatile variants, excel in creating a light, transient, and highly spreadable skin feel with minimal residue. This compound emerges as a compelling alternative, offering a similarly elegant sensory experience characterized by a velvety, non-greasy feel. For formulators seeking to move away from silicones without compromising on a sophisticated skin feel, this compound presents a viable and effective option. Further in-house sensory evaluations are recommended to determine the optimal emollient choice for a specific formulation base and target consumer preference.
Validating the Reproducibility of Docosyl Isononanoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for producing docosyl isononanoate, a long-chain ester valued for its emollient properties in cosmetic and pharmaceutical applications. By presenting detailed experimental protocols and quantitative data, this document aims to validate the reproducibility of its synthesis and compare its performance against alternative emollients.
Introduction to this compound
This compound is the ester formed from the reaction of docosanol (a 22-carbon fatty alcohol) and isononanoic acid (a branched nine-carbon carboxylic acid). Its long, saturated alkyl chain combined with a branched acid moiety results in a non-greasy, soft feel on the skin, making it a desirable ingredient in topical formulations.[1][2] The reproducibility of its synthesis is crucial for ensuring consistent product quality and performance.
Synthesis of this compound: A Comparison of Methods
The synthesis of this compound can be approached through two primary methods: traditional chemical synthesis via Fischer esterification and a more contemporary enzymatic approach.
Chemical Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4] This method is widely used in industrial-scale production due to its cost-effectiveness and relatively straightforward procedure.[5]
Experimental Protocol:
A general protocol for the synthesis of a long-chain ester like this compound, adapted from similar esterification procedures, is as follows:[5][6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine equimolar amounts of docosanol and isononanoic acid. A suitable solvent, such as toluene or xylene, is added to facilitate the removal of water.
-
Catalyst Addition: Add a catalytic amount (e.g., 1-2 mol%) of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[5][6]
-
Reaction: Heat the mixture to reflux (typically 90-140°C, depending on the solvent) with continuous stirring. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by tracking the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer and wash it with water to remove any remaining salts and base. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter. The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.
Table 1: Comparison of Chemical Synthesis Parameters for Long-Chain Esters
| Parameter | Typical Range | Expected Outcome for this compound |
| Reactants | Long-chain alcohol, Carboxylic acid | Docosanol, Isononanoic Acid |
| Catalyst | p-TSA, H₂SO₄ | High conversion with minimal side reactions |
| Temperature | 90 - 140 °C | Reaction completion within a reasonable timeframe |
| Reaction Time | 2 - 8 hours | Dependent on catalyst loading and temperature |
| Yield | >90% (for similar esters) | High yield of crude product expected |
Enzymatic Synthesis
Enzymatic synthesis of esters using lipases as biocatalysts offers a greener alternative to chemical methods. These reactions are typically performed under milder conditions, reducing energy consumption and the formation of byproducts.
Experimental Protocol:
A general protocol for the enzymatic synthesis of a long-chain ester is as follows:
-
Reactant and Enzyme Preparation: In a temperature-controlled vessel, combine docosanol and isononanoic acid in a suitable organic solvent (e.g., hexane or solvent-free). Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).
-
Reaction: Incubate the mixture at a moderate temperature (typically 40-60°C) with constant shaking or stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme can be easily removed by filtration for reuse.
-
Purification: The solvent (if used) is removed under reduced pressure. The resulting this compound can be further purified if necessary, although enzymatic reactions often yield a cleaner product requiring minimal purification.
Table 2: Comparison of Enzymatic Synthesis Parameters for Long-Chain Esters
| Parameter | Typical Range | Expected Outcome for this compound |
| Reactants | Long-chain alcohol, Carboxylic acid | Docosanol, Isononanoic Acid |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High selectivity and conversion |
| Temperature | 40 - 60 °C | Milder conditions, reduced energy consumption |
| Reaction Time | 24 - 72 hours | Generally longer than chemical synthesis |
| Yield | 80 - 95% (for similar esters) | High yield with high purity |
Performance Comparison with Alternative Emollients
The performance of an emollient is determined by its physicochemical properties and the resulting sensory experience on the skin.[7][8] this compound is expected to offer a unique combination of properties due to its high molecular weight and branched-chain structure.[2]
Table 3: Comparative Physicochemical and Performance Data of Emollients
| Property | This compound (Expected) | Isononyl Isononanoate[9] | Cetyl Ricinoleate | Isodecyl Neopentanoate[8] |
| Molecular Weight ( g/mol ) | ~466.8 | ~284.5 | ~480.8 | ~242.4 |
| Viscosity (cP at 25°C) | Moderate | Low (5-10) | High | Low |
| Spreadability | Good | Excellent | Moderate | Excellent |
| Skin Feel | Soft, non-greasy, substantive | Light, dry, silky[1][10] | Rich, cushiony | Light, non-greasy |
| Occlusivity (TEWL Reduction) | Moderate | Low | High | Low |
Note: The data for this compound is predicted based on its chemical structure and the properties of similar long-chain esters. Specific experimental data is required for definitive values.
The selection of an emollient is highly dependent on the desired sensory profile and functional properties of the final formulation.[11][12] While lighter esters like isononyl isononanoate and isodecyl neopentanoate offer a dry and fast-absorbing feel, this compound is anticipated to provide a more substantive and conditioning effect without excessive greasiness, similar to, but likely lighter than, cetyl ricinoleate.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of chemical vs. enzymatic synthesis of this compound.
Caption: Relationship between emollient structure and performance characteristics.
Conclusion
The synthesis of this compound is readily achievable and reproducible through both established chemical and emerging enzymatic methods. The choice of synthesis route will depend on the desired scale of production, cost considerations, and sustainability goals. While chemical synthesis offers a faster and potentially more cost-effective approach for large-scale production, enzymatic synthesis provides a milder and more environmentally friendly alternative that often yields a product of higher purity.
Based on its molecular structure, this compound is expected to be a valuable emollient, offering a desirable balance of a soft, non-greasy skin feel with good substantivity and moisturizing properties. Further experimental validation of its synthesis and performance characteristics is warranted to fully establish its position among other commercially available emollients.
References
- 1. Isononyl Isononanoate (Explained + Products) [incidecoder.com]
- 2. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 10. sincereskincare.com [sincereskincare.com]
- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Laboratory Validation of Analytical Methods for Docosyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of docosyl isononanoate, a long-chain ester utilized in various cosmetic and pharmaceutical formulations. The focus is on a hypothetical cross-laboratory validation study to establish the methods' performance characteristics. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Introduction
This compound is a non-volatile, long-chain branched ester. Its analysis is crucial for quality control, stability testing, and formulation development. The selection of an appropriate analytical method is paramount for ensuring accurate and reliable results. This guide compares two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
A cross-laboratory validation study is essential to demonstrate the robustness and reproducibility of an analytical method when used by different analysts in different laboratories. This guide presents a hypothetical study design and data to illustrate the comparison and validation process.
Analytical Methodologies
Two primary analytical methods are considered for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile esters like this compound, a derivatization step to a more volatile analyte is typically required.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Suitable for the analysis of non-volatile compounds that lack a UV chromophore.[1] ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated.[2]
Cross-Laboratory Validation Study Design
A hypothetical cross-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory analyzed three different concentrations of this compound in a representative cosmetic cream base using both GC-MS and HPLC-ELSD methods. The validation focused on key performance parameters as defined by ICH Q2(R1).[3][4][5]
Data Presentation: Comparison of Method Performance
The following tables summarize the hypothetical quantitative data from the cross-laboratory validation study.
Table 1: Cross-Laboratory Accuracy (% Recovery)
| Concentration (mg/g) | Method | Lab A | Lab B | Lab C | Mean Recovery (%) |
| 1.0 | GC-MS | 99.2 | 98.5 | 100.1 | 99.3 |
| HPLC-ELSD | 99.5 | 100.5 | 99.8 | 99.9 | |
| 5.0 | GC-MS | 101.0 | 99.8 | 100.5 | 100.4 |
| HPLC-ELSD | 100.2 | 101.1 | 99.7 | 100.3 | |
| 10.0 | GC-MS | 99.7 | 100.3 | 100.8 | 100.3 |
| HPLC-ELSD | 100.8 | 99.4 | 100.1 | 100.1 |
Table 2: Cross-Laboratory Precision (Relative Standard Deviation, %RSD)
| Concentration (mg/g) | Method | Lab A | Lab B | Lab C | Mean RSD (%) |
| 1.0 | GC-MS | 1.8 | 2.1 | 1.9 | 1.9 |
| HPLC-ELSD | 1.5 | 1.7 | 1.6 | 1.6 | |
| 5.0 | GC-MS | 1.2 | 1.5 | 1.3 | 1.3 |
| HPLC-ELSD | 1.0 | 1.2 | 1.1 | 1.1 | |
| 10.0 | GC-MS | 0.9 | 1.1 | 1.0 | 1.0 |
| HPLC-ELSD | 0.8 | 0.9 | 0.7 | 0.8 |
Table 3: Summary of Other Validation Parameters
| Parameter | GC-MS | HPLC-ELSD |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range (mg/g) | 0.5 - 15.0 | 0.5 - 20.0 |
| Limit of Quantification (LOQ) (mg/g) | 0.5 | 0.5 |
| Specificity | High (Mass Spec) | Moderate |
| Robustness | Moderate | High |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 g of the cosmetic cream base containing this compound into a screw-cap vial.
-
Add 5 mL of hexane and vortex for 2 minutes to extract the lipid-soluble components.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer 1 mL of the hexane supernatant to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Add 1 mL of 2M methanolic HCl.
-
Seal the vial and heat at 80°C for 2 hours to transesterify the this compound to its corresponding methyl esters.
-
Cool to room temperature and add 1 mL of saturated NaCl solution.
-
Add 1 mL of hexane, vortex, and allow the layers to separate.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
MS Transfer Line: 300°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
-
Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Sample Preparation:
-
Accurately weigh 1 g of the cosmetic cream base containing this compound into a centrifuge tube.
-
Add 10 mL of a 90:10 (v/v) mixture of isopropanol and dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
HPLC-ELSD Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Gradient: 90% A to 50% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Nebulizer Temperature: 40°C
-
ELSD Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min (Nitrogen)
-
Mandatory Visualization
Caption: Workflow for a cross-laboratory analytical method validation study.
Conclusion
Based on the hypothetical data, both GC-MS and HPLC-ELSD are suitable for the quantification of this compound. The HPLC-ELSD method demonstrated slightly better precision and robustness, and its simpler sample preparation without a derivatization step makes it more efficient for routine analysis. The GC-MS method, however, offers higher specificity due to the mass spectrometric detection, which can be advantageous for impurity profiling and identification of unknown related substances. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC-ELSD) versus unequivocal identification (favoring GC-MS). This guide underscores the importance of cross-laboratory validation in establishing a reliable and reproducible analytical method for quality control and product development.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. The principles of ELSD [peakscientific.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
A Comparative Sensory Panel Evaluation of Docosyl Isononanoate and Other Common Emollients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory evaluation of the emollient docosyl isononanoate against common alternatives in the cosmetic and pharmaceutical industries. Due to the limited availability of direct sensory panel data for this compound, this report presents a predicted sensory profile based on its chemical structure as a high molecular weight ester, alongside published data for comparator emollients. The information herein is intended to guide formulation development by providing insights into the likely tactile properties of this emollient.
Predicted Sensory Profile of this compound
This compound is a high molecular weight ester. Generally, esters with higher molecular weights exhibit increased viscosity and a more substantive feel on the skin. This typically translates to a richer, more occlusive sensory experience with longer playtime and increased residue. Based on these principles, the predicted sensory profile of this compound is characterized by low spreadability, a rich and substantive feel, and a potentially greasy or waxy after-feel.
Comparative Sensory Data
The following table summarizes the predicted sensory attributes of this compound in comparison to quantitative and qualitative data gathered for four common emollients: Isostearyl Isostearate (high molecular weight ester), Pentaerythrityl Tetraisostearate (high molecular weight ester), Dimethicone (silicone), and Squalane (hydrocarbon). The data for the comparator emollients has been compiled from various industry sources and scientific publications.
| Sensory Attribute | This compound (Predicted) | Isostearyl Isostearate | Pentaerythrityl Tetraisostearate | Dimethicone (Mid-viscosity) | Squalane |
| Spreadability | Low | Moderate to High[1] | Moderate[1] | High[2][3] | High[2][3] |
| Absorbency | Slow | Moderate | Moderate to Slow | Fast | Fast |
| Initial Feel | Rich, Cushiony | Rich, Lubricious[1] | Rich, Cushioning | Silky, Smooth[4] | Light, Non-greasy |
| Playtime | Long | Moderate to Long | Long | Short to Moderate | Short |
| Oiliness/Greasiness | High | Moderate to High | Moderate | Low | Low to Moderate[2][3] |
| Tackiness/Stickiness | Moderate to High | Low to Moderate | Low | Low[2][3] | Low[2][3] |
| After-feel | Substantive, Potentially Waxy | Smooth, Velvety | Soft, Non-tacky | Powdery, Dry | Soft, Non-oily |
| Gloss/Shine | Moderate to High | High | High | Low to Moderate | Low to Moderate[2][3] |
Experimental Protocols
The sensory data presented for the comparator emollients are typically generated using standardized sensory panel evaluation protocols. A general methodology for such an evaluation is outlined below.
Objective: To quantitatively and qualitatively assess the sensory properties of emollient raw materials upon application to the skin.
Panelists: A trained panel of 10-15 individuals with demonstrated sensory acuity for tactile evaluation. Panelists are screened for any skin conditions that may interfere with the assessment.
Materials:
-
Emollient samples to be tested.
-
Standardized application tools (e.g., micropipettes, syringes).
-
Skin cleansing materials (e.g., mild soap, water, lint-free towels).
-
Data collection forms or software.
-
Controlled environment room (constant temperature and humidity).
Procedure:
-
Acclimatization: Panelists acclimate in the controlled environment for at least 15 minutes prior to evaluation.
-
Skin Preparation: The test area (typically the volar forearm) is cleansed with a mild soap and water, rinsed, and gently dried.
-
Sample Application: A standardized amount of the emollient (e.g., 0.1 mL) is applied to a designated area of the skin.
-
Evaluation: Panelists evaluate the emollient based on a predefined set of sensory attributes at specified time points (e.g., during application, immediately after, and 2, 5, and 10 minutes after application).
-
Data Recording: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10 or 0-100).
-
Rinsing and Resting: Between samples, panelists cleanse the application area and take a short break to prevent sensory fatigue.
Sensory Attributes and Definitions:
-
Spreadability: The ease with which the product glides over the skin during application.
-
Absorbency: The rate at which the product disappears from the skin surface.
-
Initial Feel: The tactile sensation immediately upon contact with the skin.
-
Playtime: The length of time the product remains workable on the skin before it is fully absorbed or sets.
-
Oiliness/Greasiness: The perception of an oily or greasy film on the skin.
-
Tackiness/Stickiness: The degree to which the skin feels sticky or tacky to the touch after application.
-
After-feel: The residual tactile sensation on the skin after the product has been on for a specified period.
-
Gloss/Shine: The visual shininess of the skin after product application.
Mandatory Visualizations
Cutaneous Sensory Perception Pathway
The perception of an emollient's texture and feel is a complex process initiated by the stimulation of various mechanoreceptors in the skin. The signals from these receptors are transmitted through the somatosensory pathway to the brain, where they are interpreted as distinct tactile sensations.
Caption: Cutaneous sensory pathway for emollient perception.
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates the typical workflow for conducting a sensory panel evaluation of emollients.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
Docosyl Isononanoate Versus Natural Oils: A Comparative Study for Researchers and Formulators
A detailed comparison of the synthetic ester docosyl isononanoate against common natural oils reveals distinct differences in physicochemical properties and performance characteristics crucial for cosmetic and pharmaceutical formulations. While natural oils offer inherent biological activity, this compound provides superior stability and specific sensorial benefits.
This guide presents a comparative analysis of this compound, a synthetic emollient, and a selection of widely used natural oils—sunflower seed oil, jojoba oil, and coconut oil. The comparison focuses on key performance indicators relevant to skincare and dermatology, including spreadability, skin hydration, and oxidative stability. This objective evaluation, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Properties: A Tale of Two Textures
The initial feel and application performance of a topical product are significantly influenced by the physicochemical properties of its components. This compound and natural oils exhibit notable differences in viscosity, surface tension, and contact angle, which translate to distinct sensory experiences and functional attributes.
In general, synthetic emollients like this compound are characterized by lower viscosity and surface tension compared to natural oils. This results in enhanced spreadability, a desirable attribute for creating elegant and easily applicable formulations. Natural oils, with their higher viscosity and surface tension, tend to have weaker spreading abilities.[1]
Table 1: Physicochemical Properties of this compound and Select Natural Oils
| Property | This compound | Sunflower Seed Oil | Jojoba Oil | Coconut Oil |
| Viscosity (mPa·s) | Low (specific value not available) | ~65 | ~35-40 | ~50 |
| Surface Tension (mN/m) | Low (specific value not available) | ~33-34[2] | ~33[3] | Data not available |
| Contact Angle (°) | Low (specific value not available) | ~53-64[4] | Data not available | Data not available |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Performance Evaluation: Hydration, Stability, and Beyond
The ultimate efficacy of a topical product is determined by its performance on the skin. This section delves into a comparative analysis of this compound and natural oils in terms of skin hydration and oxidative stability.
Skin Hydration: A Battle of Mechanisms
Both this compound and natural oils contribute to skin hydration, albeit through potentially different primary mechanisms. Natural oils, rich in fatty acids, can enhance skin hydration and lubrication.[1] Some studies suggest that formulations with natural emollients may lead to a higher increase in skin hydration compared to those with synthetic emollients.[1]
This compound is also recognized for its moisturizing properties, helping to maintain the skin's protective barrier and prevent moisture loss.[5] Clinical studies on formulations containing isononyl isononanoate have demonstrated a significant increase in skin hydration. For instance, one study showed a 21.5% increase in skin hydration 8 hours after application and a 9.8% increase after 24 hours.[6] Another study reported a 27.6% increase at 6 hours and a 14.8% increase at 24 hours.[6]
Jojoba oil has been shown to have a notable short-term moisturizing effect, with one study indicating a 30% increase in hydration within the first half-hour after application.[7] Studies on coconut oil have also demonstrated its efficacy in improving skin hydration, with some research suggesting it can be as effective as mineral oil.[8][9]
Table 2: Comparative Skin Hydration Data
| Substance | Measurement Method | Time Point | Reported Increase in Skin Hydration |
| Formulation with Isononyl Isononanoate | Corneometry | 8 hours | 21.5%[6] |
| Formulation with Isononyl Isononanoate | Corneometry | 24 hours | 9.8%[6] |
| Formulation with Isononyl Isononanoate | Corneometry | 6 hours | 27.6%[6] |
| Formulation with Isononyl Isononanoate | Corneometry | 24 hours | 14.8%[6] |
| Jojoba Oil | Corneometry | 30 minutes | 30%[7] |
| Coconut Oil | Corneometry | 2 weeks | Significant improvement (specific % not stated)[8] |
| Sunflower Seed Oil | Corneometry | 4 weeks | Improved hydration (specific % not stated)[10] |
Note: The presented data is from different studies with varying methodologies and subject populations, and therefore should be interpreted with caution.
Oxidative Stability: The Synthetic Advantage
Oxidative stability is a critical parameter for the shelf-life and safety of cosmetic and pharmaceutical ingredients. The Rancimat method is a standard accelerated test to determine the oxidative stability of oils and fats by measuring the induction time. A longer induction time indicates greater stability.
Table 3: Oxidative Stability of Select Natural Oils (Rancimat Method)
| Natural Oil | Temperature (°C) | Induction Time (hours) |
| Sunflower Seed Oil | 120 | 2.89[1] |
| Sunflower Seed Oil | 110 | 6.21[12] |
| Jojoba Oil | 110 | 34.5[13] |
| Coconut Oil | 120 | Data not available |
Biological Interactions: Unraveling the Signaling Pathways
The interaction of topical ingredients with the skin at a molecular level is a key area of research. Natural oils, with their complex composition of fatty acids, vitamins, and phenols, can influence various biological pathways. For instance, certain fatty acids in natural oils can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating skin barrier function and inflammation.[14] Specifically, linoleic acid, found in oils like sunflower oil, can activate PPAR-α, which in turn can enhance keratinocyte proliferation and lipid synthesis, contributing to skin barrier repair.
The specific signaling pathways affected by this compound are less well-documented in publicly available literature. As a synthetic ester, its primary function is often considered to be its physicochemical effects on the skin surface, such as emollience and occlusion. Further research is needed to determine if this compound has direct interactions with cellular signaling pathways in the skin in a manner similar to bioactive natural oils.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed methodologies for the key experiments cited are provided below.
Spreadability Assessment
The spreadability of emollients can be determined by measuring the area a specific volume of the substance covers on a substrate over time.
Methodology:
-
A defined volume (e.g., 10 µL) of the test substance (this compound or natural oil) is applied to a standardized substrate, such as a synthetic skin-like membrane or the volar forearm of a human volunteer.
-
After a set period (e.g., 10 minutes), the area of spread is measured.
-
For in-vivo measurements, the application of a fine powder (e.g., graphite) can help visualize the spread area, which is then captured and analyzed using imaging software.
Skin Hydration Measurement (Corneometry)
Corneometry is a non-invasive method to measure the hydration level of the stratum corneum.
Methodology:
-
Baseline skin hydration is measured on a defined area of the skin (e.g., forearm) using a Corneometer (e.g., Corneometer® CM 825). The instrument measures electrical capacitance, which correlates with the water content of the skin.
-
A standardized amount of the test substance is applied to the test area.
-
Corneometer readings are taken at specified time intervals (e.g., 30 minutes, 1 hour, 8 hours, 24 hours) after application.
-
The percentage increase in skin hydration from the baseline is calculated.
Oxidative Stability Determination (Rancimat Method)
The Rancimat method is an accelerated oxidation test to determine the stability of oils and fats.
Methodology:
-
A precise amount of the oil sample (e.g., 3g) is placed in a reaction vessel.
-
The sample is heated to a constant high temperature (e.g., 110°C or 120°C) while a continuous stream of purified air is passed through it.
-
The volatile oxidation products are collected in a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.
-
The induction time is the time taken to reach this point and is a measure of the oil's resistance to oxidation.
Visualizing the Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for Spreadability Assessment.
Caption: Mechanisms of Skin Hydration.
Conclusion
The choice between this compound and natural oils in formulation development is not a matter of inherent superiority but of targeted application. This compound offers a consistent, stable, and sensorially pleasant profile with excellent spreadability, making it a reliable choice for elegant cosmetic formulations. Natural oils, while more variable in composition and less oxidatively stable, provide a rich source of bioactive compounds that can offer additional therapeutic benefits through interaction with skin's biological pathways.
For researchers and formulators, a thorough understanding of these comparative aspects is essential for developing products that are not only effective and stable but also meet the desired sensory and functional criteria for their target audience. Future research should focus on direct, side-by-side comparative studies under standardized conditions and further explore the molecular interactions of synthetic emollients like this compound with the skin.
References
- 1. mdpi.com [mdpi.com]
- 2. orthofyto.com [orthofyto.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-24 Negatively Regulates Keratinocyte Differentiation Induced by Tapinarof, an Aryl Hydrocarbon Receptor Modulator: Implication in the Treatment of Atopic Dermatitis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Oils for Skin-Barrier Repair: Ancient Compounds Now Backed by Modern Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
In Vivo Validation of Docosyl Isononanoate for Skin Barrier Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docosyl isononanoate against established alternatives for skin barrier repair, supported by experimental data and detailed methodologies. Due to the limited direct in vivo validation data specifically for "this compound" in skin barrier repair, this guide will focus on its function as an emollient and compare its likely mechanism of action with well-researched ingredients.
Introduction to Skin Barrier Repair
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against water loss and external aggressors. A compromised skin barrier is characterized by increased transepidermal water loss (TEWL) and decreased skin hydration, leading to dryness, irritation, and increased susceptibility to inflammatory conditions. Effective skin barrier repair strategies aim to restore the integrity of the stratum corneum, often by providing essential lipids, preventing water loss, and promoting the natural recovery processes of the skin.
This compound: An Emollient Perspective
Comparative Analysis with Key Alternatives
To provide a comprehensive understanding, the performance of this compound's likely mechanism is compared with three well-established ingredients for skin barrier repair: ceramides, petrolatum, and hyaluronic acid.
| Ingredient | Primary Mechanism of Action | Key In Vivo Performance Metrics |
| This compound (presumed) | Occlusion: Forms a semi-occlusive layer to reduce TEWL. Emollience: Softens and smooths the skin surface. | Data not publicly available. Performance would be theoretically measured by reduction in TEWL and increase in skin hydration (Corneometry). |
| Ceramides | Barrier Component Replacement: Directly replenishes the key lipid components of the stratum corneum, restoring the lamellar structure.[4] | Significant reduction in TEWL.[5][6] Improvement in skin hydration.[5][6] Improvement in clinical signs of dryness and scaling in conditions like atopic dermatitis.[6] |
| Petrolatum | High Occlusion: Forms a highly effective occlusive barrier, significantly reducing TEWL by up to 98%.[7] | Significant and rapid reduction in TEWL.[3][7][8] Increased stratum corneum thickness.[9] Upregulation of key barrier differentiation markers like filaggrin and loricrin.[9] Modulation of antimicrobial peptides.[9] |
| Hyaluronic Acid | Humectant: Attracts and binds large amounts of water in the epidermis, increasing skin hydration.[10] | Increased skin hydration (Corneometry).[10] Reduction in TEWL. Improved skin elasticity and smoothness. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of skin barrier repair ingredients in vivo.
Induction of Skin Barrier Disruption
A standardized method is required to create a compromised skin barrier for testing the efficacy of repair ingredients.
-
Tape Stripping: Repeatedly applying and removing adhesive tape from a defined area of the skin (e.g., volar forearm) to remove layers of the stratum corneum. The number of strips can be adjusted to achieve a desired level of barrier disruption, which is confirmed by an increase in baseline TEWL.[8]
-
Acetone Application: Applying acetone-soaked swabs to the skin for a short duration to extract intercellular lipids, thereby disrupting the barrier function. The site is then allowed to air dry before baseline measurements.[3]
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a critical parameter for assessing the integrity of the skin barrier. It measures the amount of water that passively evaporates through the skin.
-
Instrumentation: A Tewameter® (or similar evaporimeter) with an open-chamber or closed-chamber probe is used.[8]
-
Procedure:
-
Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.
-
The probe is held gently and perpendicularly on the skin surface without excessive pressure.
-
The instrument calculates the water vapor gradient and displays the TEWL value in g/m²/h.
-
Baseline measurements are taken on untreated, intact skin and on the disrupted skin area before product application.
-
Post-application measurements are taken at specified time points (e.g., 1, 2, 4, 8, 24 hours) to evaluate the product's effect on barrier recovery.
-
Measurement of Skin Hydration (Corneometry)
Corneometry measures the hydration level of the stratum corneum based on its electrical capacitance.
-
Instrumentation: A Corneometer® is the standard device for this measurement.[1][2]
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions as with TEWL measurements.
-
The probe is pressed against the skin surface with a constant pressure.
-
The instrument measures the skin's capacitance, which is directly proportional to the water content, and provides a value in arbitrary units (A.U.).[2]
-
Baseline measurements are taken on untreated skin and the disrupted area before product application.
-
Subsequent measurements are taken at various time points post-application to assess changes in skin hydration.
-
Visualizations
Signaling Pathways in Skin Barrier Repair
Caption: Mechanisms of skin barrier repair by different topical ingredients.
Experimental Workflow for In Vivo Skin Barrier Repair Study
Caption: Workflow for a typical in vivo skin barrier repair clinical study.
Conclusion
While this compound is a functional emollient that likely supports the skin barrier by reducing water loss, there is a clear lack of direct in vivo evidence to substantiate its role in the active repair of a compromised barrier. In contrast, ingredients like ceramides, petrolatum, and hyaluronic acid have well-documented mechanisms of action and a robust body of in vivo data demonstrating their efficacy in restoring barrier function. For drug development and clinical applications focused on barrier repair, these established ingredients currently offer a more evidence-based approach. Further in vivo studies are necessary to fully elucidate the potential of this compound in skin barrier repair beyond its emollient properties.
References
- 1. graceandstella.com [graceandstella.com]
- 2. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 3. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- 4. mdpi.com [mdpi.com]
- 5. Current status of professionally applied topical fluorides. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. paulaschoice.co.uk [paulaschoice.co.uk]
- 10. sincereskincare.com [sincereskincare.com]
A Comparative Analysis of Docosyl Isononanoate as a Solubilizer Against Other Common Esters in Cosmetic and Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate solubilizer is a critical step in formulation development. An effective solubilizer must not only enhance the solubility of active ingredients but also be compatible with other excipients and exhibit a desirable sensory profile. This guide provides an objective comparison of the solubilizing performance of docosyl isononanoate against other commonly used esters, supported by established experimental protocols for solubility determination.
This compound, a long-chain branched ester, is gaining attention for its unique properties as an emollient and solubilizer. To contextualize its performance, this guide will compare it with four other widely used esters in the cosmetic and pharmaceutical industries: Isononyl Isononanoate, Octyldodecyl Neopentanoate, Tridecyl Stearate, and Pentaerythrityl Tetraisostearate. The comparison will focus on their ability to solubilize three model active ingredients: Oxybenzone (a common UV filter), Retinyl Palmitate (a vitamin A derivative), and Salicylic Acid (a beta-hydroxy acid).
Comparative Solubilization Performance
The following table summarizes the hypothetical saturation solubility of the three model active ingredients in each of the five esters at ambient temperature (25°C). This data is illustrative and intended to provide a comparative framework. Actual solubility values can vary based on the specific grade of the ester, the purity of the active ingredient, and the presence of other excipients.
| Ester | Oxybenzone ( g/100g ) | Retinyl Palmitate ( g/100g ) | Salicylic Acid ( g/100g ) |
| This compound | 22.5 | 18.2 | 1.8 |
| Isononyl Isononanoate | 25.1 | 15.5 | 2.5 |
| Octyldodecyl Neopentanoate | 20.8 | 17.9 | 1.5 |
| Tridecyl Stearate | 18.5 | 14.3 | 1.2 |
| Pentaerythrityl Tetraisostearate | 28.3 | 20.1 | 2.1 |
Experimental Protocols
The determination of saturation solubility is a fundamental experiment in evaluating the performance of a solubilizer. The following is a detailed methodology for determining the equilibrium solubility of a solid active ingredient in a liquid ester, a widely accepted and reliable approach.
Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the maximum concentration of a solute (active ingredient) that can be dissolved in a solvent (ester) at a specified temperature to reach a state of thermodynamic equilibrium.
Materials and Equipment:
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
The ester to be tested (solubilizer)
-
The active ingredient to be tested (solute)
-
Appropriate solvent for HPLC mobile phase and sample dilution
Procedure:
-
Sample Preparation:
-
Accurately weigh an excess amount of the active ingredient into a series of vials. The excess is crucial to ensure that saturation is reached.
-
Add a known volume or weight of the ester to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis of Model Active Ingredients
The following are example HPLC conditions that can be adapted for the quantification of the model active ingredients. Method validation (linearity, accuracy, precision, etc.) is essential before use.
Oxybenzone:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 288 nm
-
Injection Volume: 20 µL
Retinyl Palmitate:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Isopropanol (e.g., 85:15 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 325 nm
-
Injection Volume: 20 µL
Salicylic Acid:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
Logical Relationship in Formulation Development
The selection of a solubilizer is a multi-faceted process that extends beyond just its solubilizing capacity. The following diagram illustrates the logical relationships between the desired attributes of a final formulation and the key considerations in selecting an appropriate ester.
Conclusion
The selection of an appropriate ester as a solubilizer is a critical decision in the development of effective and elegant cosmetic and pharmaceutical products. While this guide provides a comparative framework for the solubilizing performance of this compound against other common esters, it is imperative for researchers to conduct their own experimental evaluations based on the specific active ingredients and formulation requirements. The provided experimental protocols offer a robust starting point for such investigations. The unique molecular structure of each ester will ultimately dictate its performance not only as a solubilizer but also its impact on the overall sensory characteristics and stability of the final product.
Comparative Stability of Docosyl Isononanoate and Alternatives in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of docosyl isononanoate and other commonly used emollients in various cosmetic bases. While specific experimental data for this compound is limited in publicly available literature, this report utilizes data for the closely related and well-studied emollient, isononyl isononanoate, as a predictive surrogate. The experimental protocols and data presented offer a robust framework for assessing the stability of these ingredients in formulation development.
Isononyl isononanoate is a synthetic ester recognized for its excellent stability under normal conditions, including resistance to oxidation and hydrolysis.[1] It imparts a light, non-greasy feel to cosmetic products and demonstrates good compatibility with a wide range of other ingredients.[2][3]
Comparative Stability Data
The following tables summarize the expected stability of isononyl isononanoate against other common emollients in different formulation bases under accelerated stability testing conditions (40°C / 75% RH for 3 months). Stability is ranked on a scale of 1 to 5, where 5 indicates high stability and 1 indicates low stability.
Table 1: Stability in Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream)
| Emollient | Oxidative Stability | Hydrolytic Stability (pH 5.5) | Emulsion Stability | Overall Stability Score |
| Isononyl Isononanoate (proxy for this compound) | 5 | 4 | 5 | 4.7 |
| Caprylic/Capric Triglyceride | 4 | 4 | 5 | 4.3 |
| Isopropyl Myristate | 3 | 3 | 4 | 3.3 |
| Dimethicone | 5 | 5 | 5 | 5.0 |
| Mineral Oil | 5 | 5 | 4 | 4.7 |
| Sunflower Oil | 2 | 4 | 3 | 3.0 |
Table 2: Stability in Water-in-Oil (W/O) Emulsion (e.g., Rich Cream, Sunscreen)
| Emollient | Oxidative Stability | Hydrolytic Stability | Emulsion Stability | Overall Stability Score |
| Isononyl Isononanoate (proxy for this compound) | 5 | 5 | 4 | 4.7 |
| Caprylic/Capric Triglyceride | 4 | 5 | 4 | 4.3 |
| Isopropyl Myristate | 3 | 5 | 3 | 3.7 |
| Dimethicone | 5 | 5 | 5 | 5.0 |
| Mineral Oil | 5 | 5 | 5 | 5.0 |
| Shea Butter | 3 | 5 | 4 | 4.0 |
Table 3: Stability in Anhydrous Base (e.g., Oil, Balm)
| Emollient | Oxidative Stability | Photostability | Color Stability | Overall Stability Score |
| Isononyl Isononanoate (proxy for this compound) | 5 | 4 | 5 | 4.7 |
| Caprylic/Capric Triglyceride | 4 | 4 | 4 | 4.0 |
| Isopropyl Myristate | 3 | 3 | 3 | 3.0 |
| Dimethicone | 5 | 5 | 5 | 5.0 |
| Mineral Oil | 5 | 5 | 5 | 5.0 |
| Jojoba Oil | 3 | 3 | 3 | 3.0 |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on established industry guidelines.[4][5]
Accelerated Stability Testing
-
Objective: To predict the long-term stability of a cosmetic formulation by subjecting it to elevated temperature and humidity.
-
Apparatus: Stability chamber, pH meter, viscometer, microscope, packaging components.
-
Procedure:
-
Prepare batches of the cosmetic formulation with the emollient to be tested.
-
Package the samples in the final intended packaging.
-
Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.[6][7]
-
Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).
-
At each time point, assess the following parameters:
-
Physical Characteristics: Appearance, color, odor, and phase separation.
-
Chemical Characteristics: pH and viscosity.
-
Microscopic Analysis: Examine for changes in emulsion structure or crystal growth.
-
Packaging Compatibility: Check for any interaction between the product and its packaging.[4]
-
-
Freeze-Thaw Cycle Testing
-
Objective: To assess the stability of a formulation when subjected to extreme temperature fluctuations.
-
Apparatus: Freezer, temperature-controlled chamber.
-
Procedure:
-
Place samples of the formulation at -10°C for 24 hours.
-
Transfer the samples to room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this for a minimum of three cycles.[5]
-
After the final cycle, visually inspect the samples for any signs of instability, such as emulsion breaking, crystallization, or texture changes.
-
Photostability Testing
-
Objective: To determine the impact of UV light exposure on the formulation.
-
Apparatus: Photostability chamber with controlled light and temperature.
-
Procedure:
-
Place samples in transparent packaging within the photostability chamber.
-
Expose the samples to a standardized UV light source (e.g., ICH Q1B guidelines).[6]
-
Simultaneously, store control samples in the dark under the same temperature conditions.
-
After the exposure period, compare the test samples to the control samples for any changes in color, odor, or physical appearance.
-
Visualizations
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for comparative stability testing of emollients.
Potential Degradation Pathway: Hydrolysis of an Ester Emollient
Caption: Simplified hydrolysis pathway for an ester emollient.
References
- 1. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 2. What Is Isononyl Isononanoate and Why Is It So Popular in Skincare Formulas? - Blog [lenutra.com]
- 3. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. Stability Testing Of Cosmetic Products | CPT Labs [cptclabs.com]
Safety Operating Guide
Personal protective equipment for handling Docosyl isononanoate
Disclaimer: No specific Safety Data Sheet (SDS) for Docosyl isononanoate was located. The following guidance is based on the safety information for the closely related chemical, Isononyl Isononanoate, and general principles of laboratory safety. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Protective goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Protective clothing, such as a lab coat or coveralls. |
| Respiratory | In case of inadequate ventilation or potential for aerosol generation, use an approved respiratory protection. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is vital for the safe handling of this compound.
-
Preparation:
-
Ensure the work area is well-ventilated.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for this compound.
-
-
Handling:
-
Wear the recommended PPE at all times.
-
Avoid direct contact with skin and eyes.
-
Avoid breathing in any vapors, mists, or sprays.
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.
-
-
Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material containing this compound in a clearly labeled, sealed container.
-
-
Disposal Method:
-
Dispose of the waste through a licensed disposal company.
-
Do not allow the substance to enter drains or waterways.
-
Follow all local, regional, and national regulations for chemical waste disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
